3-Hydroxypyrrolidine-1-carboximidamide sulfate
Description
Properties
IUPAC Name |
3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-2-1-4(9)3-8;1-5(2,3)4/h4,9H,1-3H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWINJOTBLPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659420 | |
| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056471-60-3 | |
| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the characterization of the physicochemical properties of 3-Hydroxypyrrolidine-1-carboximidamide sulfate (CAS Number: 1056471-60-3). As a novel compound, extensive experimental data is not yet publicly available. Therefore, this document serves as a comprehensive roadmap for researchers, outlining the essential experimental protocols and theoretical considerations required to fully characterize this molecule. We will delve into the core physicochemical parameters that are critical for drug development, including identity and structure confirmation, solubility, melting point, acid dissociation constant (pKa), and stability. Each section is designed to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization process.
Introduction
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a unique molecule featuring a hydroxylated pyrrolidine ring coupled with a carboximidamide group, formulated as a sulfate salt. The presence of these functional groups suggests potential for various intermolecular interactions, influencing its solubility, stability, and ultimately its viability as a therapeutic agent. A thorough understanding of its physicochemical properties is the foundational step in any drug discovery and development pipeline. This guide is structured to lead the researcher through a logical flow of experiments, from initial structural verification to in-depth stability analysis.
Identity and Structural Confirmation
Before any other property is determined, it is crucial to confirm the chemical identity and purity of the synthesized compound.
Core Compound Specifications
| Property | Value | Source |
| CAS Number | 1056471-60-3 | [1][2] |
| Molecular Formula | C5H13N3O5S | [2] |
| IUPAC Name | 3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | [2] |
| Purity (Typical) | ≥95.0% | [2][3] |
Spectroscopic Analysis
A combination of spectroscopic methods should be employed to unequivocally confirm the structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the proton environment of the pyrrolidine ring and the carboximidamide group. The integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the protonated molecule, which should match the calculated theoretical mass of the free base (C5H11N3O).
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy will help in identifying the key functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine/imidamide), and C-N bonds.
Chromatographic Purity Assessment
2.3.1. High-Performance Liquid Chromatography (HPLC)
An HPLC method should be developed to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The purity is determined by the area percentage of the main peak.
Determination of Physicochemical Properties
Solubility
Solubility is a critical parameter that influences bioavailability. The "shake-flask" method is a standard protocol for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Melting Point
The melting point provides information about the purity and the solid-state properties of a compound.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Dissolve a known amount of the compound in water or a co-solvent system.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Diagram: Logical Relationship of pKa and Ionization
Caption: Influence of pH on the ionization state relative to pKa.
Stability
Assessing the stability of a new chemical entity is mandated by regulatory bodies and is critical for determining its shelf-life and storage conditions.[4]
3.4.1. Solid-State Stability
Experimental Protocol: Solid-State Stability Study
-
Sample Storage: Store the solid compound under various stress conditions (e.g., elevated temperature, humidity, and light exposure) as per ICH guidelines.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, and 12 months).
-
Analysis: Analyze the samples for purity (using HPLC), appearance, and any changes in solid-state properties (e.g., using DSC or XRD).
3.4.2. Solution-State Stability
Experimental Protocol: Solution-State Stability Study
-
Solution Preparation: Prepare solutions of the compound in relevant buffers and co-solvents.
-
Storage: Store the solutions at different temperatures (e.g., refrigerated, room temperature, and elevated temperature).
-
Analysis: At various time intervals, analyze the solutions by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
Conclusion
The systematic characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate's physicochemical properties is a critical endeavor for its development as a potential therapeutic agent. This guide provides a comprehensive set of validated protocols and the underlying scientific principles to ensure a thorough and accurate assessment. The data generated from these studies will be invaluable for formulation development, pharmacokinetic profiling, and regulatory submissions.
References
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Silico Modeling of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Introduction: Charting the Computational Course for a Novel Molecule
3-Hydroxypyrrolidine-1-carboximidamide sulfate, a molecule identified by its CAS number 1056471-60-3, presents a compelling case for the application of advanced in silico modeling techniques.[1][2][3] As a chiral organic compound, its stereochemistry is a critical determinant of its potential biological activity.[4] This guide serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, detailing a robust computational workflow to elucidate the therapeutic potential of this and similar small molecules.
In the absence of a predetermined biological target for 3-Hydroxypyrrolidine-1-carboximidamide sulfate, this guide will hypothesize a target for illustrative purposes: Human Aldose Reductase (AR) , an enzyme implicated in diabetic complications. This will allow for a practical demonstration of the in silico methodologies that form the cornerstone of modern, cost-effective drug discovery.[5][6][7]
This document will navigate through the essential stages of computational analysis, from ligand and target preparation to the intricacies of molecular docking, molecular dynamics simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The overarching goal is to provide a self-validating framework that not only outlines procedural steps but also imparts the scientific rationale behind each experimental choice.
Pillar I: Ligand and Target Preparation - The Foundation of Predictive Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand (3-Hydroxypyrrolidine-1-carboximidamide sulfate) and the protein target (Human Aldose Reductase).
Ligand Preparation: From 2D Structure to 3D Conformation
A precise three-dimensional representation of the ligand is paramount. The following protocol ensures a high-quality starting structure for subsequent simulations.
Experimental Protocol: Ligand Preparation
-
2D Structure Definition: Obtain the 2D structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. This can be achieved using chemical drawing software such as Marvin Sketch or by retrieving the structure from a chemical database like PubChem.
-
Conversion to 3D: Employ a computational chemistry tool, for instance, the Open Babel software, to convert the 2D representation into an initial 3D conformation.
-
Energy Minimization: This crucial step refines the 3D structure to a low-energy, stable conformation. Utilize a force field such as MMFF94 or UFF for this process. This removes any steric clashes or unnatural bond lengths and angles.
-
Addition of Hydrogen Atoms: Ensure all hydrogen atoms are explicitly represented, as they are critical for forming hydrogen bonds, a key component of ligand-protein interactions.
-
Charge Assignment: Assign appropriate partial charges to each atom of the ligand. The Gasteiger-Marsili method is a commonly used and effective approach.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.
Target Preparation: Readying the Receptor for Interaction
The preparation of the protein target is equally critical and involves several steps to ensure a realistic representation of the biological environment.
Experimental Protocol: Target Preparation
-
Retrieve Protein Structure: Download the 3D crystallographic structure of Human Aldose Reductase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1US0.
-
Remove Non-Essential Molecules: The PDB file often contains water molecules, co-factors, and other ligands from the crystallization experiment. These should be removed unless they are known to be essential for the protein's function or the binding of the ligand of interest.
-
Add Hydrogen Atoms: Similar to the ligand, add all hydrogen atoms to the protein structure. This is especially important for polar residues involved in hydrogen bonding.
-
Assign Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice for this purpose.
-
Define the Binding Site: Identify the active site of the enzyme. This can be determined from the co-crystallized ligand in the PDB structure or through literature research.
-
Generate Grid Box: For docking, define a grid box that encompasses the entire binding site. This box defines the search space for the ligand's position and orientation.
Pillar II: Molecular Docking - Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for virtual screening and for understanding the binding mode of a potential drug molecule.[10][11]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input Files: Provide the prepared ligand (.pdbqt file) and the prepared protein receptor (.pdbqt file) to the docking software.
-
Configuration File: Create a configuration file that specifies the coordinates of the center of the grid box and its dimensions.
-
Execution: Run the docking simulation using the AutoDock Vina executable. The software will explore various conformations of the ligand within the defined binding site.
-
Analysis of Results: The output will consist of several predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). A more negative binding affinity indicates a more favorable and stable interaction.
-
Visualization: Use molecular visualization software, such as PyMOL or UCSF Chimera, to visually inspect the predicted binding poses.[12] Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Data Presentation: Predicted Binding Affinities
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | TYR48, HIS110, TRP111 |
| 2 | -8.2 | TRP20, VAL47, LEU300 |
| 3 | -7.9 | TYR48, HIS110, SER302 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Caption: Workflow for Molecular Docking.
Pillar III: Molecular Dynamics Simulation - Observing the Interaction in Motion
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.[13][14]
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
-
System Preparation: Take the best-ranked docked complex from the molecular docking step as the starting structure.
-
Force Field Selection: Choose an appropriate force field, such as AMBER or CHARMM, to describe the interactions between atoms.
-
Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at a constant pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.[14]
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the trajectory of the atoms.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of key hydrogen bonds.
Caption: Workflow for Molecular Dynamics Simulation.
Pillar IV: ADMET Prediction - Foreseeing the Fate in the Body
Early prediction of a drug candidate's ADMET properties is crucial to avoid late-stage failures in drug development.[15][16] In silico tools can provide valuable insights into these properties even before the compound is synthesized.[5][17]
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab 2.0.[17][18]
-
Input: Provide the 2D or 3D structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to the selected tool.
-
Prediction: The tool will calculate a range of physicochemical and pharmacokinetic properties based on its underlying algorithms and models.
-
Analysis: Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | 227.24 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 0.8 | Good balance of hydrophilicity/lipophilicity |
| H-bond Donors | 3 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Blood-Brain Barrier Permeability | Low | May not readily cross into the CNS |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Pillar V: The Quantum Leap - Refining Predictions with Quantum Mechanics
For a more profound understanding of the electronic interactions governing ligand-protein binding, quantum mechanics (QM) methods can be employed.[19][20][21] QM calculations can provide highly accurate estimations of binding energies and charge distributions.[22] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the ligand and the active site with high-level QM theory while the rest of the protein is described by a more computationally efficient molecular mechanics force field.[19][20] While computationally intensive, QM/MM can be invaluable for lead optimization.
Conclusion: A Synergistic Approach to Modern Drug Discovery
The in silico modeling of 3-Hydroxypyrrolidine-1-carboximidamide sulfate, as outlined in this guide, exemplifies a rational and efficient approach to modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain comprehensive insights into the potential of a small molecule as a therapeutic agent. This computational framework not only accelerates the drug development pipeline but also significantly reduces the associated costs and ethical concerns of extensive experimental testing.[7] The synergy of these computational methods provides a robust platform for making informed decisions and advancing promising candidates toward preclinical and clinical evaluation.
References
-
Bose, T., & Chakraborty, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Bose, T., & Chakraborty, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Al-Sultani, A. O., & Al-Busaidi, I. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Al-Sultani, A. O., & Al-Busaidi, I. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]
-
Das, S. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed. [Link]
-
Kar, S., & Roy, K. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. SpringerLink. [Link]
-
Lill, M. A. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
Kar, S., & Roy, K. (2025). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]
-
Anonymous. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]
-
Reymond, G. O. (2025). How quantum computing is changing molecular drug development. World Economic Forum. [Link]
-
Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Scientific. [Link]
-
Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube. [Link]
-
University of Hertfordshire. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Profiles. [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]
-
Ghaffari, N., & Ghasemi, J. B. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1), 5961. [Link]
-
IJIRT. (n.d.). The role of quantum Mechanics in revolutionizing drug discovery. IJIRT. [Link]
-
Biotecnika. (2025). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb. YouTube. [Link]
-
Anonymous. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
Sharma, P. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
-
Bandera, J. (2023). Protocol for MD simulations. iGEM KU Leuven 2023. [Link]
-
Premier Research. (2023). A Guide to In Silico Modeling and Simulation. Premier Research. [Link]
-
Jabbarzadeh Kaboli, P., Ismail, P., & Ling, K. H. (2018). Molecular Dynamics (MD) Simulations, step by step protocol V.3. protocols.io. [Link]
-
HXCHEM. (n.d.). 3-Hydroxypyrrolidine-1-Carboxamidine Sulfate/CAS:1056471-60-3. HXCHEM. [Link]
-
ChemBK. (2024). 3-Hydroxypyrrolidine-1-carboximidamide sulfate. ChemBK. [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine sulfate. PubChem. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Hydroxypyrrolidine-1-Carboxamidine Sulfate/CAS:1056471-60-3-HXCHEM [hxchem.net]
- 3. chembk.com [chembk.com]
- 4. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 7. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 15. tandfonline.com [tandfonline.com]
- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 22. ijirt.org [ijirt.org]
An In-Depth Technical Guide to the Biological Activity Screening of 3-Hydroxypyrrolidine-1-carboximidamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures due to their diverse biological activities. This guide provides a comprehensive framework for the biological activity screening of a promising class of compounds: 3-hydroxypyrrolidine-1-carboximidamide derivatives. The inherent structural features of the pyrrolidine ring, coupled with the guanidine-like carboximidamide group, suggest a high potential for these molecules to interact with various biological targets. We will delve into the rationale behind experimental design, provide detailed protocols for a tiered screening approach, and discuss the interpretation of results to identify lead compounds for further development. This document is intended to be a practical and scientifically rigorous resource for researchers in drug discovery.
Introduction: The Rationale for Screening 3-Hydroxypyrrolidine-1-carboximidamide Derivatives
The 3-hydroxypyrrolidine moiety is a chiral building block frequently utilized in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][2] Its hydroxyl group offers a key point for hydrogen bonding, while the pyrrolidine ring provides a rigid scaffold that can be strategically functionalized.[3][4] The incorporation of a carboximidamide group, which is isosteric to a guanidinium group, is a critical design element. Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[5][6][7] The positively charged nature of the guanidinium group at physiological pH facilitates interactions with negatively charged biological macromolecules such as DNA, RNA, and acidic residues in enzyme active sites.
The combination of these two pharmacophores in 3-hydroxypyrrolidine-1-carboximidamide derivatives presents a compelling case for their investigation as potential therapeutic agents. The pyrrolidine scaffold allows for stereospecific interactions, while the carboximidamide group can mediate strong electrostatic interactions, potentially leading to high-affinity binding to biological targets. This guide outlines a systematic approach to explore the therapeutic potential of a library of these derivatives.
Synthesis of the Compound Library
A successful screening campaign begins with a structurally diverse library of well-characterized compounds. The synthesis of 3-hydroxypyrrolidine-1-carboximidamide derivatives can be approached through several established synthetic routes. A common and efficient method involves the reaction of a chiral 3-hydroxypyrrolidine with a suitable cyanamide precursor.
The (S)- or (R)-enantiomer of 3-hydroxypyrrolidine is a commercially available starting material.[8][9] The general synthetic scheme allows for the introduction of diversity at the R-group, which is crucial for exploring the structure-activity relationship (SAR).
Caption: General synthetic route for 3-hydroxypyrrolidine-1-carboximidamide derivatives.
Causality in Synthesis: The choice of a thiourea intermediate followed by S-alkylation and amination is a robust and versatile method for guanidine synthesis. This approach allows for the late-stage introduction of diverse amine nucleophiles, facilitating the rapid generation of a compound library with varied substituents. Each synthesized compound must be rigorously purified and characterized by standard analytical techniques (NMR, MS, and HPLC) to ensure purity and structural integrity, which is paramount for reliable biological data.
A Tiered Approach to Biological Activity Screening
A tiered or hierarchical screening strategy is an efficient method to identify promising compounds from a larger library.[10][11][] This approach begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific and complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity and potential toxicity.
Caption: A three-tiered screening cascade for hit identification and validation.
Tier 1: Primary Screening - Casting a Wide Net
The goal of primary screening is to rapidly assess the broad biological activity of the entire compound library. Based on the structural features of the target compounds, primary assays should focus on areas where pyrrolidine and guanidine derivatives have shown promise: antimicrobial and anticancer activities.
3.1.1. Antimicrobial Activity Screening
The guanidinium group is known to disrupt bacterial cell membranes, making antimicrobial assays a logical starting point.[13][14]
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of each derivative in DMSO. A panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) should be cultured to mid-log phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microbial strain.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
-
3.1.2. Anticancer Activity Screening
Pyrrolidine derivatives have been investigated as potential anticancer agents.[3][15][16] A primary screen against a panel of cancer cell lines can identify compounds with cytotoxic or anti-proliferative effects.
-
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Tier 2: Secondary Screening - Hit Confirmation and Potency Determination
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening. The goals here are to confirm the initial findings, determine the potency (e.g., IC50 or EC50 values), and rule out false positives.
3.2.1. Confirmation of Antimicrobial Activity
For antimicrobial hits, it is important to determine if the effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto agar plates containing no compound.
-
Incubate the plates overnight.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
3.2.2. Confirmation and Potency of Anticancer Activity
For anticancer hits, orthogonal assays that measure different cellular parameters should be used to confirm the results of the MTT assay.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
This assay measures ATP levels, which is a direct indicator of metabolically active cells.
-
The protocol is similar to the MTT assay, but instead of MTT, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added.
-
Luminescence is measured using a luminometer. This provides a more sensitive and often more reliable measure of cell viability.
-
Data Presentation: Summarizing Primary and Secondary Screening Data
| Compound ID | Structure (R-group) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
| S. aureus / E. coli | MCF-7 / HCT-116 | ||
| Derivative 1 | -CH3 | >128 / >128 | 55.2 / 78.1 |
| Derivative 2 | -Ph | 16 / 32 | 12.5 / 8.9 |
| Derivative 3 | -CH2Ph | 8 / 16 | 5.3 / 4.1 |
| ... | ... | ... | ... |
Tier 3: Tertiary Screening - Delving into the Mechanism of Action
Confirmed and potent hits from secondary screening warrant a deeper investigation into their mechanism of action (MOA).[17][18][19]
3.3.1. Investigating Antimicrobial MOA
For promising antimicrobial compounds, understanding how they kill or inhibit the growth of microbes is crucial.
-
Protocol: Bacterial Membrane Permeability Assay
-
Treat bacterial cells with the active compound.
-
Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).
-
Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. A significant increase in fluorescence indicates membrane disruption.
-
3.3.2. Investigating Anticancer MOA
For anticancer hits, a variety of assays can be employed to determine the cellular processes being affected.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the active compound for a defined period.
-
Harvest the cells and fix them in ethanol.
-
Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer. This will reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
-
-
Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Treat cells with the compound.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (which enters late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells undergoing apoptosis.
-
3.3.3. Enzyme Inhibition Assays
The carboximidamide moiety is a known pharmacophore in various enzyme inhibitors.[20][21][22] If a specific enzyme is a hypothesized target, direct inhibition assays should be performed. For example, if the compounds are designed to target a specific kinase, a kinase inhibition assay would be appropriate.
-
General Protocol: Enzyme Inhibition Assay
-
Incubate the purified target enzyme with varying concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Calculate the IC50 value of the inhibitor.
-
Caption: A potential mechanism of action for an anticancer derivative.
Conclusion and Future Directions
This guide has outlined a systematic and logical workflow for the biological activity screening of 3-hydroxypyrrolidine-1-carboximidamide derivatives. By employing a tiered approach, researchers can efficiently identify and characterize promising lead compounds. The initial broad screening for antimicrobial and anticancer activities provides a solid foundation for more focused mechanistic studies.
The ultimate goal of this screening cascade is to identify derivatives with high potency, selectivity, and a well-defined mechanism of action. Such compounds can then be advanced into lead optimization, where medicinal chemists will further refine their structure to improve their pharmacological properties, paving the way for potential new therapies. The inherent "drug-like" properties of the pyrrolidine scaffold, combined with the versatile binding capabilities of the carboximidamide group, make this class of compounds a rich area for future drug discovery efforts.
References
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. PubMed. Available at: [Link]
-
Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC - NIH. Available at: [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. PMC - NIH. Available at: [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. JOCPR. Available at: [Link]
-
Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. ACS Applied Materials & Interfaces. Available at: [Link]
-
Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link]
-
antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. ResearchGate. Available at: [Link]
-
(PDF) Small-molecule Screening Techniques in Drug Discovery. ResearchGate. Available at: [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available at: [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. Available at: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. Available at: [Link]
-
Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]
-
Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]
-
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]
-
Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. PubMed. Available at: [Link]
-
Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed. Available at: [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PubMed. Available at: [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Principles and Mechanisms of Drug Action. Pharmaguideline. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Available at: [Link]
- Process for preparing optically pure 3-hydroxy-pyrrolidine. Google Patents.
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. Available at: [Link]
-
Principles and Mechanism of Pharmacodynamics. Longdom Publishing. Available at: [Link]
-
Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PubMed. Available at: [Link]
-
Current understanding of the mechanism of action of the antiepileptic drug lacosamide. PubMed. Available at: [Link]
-
Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purkh.com [purkh.com]
- 8. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 13. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Principles and Mechanisms of Drug Action | Pharmaguideline [pharmaguideline.com]
- 19. longdom.org [longdom.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"potential therapeutic targets of 3-Hydroxypyrrolidine-1-carboximidamide sulfate"
An In-Depth Technical Guide on the Potential Therapeutic Targets of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. In the absence of direct clinical and preclinical data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's structure to forecast its pharmacological activity. By examining its core components—the guanidine group and the 3-hydroxypyrrolidine scaffold—we can infer a high probability of interaction with specific enzyme families and ion channels. This guide will detail the scientific rationale for these potential targets, provide robust, field-proven experimental protocols for their validation, and discuss the potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.
Introduction and Rationale
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a novel chemical entity for which, to date, no targeted biological studies have been published in peer-reviewed literature. However, its chemical architecture provides significant clues to its potential bioactivity. The molecule can be deconstructed into two key pharmacophores:
-
The Carboximidamide (Guanidine) Moiety: The guanidinium group is a prominent feature in numerous biologically active compounds and approved drugs.[1][2] Its high basicity and ability to form multiple hydrogen bonds allow it to mimic the side chain of L-arginine, a substrate for several critical enzymes.
-
The 3-Hydroxypyrrolidine Scaffold: This is a chiral heterocyclic motif frequently incorporated into modern pharmaceuticals to enhance binding affinity, selectivity, and pharmacokinetic properties.[3][4] It is particularly prevalent in agents targeting the central nervous system.[3]
This guide will, therefore, focus on a rational, structure-based approach to identify and validate the most probable therapeutic targets for this compound. The primary candidates for inhibition, stemming from the guanidine moiety, are Arginase (ARG), Nitric Oxide Synthase (NOS), and the Sodium-Hydrogen Exchanger (NHE).
Potential Therapeutic Target I: Arginase (ARG1 & ARG2)
Biological Rationale
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5] Two isoforms, the cytosolic ARG1 and the mitochondrial ARG2, are known. In numerous pathological conditions, particularly in the tumor microenvironment, upregulation of arginase by myeloid-derived suppressor cells (MDSCs) leads to the depletion of L-arginine.[6] This starvation of a critical amino acid impairs T-cell proliferation and function, representing a significant mechanism of immune evasion by cancer cells.[6]
Furthermore, in cardiovascular diseases, an imbalance between arginase and nitric oxide synthase (NOS) activity can lead to endothelial dysfunction. By competing for the common substrate L-arginine, overactive arginase can limit the production of vasodilatory nitric oxide (NO).[7][8]
The guanidine group of 3-Hydroxypyrrolidine-1-carboximidamide sulfate is structurally analogous to the guanidinium headgroup of L-arginine, making it a prime candidate for a competitive inhibitor of the arginase active site.[5][9]
Proposed Mechanism of Action
The positively charged guanidinium group of the compound is hypothesized to interact with key aspartate residues (e.g., Asp181 and Asp183 in human ARG1) within the enzyme's active site, mimicking the binding of the natural substrate L-arginine.[5] This competitive binding would block the hydrolysis of L-arginine, thereby preserving its local concentration for use by other enzymes like NOS and for T-cell function.
Caption: Competitive inhibition of Arginase by the compound.
Experimental Validation Workflow
A tiered approach is recommended to validate arginase as a target, moving from biochemical assays to cellular and, ultimately, in vivo models.
Caption: Experimental workflow for Arginase target validation.
This assay quantifies the amount of urea produced from the hydrolysis of L-arginine.
-
Reagents and Materials:
-
Recombinant human Arginase 1 (ARG1)
-
L-Arginine solution (100 mM)
-
Activation Buffer (e.g., 10 mM MnCl₂ in Tris-HCl)
-
Urea Assay Reagents (e.g., α-isonitrosopropiophenone-based)
-
Test Compound: 3-Hydroxypyrrolidine-1-carboximidamide sulfate, serially diluted.
-
96-well microplate.
-
-
Procedure:
-
Activate ARG1 by incubating with Activation Buffer for 10 minutes at 37°C.
-
In a 96-well plate, add 25 µL of serially diluted test compound.
-
Add 25 µL of activated ARG1 enzyme to each well.
-
Initiate the reaction by adding 50 µL of L-Arginine substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding an acid solution (part of the urea detection kit).
-
Add the colorimetric reagents for urea detection and incubate as per the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength (typically ~540 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation
The results of the inhibition assays should be summarized to compare the potency against ARG1 and ARG2.
| Compound | ARG1 IC₅₀ (nM) | ARG2 IC₅₀ (nM) | Selectivity (ARG1/ARG2) |
| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental | Experimental | Calculated |
| Reference Inhibitor (e.g., CB-1158) | Literature | Literature | Calculated |
Potential Therapeutic Target II: Nitric Oxide Synthase (NOS)
Biological Rationale
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO) from L-arginine.[10] There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS-derived NO is crucial for vasodilation and cardiovascular health, overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively.[10]
Given that the guanidine moiety is a key feature of the NOS substrate L-arginine, 3-Hydroxypyrrolidine-1-carboximidamide sulfate is a plausible inhibitor.[11][12] Selective inhibition of nNOS or iNOS over eNOS is a key objective in drug development to avoid cardiovascular side effects.
Proposed Mechanism of Action
Similar to its proposed interaction with arginase, the compound would act as a competitive inhibitor at the L-arginine binding site of the NOS isoforms. The 3-hydroxypyrrolidine scaffold could play a critical role in conferring selectivity between the different isoforms by interacting with non-conserved residues in or near the active site.
Experimental Validation Workflow
Validation requires determining the compound's inhibitory potency against all three NOS isoforms to establish a selectivity profile.
Caption: Experimental workflow for NOS target validation.
This assay measures the NO produced by the enzyme. Many commercial kits are available for this purpose.[13][14][15]
-
Reagents and Materials:
-
Recombinant human nNOS, iNOS, and eNOS.
-
Assay Buffer containing required cofactors (NADPH, FAD, FMN, BH4, Calmodulin).
-
L-Arginine substrate.
-
Nitrate Reductase (for converting nitrate to nitrite).
-
Griess Reagents or a fluorescent probe for NO detection.
-
Test Compound, serially diluted.
-
96-well microplate (black plates for fluorescence).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the specific NOS isoform.
-
Add serially diluted test compound to the wells of the 96-well plate.
-
Add the enzyme reaction mixture to the wells.
-
Initiate the reaction by adding L-arginine.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
For colorimetric assays, add nitrate reductase to convert all NO-derived products to nitrite, followed by the addition of Griess reagents. Measure absorbance at 540 nm.
-
For fluorometric assays, add the fluorescent probe and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 360/450 nm).[13]
-
Calculate IC₅₀ values for each isoform and determine the selectivity ratios.
-
Data Presentation
| Compound | nNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (eNOS/nNOS) | Selectivity (eNOS/iNOS) |
| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental | Experimental | Experimental | Calculated | Calculated |
| Reference Inhibitor (e.g., L-NIO) | Literature | Literature | Literature | Calculated | Calculated |
Potential Therapeutic Target III: Sodium-Hydrogen Exchanger (NHE)
Biological Rationale
The Na⁺/H⁺ exchanger (NHE) is a family of transmembrane proteins that regulate intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[16] The NHE1 isoform is ubiquitously expressed and plays a critical role in protecting cells from acidosis. However, during cardiac ischemia, the resulting intracellular acidosis strongly activates NHE1. Upon reperfusion, this hyperactivity leads to a massive influx of Na⁺, which in turn reverses the Na⁺/Ca²⁺ exchanger, causing a deleterious intracellular Ca²⁺ overload, stunning, and cell death.[17]
Many potent NHE1 inhibitors, such as Cariporide, feature an acylguanidine structure.[16] This suggests that the guanidine moiety of 3-Hydroxypyrrolidine-1-carboximidamide sulfate could be a key pharmacophore for NHE1 inhibition, offering a potential therapeutic strategy for cardioprotection against ischemia-reperfusion injury.
Proposed Mechanism of Action
The positively charged guanidinium group is thought to compete with sodium ions for binding to the external ion transport site of the NHE1 protein, thereby allosterically inhibiting proton efflux.
Caption: Inhibition of the Na+/H+ Exchanger at the cell membrane.
Experimental Validation Workflow
Validation focuses on measuring the compound's ability to prevent the recovery of intracellular pH following an acid load.
This assay uses a pH-sensitive fluorescent dye (like BCECF-AM) to monitor pHi changes in real-time.
-
Reagents and Materials:
-
A suitable cell line (e.g., CHO, HEK293) expressing NHE1.
-
BCECF-AM fluorescent dye.
-
HEPES-buffered saline solutions (Na⁺-containing and Na⁺-free).
-
Ammonium chloride (NH₄Cl) for inducing acid load.
-
Test Compound, serially diluted.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
-
-
Procedure:
-
Culture cells on glass-bottom plates or coverslips.
-
Load cells with BCECF-AM dye for 30-60 minutes.
-
Wash and incubate cells in Na⁺-containing buffer.
-
Induce an acid load by briefly exposing the cells to a buffer containing NH₄Cl, followed by a switch to Na⁺-free buffer. This causes a rapid drop in pHi.
-
Initiate pHi recovery by reintroducing the Na⁺-containing buffer in the presence of various concentrations of the test compound or vehicle.
-
Monitor the fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission) over time.
-
Calculate the initial rate of pHi recovery for each condition.
-
Determine the IC₅₀ of the compound for inhibiting the rate of pHi recovery.
-
Data Presentation
| Compound | NHE1 Inhibition IC₅₀ (nM) |
| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | Experimental |
| Reference Inhibitor (e.g., Cariporide) | Literature |
Conclusion and Future Directions
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a promising chemical entity whose structure strongly suggests activity against enzymes that metabolize L-arginine and against key ion exchangers. The guanidine moiety positions it as a likely competitive inhibitor of Arginase and Nitric Oxide Synthase , while also making it a candidate for NHE1 inhibition . The chiral 3-hydroxypyrrolidine scaffold provides an opportunity for achieving high potency and, critically, selectivity between enzyme isoforms or exchanger subtypes.
The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for the systematic evaluation of these potential therapeutic targets. Successful validation of activity against any of these targets could open up significant therapeutic opportunities in immuno-oncology, cardiovascular medicine, or the treatment of inflammatory and neurodegenerative disorders. Subsequent research should focus on medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, guided by the initial biological characterization outlined herein.
References
-
Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]
-
Guillon, C. D., et al. (2014). Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Available at NIH Public Access.[Link]
-
Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 433-438. [Link]
-
Grzywna, Z., et al. (2022). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. International Journal of Molecular Sciences, 23(15), 8691. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research Website.[Link]
-
Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing.[Link]
-
Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Cell Biolabs Website.[Link]
-
Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Blaszczyk, R., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Request PDF on ResearchGate.[Link]
-
Lee, S., et al. (2005). 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(12), 2998-3001. [Link]
-
Li, J., et al. (2009). Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. Chemistry & Biodiversity, 6(10), 1727-36. [Link]
-
Pinto, M., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 258, 115591. [Link]
-
Delker, S. L., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Medicinal Research Reviews, 32(1), 134-181. [Link]
-
Ohta, M., et al. (1995). Structural requirements for potential Na/H exchange inhibitors obtained from quantitative structure-activity relationships of monocyclic and bicyclic aroylguanidines. Chemical & Pharmaceutical Bulletin, 43(9), 1493-7. [Link]
-
Masuda, N., et al. (2002). Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives. Bioorganic & Medicinal Chemistry, 10(7), 2147-60. [Link]
-
Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. PDF on ResearchGate.[Link]
-
Masuda, N., et al. (2002). In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559. British Journal of Pharmacology, 136(4), 542-50. [Link]
-
Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Request PDF on ResearchGate.[Link]
-
Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]
-
Milosavljevic, N., et al. (2014). Functional Characterization Of Na+/H+ Exchangers Of Intracellular Compartments. JoVE (Journal of Visualized Experiments).[Link]
-
Johnson, F. K., et al. (2010). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 160(1), 159-168. [Link]
-
De Caterina, M., et al. (1994). Determination of the kinetics of Na+/H+ exchange in platelets using the Coulter S-plus cell counter. European Journal of Clinical Chemistry and Clinical Biochemistry, 32(2), 57-60. [Link]
-
Khan, S., et al. (2022). Antimicrobial drugs bearing guanidine moieties: A review. Request PDF on ResearchGate.[Link]
-
Chen, Y. T., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. PLoS ONE, 16(2), e0246693. [Link]
-
Severina, I. S. (2000). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 65(10), 1163-75. [Link]
-
Zhang, H., et al. (2023). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry, 19, 1361-1393. [Link]
-
Detroja, T. S., & Samson, A. O. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. PDF on ResearchGate.[Link]
-
Detroja, T. S., & Samson, A. O. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. International Journal of Molecular Sciences, 23(16), 9037. [Link]
-
Pernow, J., & Jung, C. (2013). Arginase as a potential target in the treatment of cardiovascular disease: a review. Request PDF on ResearchGate.[Link]
-
Tlekhusezh, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(22), 7935. [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. PubChem Website.[Link]
-
Macatangay, M. C. J. (2023). Which laboratory instrument is best when measuring sodium electrolytes in a sample?. ResearchGate.[Link]
-
Acutecaretesting.org. (n.d.). Understanding the different values in electrolyte measurements. Acutecaretesting.org.[Link]
-
Unknown. (n.d.). The technique is used to measure the salt i.e. ion or electrolyte by. PDF Document.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 16. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines as novel Na+/H+ exchanger isoform-1 (NHE-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. Given the absence of publicly available, peer-reviewed spectroscopic data for this specific salt, this document outlines the theoretical and practical framework for its analysis. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy and analysis of analogous structures. The protocols described herein are designed to serve as a robust starting point for researchers and drug development professionals, ensuring data integrity and reproducibility.
Introduction: The Rationale for Spectroscopic Analysis
3-Hydroxypyrrolidine-1-carboximidamide is a functionalized heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyrrolidine ring, a hydroxyl group, and a carboximidamide (guanidine-like) moiety. The sulfate salt form ensures stability and solubility, making it suitable for pharmaceutical development. Rigorous spectroscopic characterization is the cornerstone of chemical identity confirmation, purity assessment, and quality control, forming an indispensable part of any regulatory submission or research publication.
This guide explains the "why" behind the "how" of spectroscopic analysis. The choice of NMR, IR, and MS is deliberate:
-
NMR (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry.
-
IR Spectroscopy offers a rapid and definitive confirmation of the presence of key functional groups.
-
Mass Spectrometry determines the molecular weight and provides vital clues about the molecule's structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Hydroxypyrrolidine-1-carboximidamide sulfate, the proton (¹H) and carbon-13 (¹³C) NMR spectra will provide a complete picture of the molecule's covalent structure.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures that the obtained data is accurate and reliable.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are recommended due to the polarity of the salt. D₂O is often preferred as it will exchange with the labile O-H and N-H protons, simplifying the spectrum and confirming their presence.
-
Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer the solution to an NMR tube.
Data Acquisition Workflow:
Caption: NMR experimental workflow from sample preparation to data processing.
Predicted ¹H NMR Spectrum
The predicted spectrum is based on analysis in D₂O, where labile protons (OH, NH) will exchange with deuterium and will not be observed. This simplifies interpretation by focusing on the core structure.
Table 1: Predicted ¹H NMR Data for 3-Hydroxypyrrolidine-1-carboximidamide
| Label | Structure Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 | CH-OH | ~4.6 | quintet | 1H | Deshielded by the adjacent electronegative oxygen atom. |
| H-5a, H-5b | CH₂-N | ~3.8 - 4.0 | multiplet | 2H | Deshielded by the adjacent nitrogen of the carboximidamide group. |
| H-2a, H-2b | CH₂-N | ~3.6 - 3.8 | multiplet | 2H | Deshielded by the adjacent nitrogen of the carboximidamide group. |
| H-4a, H-4b | CH₂-C | ~2.1 - 2.3 | multiplet | 2H | Standard aliphatic region for a five-membered ring. |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific conformation of the pyrrolidine ring.
Predicted ¹³C NMR Spectrum
Table 2: Predicted ¹³C NMR Data for 3-Hydroxypyrrolidine-1-carboximidamide
| Label | Structure Position | Predicted Chemical Shift (ppm) | Rationale |
| C=N | C=N (carboximidamide) | ~158 | The sp² hybridized carbon of the guanidine-like group is significantly deshielded. |
| C-3 | CH-OH | ~70 | Carbon atom bonded to the electronegative hydroxyl group. |
| C-5 | CH₂-N | ~55 | Carbon adjacent to the nitrogen of the carboximidamide. |
| C-2 | CH₂-N | ~53 | Carbon adjacent to the nitrogen of the carboximidamide. |
| C-4 | CH₂-C | ~35 | Aliphatic carbon within the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an ideal technique for the rapid identification of functional groups. The presence of O-H, N-H, and C=N bonds will give rise to characteristic absorption bands.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (using ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a small amount (1-2 mg) of the solid 3-Hydroxypyrrolidine-1-carboximidamide sulfate powder directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Data Acquisition Workflow:
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity/Shape |
| 3400 - 3200 | Alcohol (O-H) & Amine (N-H) | O-H stretch, N-H stretch | Strong, Broad |
| 3100 - 2850 | Aliphatic C-H | C-H stretch | Medium to Strong, Sharp |
| ~1660 | Imidamide (C=N) | C=N stretch | Strong, Sharp |
| ~1580 | Imidamide (N-H) | N-H bend | Medium |
| 1200 - 1050 | Sulfate (S=O) | S=O stretch | Strong, Broad |
| ~1100 | Alcohol (C-O) | C-O stretch | Strong |
The broadness of the O-H and N-H stretching region is due to hydrogen bonding, a characteristic feature of this molecule.[1] The strong absorption from the sulfate counter-ion is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the cationic portion of the molecule and offers structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile salt.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an ESI source, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition Workflow:
Caption: ESI-MS experimental workflow for molecular weight determination.
Predicted Mass Spectrum Data
The molecule of interest is the cation: 3-Hydroxypyrrolidine-1-carboximidamide.
-
Molecular Formula: C₅H₁₁N₃O
-
Monoisotopic Mass: 129.0902 g/mol
In positive-ion ESI-MS, the primary species observed will be the protonated molecule.
Table 4: Predicted ESI-MS Data
| m/z (predicted) | Ion Species | Rationale |
| 130.0975 | [M+H]⁺ | The protonated molecular ion of the organic cation. This will be the base peak in the spectrum. |
| 113.0715 | [M+H - NH₃]⁺ | A common loss from guanidine-like moieties. |
| 112.0871 | [M+H - H₂O]⁺ | Loss of the hydroxyl group as water from the protonated molecule. |
The high-resolution mass of the [M+H]⁺ ion is the most critical piece of data, as it can confirm the elemental composition of the molecule with high confidence.
Conclusion
This guide provides a predictive but scientifically grounded framework for the complete spectroscopic characterization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. By following the detailed protocols for NMR, IR, and MS, researchers can generate high-quality, reproducible data. The predicted spectral values and interpretations offered herein serve as a benchmark for the analysis of the experimental data. This comprehensive approach ensures the unambiguous confirmation of the chemical structure, which is a prerequisite for any further research or development activities involving this compound.
References
-
PubChem. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. [Link]
- U.S. Patent US7652152B2. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]
-
University of Calgary. Sample IR spectra. [Link]
-
Khan Academy. IR spectra practice. [Link]
-
Dage, J., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
Sources
A Technical Guide to Determining the Solubility of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate for Pharmaceutical Research
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely dictated by its ability to dissolve in physiological fluids. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.
This guide provides an in-depth technical framework for understanding and, crucially, determining the solubility profile of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. This compound, featuring a hydrophilic 3-hydroxypyrrolidine moiety and a strongly basic carboximidamide (guanidine-like) group present as a sulfate salt, presents an interesting case study in solubility. Due to the scarcity of publicly available, quantitative solubility data for this specific salt, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and a robust experimental protocol to elucidate this critical parameter in-house. We will delve into the theoretical underpinnings of its expected solubility and provide a field-proven, step-by-step methodology for its empirical determination.
Section 1: Physicochemical Profile and Theoretical Solubility Considerations
A predictive understanding of a compound's solubility begins with an analysis of its constituent parts. The structure of 3-Hydroxypyrrolidine-1-carboximidamide sulfate suggests a high degree of polarity and potential for extensive hydrogen bonding.
-
3-Hydroxypyrrolidine Moiety: The parent molecule, (S)-3-Hydroxypyrrolidine, is a chiral organic compound that is fully miscible in water.[1][2][3] Its hydroxyl (-OH) and secondary amine (-NH-) groups are excellent hydrogen bond donors and acceptors, contributing to its high affinity for polar protic solvents. It is also noted to be soluble in other polar solvents like methanol.[4]
-
Carboximidamide (Guanidinium) Group: The 1-carboximidamide group is structurally analogous to guanidine. Guanidinium salts are known for their high water solubility due to the charge delocalization across the three nitrogen atoms, allowing for strong ion-dipole interactions with water molecules.[5][6][7] Guanidinium sulfate, for instance, is highly soluble in water.[5][6]
-
Sulfate Counter-ion: The sulfate anion (SO₄²⁻) is a divalent, inorganic ion that typically forms highly water-soluble salts with cationic species.
Expected Solubility Profile: Based on these components, 3-Hydroxypyrrolidine-1-carboximidamide sulfate is anticipated to be:
-
Highly soluble in polar protic solvents like water, methanol, and ethanol, where both hydrogen bonding and ion-dipole interactions can occur.
-
Moderately to highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), which can effectively solvate the cation.
-
Slightly soluble to insoluble in nonpolar solvents like hexane and toluene, which lack the ability to form strong interactions with the ionic and polar functional groups of the molecule.
This theoretical assessment is foundational for designing a comprehensive experimental solubility study.
Section 2: Experimental Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[8] This technique measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the undissolved solid phase at a specific temperature and pressure.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is quantified using a suitable analytical technique.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
3-Hydroxypyrrolidine-1-carboximidamide sulfate (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of Solvent Vials:
-
For each solvent to be tested, label three separate glass vials. A triplicate measurement is essential for statistical validity.
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
-
Addition of Solute:
-
Add an excess amount of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This confirms that the solution is saturated. A starting point could be 20-50 mg of the compound.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context).
-
Agitate the vials for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[10] For compounds that are slow to dissolve, up to 72 hours may be necessary. It is advisable to take samples at different time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.
-
-
Phase Separation (Self-Validation Step):
-
Causality: This step is critical to ensure that only the dissolved solute is measured. Any suspended microparticles will artificially inflate the solubility value.
-
Remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. The filter material should be chosen to minimize solute binding. PTFE is often a good choice for a wide range of solvents.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) at a known concentration.
-
From the stock solution, create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution (from step 4) with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV.
-
-
Data Calculation and Reporting:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Calculate the mean and standard deviation for the triplicate measurements for each solvent.
-
Section 3: Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Illustrative Solubility Data for 3-Hydroxypyrrolidine-1-carboximidamide Sulfate at 25 °C
| Solvent Class | Solvent | Mean Solubility (mg/mL) | Standard Deviation | Qualitative Solubility |
| Polar Protic | Water | [Experimental Value] | [Experimental Value] | Very Soluble |
| Methanol | [Experimental Value] | [Experimental Value] | Freely Soluble | |
| Ethanol | [Experimental Value] | [Experimental Value] | Soluble | |
| Polar Aprotic | DMSO | [Experimental Value] | [Experimental Value] | Soluble |
| Acetonitrile | [Experimental Value] | [Experimental Value] | Sparingly Soluble | |
| Nonpolar | Toluene | [Experimental Value] | [Experimental Value] | Very Slightly Soluble |
| Hexane | [Experimental Value] | [Experimental Value] | Insoluble |
Note: The qualitative descriptions are based on USP definitions.
Interpreting the Results:
The "like dissolves like" principle is a powerful tool for interpreting solubility data. The interactions between the solute and solvent molecules govern the dissolution process.
Caption: Solute-Solvent Interactions Dictating Solubility.
Conclusion
References
-
ChemicalBook. (2024, April 10). (S)-3-Hydroxypyrrolidine. ChemBK. Retrieved from [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
-
Abuzar, S. M., et al. (2022). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
Van den Kieboom, J. H. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Mohammadian, E., et al. (2018). Measurement and Prediction of Salt Solubility in the Presence of Hydrate Organic Inhibitors. SPE International Conference on Oilfield Chemistry. Retrieved from [Link]
-
ChemBK. (2024, April 9). Guanidine sulfate salt. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, January 31). Guanidinium sulfate. Retrieved from [Link]
-
Reddit. (2018, March 24). What is solubility of guanidinium sulfate in water? r/chemistry. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]
- 3. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 4. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 5. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onepetro.org [onepetro.org]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Hygroscopicity of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate: A Framework for Characterization and Control in Pharmaceutical Development
An In-depth Technical Guide
Abstract: The control of moisture content is a critical parameter in the development of active pharmaceutical ingredients (APIs). Hygroscopicity, the propensity of a substance to absorb or adsorb moisture from the atmosphere, can profoundly impact an API's physical and chemical stability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for the characterization and management of hygroscopicity for 3-Hydroxypyrrolidine-1-carboximidamide sulfate (CAS: 1056471-60-3), a compound whose structural features suggest a potential for significant water-solid interactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation strategies, and risk mitigation approaches essential for ensuring product quality and performance.
The Imperative of Hygroscopicity Assessment
Significance in Active Pharmaceutical Ingredient (API) Development
The interaction between an API and atmospheric water vapor is a fundamental consideration throughout the drug development lifecycle. Uncontrolled moisture uptake can initiate a cascade of undesirable events, including chemical degradation through hydrolysis, changes in crystal form (polymorphism) or the formation of hydrates, and alterations to physical properties such as powder flow, compaction, and dissolution rate.[3][4][5] These changes can compromise the final product's stability, shelf-life, and bioavailability.[3] Therefore, a thorough understanding and characterization of an API's hygroscopic nature is not merely a regulatory requirement but a cornerstone of robust formulation and process design.[2][6]
Structural Rationale for Potential Hygroscopicity of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
While specific experimental data on the hygroscopicity of 3-Hydroxypyrrolidine-1-carboximidamide sulfate is not publicly available, a structural analysis of the molecule provides a strong theoretical basis for anticipating its interaction with water. The molecule possesses several polar functional groups that are capable of forming hydrogen bonds with water molecules:
-
Hydroxyl (-OH) group: A primary site for hydrogen bonding.
-
Carboximidamide group: Contains multiple hydrogen bond donors and acceptors.
-
Sulfate (SO₄²⁻) counter-ion: Salts, particularly sulfates, are often hygroscopic and can significantly influence the overall water sorption properties of the API.[7]
The presence of these functional groups makes it highly probable that this compound will exhibit some degree of hygroscopicity, necessitating the rigorous experimental evaluation detailed in this guide.
Methodologies for Comprehensive Hygroscopicity Profiling
A multi-faceted approach is required to accurately characterize the hygroscopic profile of an API. The following section details the core experimental protocols that provide a complete picture of water-solid interactions, from initial water content to dynamic sorption behavior.
Overall Assessment Workflow
The characterization process follows a logical progression, beginning with baseline water content determination, followed by dynamic analysis of moisture uptake and loss, and concluding with an assessment of any physical state changes. This systematic approach ensures that all facets of hygroscopicity are evaluated.
Caption: Overall workflow for hygroscopicity characterization.
Protocol: Initial Water Content by Karl Fischer Titration
Causality: Before assessing the capacity of a material to take up water, it is essential to quantify the amount of water already present.[1] Karl Fischer (KF) titration is the gold standard for this measurement due to its high accuracy and specificity for water, unlike methods like Loss on Drying which can detect any volatile component.[8][9] This initial value provides a critical baseline for all subsequent sorption calculations.
Methodology:
-
Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content; coulometric is preferred for very low levels (<1%).[10]
-
System Conditioning: Run the titrator's conditioning cycle to eliminate any ambient moisture from the titration cell and solvent, ensuring a dry, stable baseline.
-
Titer Determination (for Volumetric KF): Accurately weigh a certified water standard (e.g., disodium tartrate dihydrate) and titrate to determine the exact titer of the KF reagent.[10]
-
Sample Analysis: a. Accurately weigh a representative sample (typically 50-100 mg) of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. b. Promptly introduce the sample into the conditioned titration vessel. For insoluble solids, a KF oven with gas extraction may be necessary to ensure all water is released for titration.[8] c. Initiate the titration. The instrument will automatically add iodine-containing reagent until all water from the sample has been consumed. d. Record the water content, typically expressed as a weight/weight percentage (% w/w).
-
Validation: Perform the analysis in triplicate to ensure the precision and reliability of the result.
Protocol: Dynamic Vapor Sorption (DVS) Analysis
Causality: DVS analysis provides a comprehensive profile of how a material behaves across a wide spectrum of environmental humidity.[11][12] By measuring mass change as a function of relative humidity (RH) at a constant temperature, a sorption-desorption isotherm is generated. This isotherm reveals critical information, including the moisture sorption capacity, the RH at which significant water uptake occurs (critical humidity), and whether the process is reversible (hysteresis), which can indicate structural changes in the material.[13][14]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the API (typically 5-15 mg) onto the DVS microbalance.
-
Drying/Pre-treatment: Dry the sample in situ under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes a "dry" baseline for the sorption experiment.[1]
-
Sorption Phase: a. Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). b. At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , falls below a pre-set threshold, such as 0.002% per minute).[11]
-
Desorption Phase: a. Once the maximum RH (e.g., 90%) is reached and the mass has equilibrated, decrease the RH in the same stepwise manner back to 0%. b. Again, allow the mass to equilibrate at each step.
-
Data Collection: The instrument software continuously records the sample mass, time, temperature, and RH, plotting the percentage change in mass versus the target RH.
Protocol: Powder X-Ray Diffraction (PXRD)
Causality: It is crucial to determine if moisture uptake induces a change in the solid-state form of the API, such as a conversion from an anhydrous to a hydrate form or a change in polymorphism.[13] PXRD is the definitive technique for identifying the crystalline structure of a material. By comparing the PXRD pattern of the sample before and after DVS analysis, any moisture-induced phase transitions can be identified.
Methodology:
-
Initial Analysis: Obtain a PXRD pattern of the as-received 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
-
Post-DVS Analysis: Carefully recover the sample from the DVS pan after the sorption/desorption cycle.
-
Final Analysis: Obtain a PXRD pattern of the post-DVS sample.
-
Comparison: Overlay the two patterns. Significant changes in peak positions or the appearance of new peaks indicate a change in the crystal lattice, likely due to hydrate formation.
Data Interpretation and Classification
Analysis of Results
The data gathered from the protocols above allows for a comprehensive classification of the API's hygroscopic nature.
Table 1: Hypothetical Hygroscopicity Data for 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
| Parameter | Method | Result | Interpretation |
|---|---|---|---|
| Initial Water Content | Karl Fischer Titration | 0.8% w/w | Provides a baseline for DVS calculations. |
| Mass Increase at 80% RH / 25°C | Dynamic Vapor Sorption | 8.5% w/w | Indicates significant water uptake. |
| Hysteresis in Isotherm | Dynamic Vapor Sorption | Present | Suggests potential physical changes (e.g., hydrate formation). |
| Solid-State Form | PXRD (Pre- vs. Post-DVS) | Change in pattern | Confirms a moisture-induced phase transition. |
European Pharmacopoeia (Ph. Eur.) Classification
The Ph. Eur. provides a standardized system for classifying hygroscopicity based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.[15] The DVS data can be used to determine this classification.[1]
Table 2: European Pharmacopoeia Hygroscopicity Classification
| Classification | Mass Increase (% w/w) |
|---|---|
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Based on the hypothetical data in Table 1, with a mass increase of 8.5% at 80% RH, 3-Hydroxypyrrolidine-1-carboximidamide sulfate would be classified as "Hygroscopic." [15]
Implications and Mitigation Strategies in Drug Development
A classification of "Hygroscopic" necessitates proactive measures to ensure product quality and stability.[16]
Caption: Mitigation strategies for a hygroscopic API.
Formulation and Manufacturing
During formulation, the use of hydrophobic excipients like magnesium stearate can help mitigate water uptake.[3] For the final dosage form, a moisture-barrier film coating may be necessary. Manufacturing processes must be conducted in humidity-controlled environments to prevent unwanted moisture absorption during steps like blending, granulation, and compression.[4]
Packaging and Storage
The selection of primary packaging is critical. High-barrier materials, such as aluminum foil blisters (Alu-Alu) or specialized polymer films, are required to protect the product from ambient humidity.[17] Including desiccants within the secondary packaging can provide an additional layer of protection. Finally, clear storage and handling instructions specifying controlled temperature and humidity are essential to maintain product integrity throughout its shelf life.[18][19]
Conclusion
The systematic characterization of hygroscopicity is an indispensable step in the development of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. Based on its molecular structure, this API is predisposed to interactions with atmospheric moisture. By employing a rigorous analytical workflow combining Karl Fischer titration, Dynamic Vapor Sorption, and Powder X-Ray Diffraction, drug development professionals can accurately classify its hygroscopic nature, anticipate potential stability and handling challenges, and implement scientifically-grounded mitigation strategies. This proactive approach is fundamental to the development of a safe, stable, and effective pharmaceutical product.
References
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]
-
Goh, C. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1361. Available at: [Link]
-
Napte, B. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]
-
CD Formulation. (n.d.). Hygroscopicity Evaluation. CD Formulation. Available at: [Link]
-
Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358. Available at: [Link]
-
Lexicala. (n.d.). Hygroscopicity: Significance and symbolism. Lexicala. Available at: [Link]
-
Scribd. (n.d.). Hygroscopicity in Pharmaceuticals: Overview. Scribd. Available at: [Link]
-
Kumar, S., & Muthu, P. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 8(8), 497-503. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]
-
ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. ProUmid. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]
-
ResearchGate. (n.d.). Classification of hygroscopic powders. ResearchGate. Available at: [Link]
-
AQUALAB. (n.d.). Dynamic Vapor Sorption. AQUALAB. Available at: [Link]
-
IIP Series. (n.d.). Chapter- 8 Powders-II. IIP Series. Available at: [Link]
-
GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. Available at: [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. METTLER TOLEDO. Available at: [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo. Available at: [Link]
-
Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents. Kanto. Available at: [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide, sulfuric acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 6. jocpr.com [jocpr.com]
- 7. Hygroscopicity: Significance and symbolism [wisdomlib.org]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 9. mt.com [mt.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. measurlabs.com [measurlabs.com]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. ardena.com [ardena.com]
- 14. mt.com [mt.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 18. gmptrends.com [gmptrends.com]
- 19. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Methodological & Application
Application Notes and Protocols for the Guanidinylation of 3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Guanidinium Moiety in Medicinal Chemistry
The guanidinium group, a key pharmacophore, is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its persistent positive charge across a wide physiological pH range facilitates crucial intermolecular interactions, such as the formation of stable salt bridges and hydrogen bonds with biological targets like enzymes and receptors. The strategic incorporation of a guanidine function in place of an amino group has been demonstrated to significantly enhance the potency and selectivity of bioactive compounds. Consequently, the development of robust and efficient methods for the guanidinylation of amines is of paramount importance in the field of medicinal chemistry.
3-Hydroxypyrrolidine serves as a valuable chiral scaffold in drug discovery. The introduction of a guanidinium group onto this framework can unlock novel interactions with biological targets and modulate the physicochemical properties of the resulting molecules. However, the presence of both a secondary amine and a secondary hydroxyl group necessitates a carefully designed synthetic strategy to achieve selective guanidinylation of the nitrogen atom. This guide provides a comprehensive overview of the guanidinylation of 3-hydroxypyrrolidine, detailing a strategic approach involving orthogonal protecting groups, a comparative analysis of common guanidinylating reagents, and detailed, field-proven experimental protocols.
Strategic Approach: The Imperative of Orthogonal Protection
The successful guanidinylation of 3-hydroxypyrrolidine hinges on a well-devised protecting group strategy. The nucleophilic nature of both the secondary amine and the hydroxyl group necessitates the transient masking of one to prevent unwanted side reactions. An orthogonal protecting group strategy is the cornerstone of this approach, allowing for the selective deprotection of one group while the other remains intact.
For the guanidinylation of 3-hydroxypyrrolidine, a three-stage workflow is proposed:
-
O-Protection: Selective protection of the hydroxyl group.
-
N-Guanidinylation: Reaction of the free secondary amine with a suitable guanidinylating agent.
-
O-Deprotection: Removal of the hydroxyl protecting group to yield the final product.
This workflow is depicted in the following diagram:
Caption: General workflow for the guanidinylation of 3-hydroxypyrrolidine.
The choice of protecting group for the hydroxyl function is critical. It must be stable to the conditions of the guanidinylation reaction and amenable to selective removal without affecting the newly installed guanidinium group. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are an excellent choice due to their ease of installation, stability to a wide range of reagents, and selective cleavage under mild conditions using a fluoride source.
Comparative Analysis of Guanidinylating Reagents
The selection of the guanidinylating reagent directly influences reaction efficiency, substrate scope, and overall yield. A variety of reagents have been developed, each with its own set of advantages and disadvantages. The following table provides a comparative overview of commonly employed reagents for the guanidinylation of secondary amines.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent. | Slower reaction times compared to more reactive agents. |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope. | Higher cost, requires deprotection of the Boc groups. |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications. | Can require harsher conditions (e.g., elevated temperatures) and may lead to side products. |
| Thioureas with Activators | N,N'-Di-Boc-thiourea with TCT | Avoids the use of heavy metals like mercury. | Requires an additional activation step. |
For the guanidinylation of the O-protected 3-hydroxypyrrolidine, both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine are highly recommended due to their reliability and compatibility with a wide range of functional groups.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of guanidinylated 3-hydroxypyrrolidine.
Protocol 1: O-Protection of 3-Hydroxypyrrolidine with a TBS Group
This protocol describes the selective protection of the hydroxyl group of 3-hydroxypyrrolidine as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
(R)- or (S)-3-Hydroxypyrrolidine
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the O-TBS-protected 3-hydroxypyrrolidine.
Protocol 2: N-Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol details the guanidinylation of the O-protected 3-hydroxypyrrolidine using a pyrazole-based reagent.
Materials:
-
O-TBS-protected 3-hydroxypyrrolidine (from Protocol 1)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the O-TBS-protected 3-hydroxypyrrolidine (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in anhydrous THF or DCM.
-
If the starting amine is in its salt form, add a suitable base like TEA or DIPEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N,N'-di-Boc-guanidinylated, O-TBS-protected 3-hydroxypyrrolidine.
Protocol 3: N-Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol offers a more reactive alternative for the guanidinylation step.
Materials:
-
O-TBS-protected 3-hydroxypyrrolidine (from Protocol 1)
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the O-TBS-protected 3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq) and stir for 5 minutes at room temperature.
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired protected guanidine.
Protocol 4: O-Deprotection of the TBS Group
This final step removes the silyl protecting group from the hydroxyl function.
Materials:
-
N,N'-di-Boc-guanidinylated, O-TBS-protected 3-hydroxypyrrolidine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the protected guanidine (1.0 eq) in anhydrous THF at 0 °C.
-
Add TBAF solution (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final N,N'-di-Boc-guanidinylated 3-hydroxypyrrolidine.
Mechanism of Guanidinylation
The fundamental mechanism of guanidinylation with Boc-protected reagents involves the nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent. The reaction with a pyrazole-based reagent is illustrated below.
Caption: Simplified mechanism of guanidinylation.
Characterization
The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds. The presence of the Boc protecting groups will be evident by characteristic signals in the ¹H NMR spectrum around 1.4-1.5 ppm.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently reactive guanidinylating agent. Steric hindrance at the amine. | Switch to a more reactive reagent like Goodman's reagent. Increase reaction time and/or temperature. |
| Low Yield | Poor recovery during workup or purification. Side reactions. | Optimize extraction and chromatography conditions. Ensure anhydrous conditions are maintained. |
| Difficulty in Purification | Co-elution of product and byproducts. | Use a different solvent system for chromatography. Consider reverse-phase HPLC for final purification. |
| Unintended Deprotection | Harsh reaction or workup conditions. | Use milder reagents and ensure reaction conditions are carefully controlled. |
Conclusion
The guanidinylation of 3-hydroxypyrrolidine is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The protocols outlined in this guide, based on a robust orthogonal protecting group strategy, provide a reliable pathway to these valuable building blocks. The choice of guanidinylating reagent can be tailored to the specific needs of the synthesis, with both pyrazole-based reagents and triflylguanidines offering effective solutions. Careful monitoring and purification are key to obtaining the desired products in high yield and purity.
References
- Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42.
- BenchChem. (2025).
- BenchChem. (2025).
- Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- Organic Chemistry Portal.
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
- Wessig, P., & Gnad, F. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55595.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Wolfe, J. P. (2013). Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted 5-Membered Cyclic Guanidines. Organic Letters, 15(20), 5420-5423.
- Dodd, D. S., & Wallace, O. B. (1998). Solid-phase synthesis of N,N' substituted guanidines. Tetrahedron Letters, 39(32), 5701-5704.
- Romoff, T. T., Lulla, A., & Goodman, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54418.
- Romoff, T. T., Lulla, A., & Goodman, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Romoff, T. T., Lulla, A., & Goodman, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
- Raines, R. T. (2018). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Goodman, M. (2009). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines.
- Goodman, M. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
- LG Life Sciences, Ltd. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Hu, Y., et al. (2007). Preparation and characterization of guanidinylated chitosan.
- Papavasiliou, A., et al. (2021). Carbon Nanodisks Decorated with Guanidinylated Hyperbranched Polyethyleneimine Derivatives as Efficient Antibacterial Agents.
- Romoff, T. T., Lulla, A., & Goodman, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
Application Notes and Protocols: 3-Hydroxypyrrolidine-1-carboximidamide Sulfate in Medicinal Chemistry
Introduction: A Scaffold of Untapped Potential
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. 3-Hydroxypyrrolidine-1-carboximidamide sulfate emerges as a molecule of significant interest, wedding the three-dimensional complexity of the 3-hydroxypyrrolidine ring with the versatile hydrogen-bonding and basic properties of the guanidinium group. While direct literature on the sulfate salt is sparse, a deep dive into the medicinal chemistry of its constituent parts reveals a roadmap for its potential applications and provides a solid foundation for its synthesis and biological evaluation.
The guanidine functional group, most notably found in the amino acid arginine, is a powerful pharmacophore present in a multitude of natural products and pharmaceuticals.[1] Its ability to form multiple hydrogen bonds and exist in a protonated state at physiological pH allows for strong interactions with biological targets such as enzymes and receptors.[2] Guanidine-containing compounds have demonstrated a wide spectrum of medicinal activities, including acting as central nervous system agents, anti-inflammatory molecules, and inhibitors of enzymes like nitric oxide synthase and Na+/H+ exchangers.[3]
The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile scaffold in drug discovery, offering a three-dimensional architecture that can effectively explore pharmacophore space.[4] The hydroxyl group at the 3-position not only introduces a point for hydrogen bonding but also provides a chiral center, allowing for stereospecific interactions with biological targets. (S)-3-hydroxypyrrolidine, in particular, is a key intermediate in the synthesis of a variety of chiral pharmaceuticals, including calcium antagonists and antibiotics.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications, synthesis, and evaluation of 3-Hydroxypyrrolidine-1-carboximidamide and its derivatives in a medicinal chemistry context.
Potential Therapeutic Applications: A Synthesis of Functionality
The combination of the 3-hydroxypyrrolidine scaffold and the carboximidamide (guanidine) group suggests a range of potential therapeutic applications. The inherent properties of these two moieties can be leveraged to design novel drug candidates with unique pharmacological profiles.
Antimicrobial Agents
The guanidinium group is a known feature in a variety of antimicrobial agents. Bis-cyclic guanidines, for instance, have shown potent activity against Gram-positive pathogens, including the problematic Clostridium difficile.[6][7] The proposed mechanism for some guanidine-containing antimicrobials involves membrane disruption. The 3-hydroxypyrrolidine-1-carboximidamide structure could serve as a foundational element for a new class of antibiotics, with the pyrrolidine ring providing a rigid scaffold to orient the guanidinium group for optimal target interaction.
Enzyme Inhibitors
The guanidinium group's ability to mimic a protonated arginine side chain makes it an excellent candidate for inhibiting enzymes that recognize arginine, such as certain proteases and kinases. For example, the direct guanidinylation of a diamine was a key step in the synthesis of clavatadine A, a potent inhibitor of factor XIa, a coagulation protease.[1] The 3-hydroxypyrrolidine moiety can provide additional binding interactions and influence the compound's pharmacokinetic properties.
Neurological and Metabolic Disorders
Guanidine derivatives have been explored for their effects on the central nervous system and in treating metabolic diseases.[2][3] For instance, some guanidine compounds act as neurotransmitter analogues or modulators. The pyrrolidine scaffold is also a common feature in CNS-active drugs. The combination of these two groups could lead to novel compounds for treating neurological disorders or conditions like diabetes.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of 3-Hydroxypyrrolidine-1-carboximidamide derivatives.
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine-1-carboximidamide
This protocol outlines a two-step process starting from the commercially available (S)-3-Hydroxypyrrolidine. The key transformation is the guanidinylation of the secondary amine.
Materials:
-
(S)-3-Hydroxypyrrolidine
-
1H-Pyrazole-1-carboxamidine hydrochloride (or other guanidinylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Guanidinylation:
-
To a solution of (S)-3-Hydroxypyrrolidine (1.0 eq) in DMF at 0 °C, add TEA or DIPEA (2.5 eq).
-
Slowly add a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the desired product.
-
Diagram of Synthesis Workflow:
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Quantification of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Abstract
This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. We address the inherent analytical challenges posed by this highly polar and basic compound, which lacks a natural chromophore. Two primary analytical strategies are presented: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method requiring pre-column derivatization, and a highly sensitive and specific Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) method. This document provides detailed, step-by-step protocols for both methods, along with a complete framework for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] These application notes are designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this pharmaceutical compound.
Introduction: Understanding the Analyte
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a molecule characterized by distinct structural features that dictate the analytical approach for its quantification. Its structure comprises a pyrrolidine ring, a hydroxyl group, and a highly basic carboximidamide (guanidino) group.[4][5] The sulfate salt form ensures high aqueous solubility.
Key Physicochemical Properties & Analytical Challenges:
-
High Polarity: The combination of the hydroxyl group and the ionizable guanidino and pyrrolidine functionalities makes the molecule extremely polar. This results in poor retention on traditional reversed-phase (e.g., C18) chromatography columns.
-
High Basicity: The guanidino group is strongly basic (pKa often > 12), meaning it is protonated and positively charged across a wide pH range.[6][7] This can lead to undesirable interactions with residual silanol groups on silica-based columns, causing significant peak tailing.
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings, making it a poor absorber of ultraviolet (UV) light. Direct UV detection is therefore challenging and lacks sensitivity, typically requiring detection at very low wavelengths (<200 nm) where mobile phase interference is high.[6]
Addressing these challenges requires specialized analytical strategies, which are detailed in the following sections.
Method 1: HPLC-UV with Pre-Column Derivatization
This method is a robust and accessible approach for laboratories equipped with standard HPLC-UV systems. The core principle is to chemically modify the analyte by introducing a chromophore through a derivatization reaction, thereby rendering it easily detectable by UV-Vis spectrophotometry.
Rationale and Agent Selection
The guanidino group is the primary target for derivatization. Reagents that react specifically with this group can be used to attach a UV-active moiety. Based on established methods for other guanidino compounds, benzoin or methylglyoxal are suitable derivatizing agents.[8][9] This protocol will utilize methylglyoxal, which reacts with the guanidino group to form a stable, conjugated product with a strong UV absorbance maximum.[8]
Experimental Workflow
The overall workflow for this method involves sample preparation, a controlled derivatization reaction, and subsequent analysis of the derivatized product by RP-HPLC.
Caption: Logical flow for the quantification of the analyte using HPLC-UV.
Detailed Protocol: Derivatization and HPLC
Reagents & Materials:
-
3-Hydroxypyrrolidine-1-carboximidamide sulfate reference standard
-
Methylglyoxal solution (40% in H₂O)
-
Sodium tetraborate buffer (0.1 M, pH 7.5)[8]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
Step 1: Standard & Sample Preparation
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in HPLC-grade water.
-
Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.
-
Prepare unknown samples by accurately weighing and dissolving them in water to fall within the calibration range.
Step 2: Derivatization Procedure [8]
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M sodium tetraborate buffer (pH 7.5).
-
Add 50 µL of a freshly prepared methylglyoxal working solution (dilute 40% stock 1:100 with water).
-
Vortex the mixture gently.
-
Heat the tubes in a water bath or heating block at 80°C for 30 minutes.
-
Cool the tubes to room temperature.
-
Add 750 µL of the mobile phase initial composition to quench the reaction and dilute the sample.
-
Transfer the final solution to an HPLC vial for analysis.
Step 3: HPLC Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (57:28:15 v/v/v)[8][10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm (Note: This should be optimized by scanning the derivatized product)[8]
-
Column Temperature: 30°C
Method 2: HILIC-LC-MS/MS
This is a state-of-the-art method that offers superior sensitivity, selectivity, and speed without the need for derivatization. It directly addresses the analyte's high polarity by using a HILIC stationary phase for retention.
Rationale and Principles
HILIC is an ideal chromatographic mode for highly polar compounds. The stationary phase is polar (e.g., bare silica, amide, or diol), and the mobile phase is a high-organic solvent system with a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention. Elution is achieved by increasing the aqueous component of the mobile phase. Tandem mass spectrometry (MS/MS) provides definitive identification and quantification by monitoring a specific precursor-to-product ion transition, eliminating interferences from the sample matrix.[11]
Experimental Workflow
The HILIC-LC-MS/MS workflow is significantly more streamlined as it omits the derivatization step, reducing sample preparation time and potential sources of error.
Caption: Streamlined workflow for the direct quantification of the analyte.
Detailed Protocol: HILIC-LC-MS/MS
Reagents & Materials:
-
3-Hydroxypyrrolidine-1-carboximidamide sulfate reference standard
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (99%+, LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Appropriate volumetric glassware and autosampler vials
Step 1: Standard & Sample Preparation
-
Prepare a 1 mg/mL stock solution of the reference standard in LC-MS grade water.
-
Prepare calibration standards (e.g., 1-1000 ng/mL) by diluting the stock solution in a solvent mixture that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid). Causality: This is crucial to prevent peak distortion upon injection in a HILIC system.
-
Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.
Step 2: HILIC-LC Conditions
-
Column: HILIC column (e.g., Amide or Silica phase, 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
8.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Step 3: MS/MS Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Rationale: The basic nitrogen atoms in the guanidino and pyrrolidine groups are readily protonated, making ESI+ the ideal mode for sensitive detection.[12][13]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]⁺ of the free base (3-Hydroxypyrrolidine-1-carboximidamide). Molecular Formula: C₅H₁₁N₃O. Molecular Weight: 129.16. The precursor ion to target is m/z 130.1 .
-
Product ions must be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of ammonia or cleavage of the pyrrolidine ring.
-
Example Transitions (to be optimized):
-
Quantitative: 130.1 → 70.1 (pyrrolidine-related fragment)
-
Qualitative: 130.1 → 113.1 (loss of NH₃)
-
-
Method Validation Protocol (ICH Q2(R1))
To ensure that the chosen analytical method is fit for its intended purpose, a comprehensive validation must be performed.[14] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[1][3] A validation protocol with pre-defined acceptance criteria should be established before initiating the studies.[15]
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
Validation Experiments & Data Presentation
| Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Analyze blank matrix, placebo, and spiked samples. For HPLC-UV, confirm no interfering peaks at the analyte's retention time. For LC-MS/MS, monitor transitions in blank matrix to ensure no interference.[15] | No significant interference at the retention time of the analyte. Peak purity should pass for HPLC-UV. |
| Linearity | Analyze a minimum of 5 concentration levels, prepared at least in triplicate. Plot the response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The range is established by the linearity study and confirmed by demonstrating acceptable accuracy and precision at the lower and upper limits. | As per accuracy and precision. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration), in triplicate. Calculate the percent recovery.[16] | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. Often determined at S/N = 10. | S/N ≥ 10; Accuracy and precision criteria should be met. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the impact on results. | Results should remain unaffected by small, deliberate variations in method parameters. |
Example Data Table: Accuracy
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) |
| Low (80%) | 80.0 | 79.5 | 99.4 |
| Mid (100%) | 100.0 | 101.2 | 101.2 |
| High (120%) | 120.0 | 119.1 | 99.3 |
| Mean Recovery | 99.97% |
Conclusion
The successful quantification of 3-Hydroxypyrrolidine-1-carboximidamide sulfate requires careful consideration of its physicochemical properties.
-
The HPLC-UV with pre-column derivatization method is a reliable and accessible option, suitable for quality control environments where mass spectrometry is not available. Its primary drawback is the additional sample handling and potential variability from the derivatization step.
-
The HILIC-LC-MS/MS method is the preferred approach for high-sensitivity applications, such as bioanalysis or trace-level impurity testing. It offers superior specificity, a simpler workflow, and a much lower limit of quantitation.
The choice between these methods should be based on the specific application requirements, available instrumentation, and desired sensitivity. Regardless of the method chosen, a thorough validation according to FDA and ICH guidelines is mandatory to ensure the integrity and reliability of the generated data.[17][18]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Guanidine analyzed with HPLC- AppNote. MicroSolv. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING PYRIDOIN AS DERIVATIZING REAGENT. Taylor & Francis Online. [Link]
-
Guanidine analyzed with HPLC- AppNote (PDF Version). MicroSolv. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Taylor & Francis Online. [Link]
-
HPLC separation of guanidino compounds from serum of uremic patient. ResearchGate. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical Methods Validation for FDA Compliance. RXinsider. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health (NIH). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. 3-Hydroxypyrrolidine-1-Carboxamidine Sulfate/CAS:1056471-60-3-HXCHEM [hxchem.net]
- 5. 1056471-60-3 CAS Manufactory [m.chemicalbook.com]
- 6. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 7. mtc-usa.com [mtc-usa.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. rxinsider.com [rxinsider.com]
- 18. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Application Note: A Strategic Approach to the Chiral Separation of 3-Hydroxypyrrolidine-1-carboximidamide Enantiomers
Introduction: The Significance of Chiral Pyrrolidine-Guanidine Scaffolds
The intersection of the pyrrolidine ring and the guanidine functional group creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The 3-hydroxypyrrolidine moiety is a well-established chiral building block, crucial for introducing stereochemistry into larger, more complex molecules.[1][2] Different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] The guanidine group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active compounds and has been explored in the design of organocatalysts.[4][5]
Consequently, the enantioselective analysis of molecules like 3-hydroxypyrrolidine-1-carboximidamide, which combines these two important functional groups, is paramount for ensuring the safety and efficacy of potential drug candidates. This document provides a detailed guide for researchers and scientists on developing a robust method for the chiral separation of its enantiomers.
The Analytical Challenge and Proposed Strategies
A survey of current literature reveals a lack of established, specific protocols for the chiral separation of 3-hydroxypyrrolidine-1-carboximidamide. However, successful enantioseparation of analogous structures, such as pyrrolidine derivatives and other chiral guanidines, provides a strong foundation for a logical method development strategy.[6][7]
This application note outlines two primary strategies:
-
Strategy A: Direct Enantioseparation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). This is often the most direct and efficient method, avoiding the need for sample derivatization.[8]
-
Strategy B: Indirect Enantioseparation via Diastereomer Formation. This involves reacting the racemic analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6][9]
PART 1: Direct Chiral HPLC Method Development
The direct approach leverages the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs are a versatile and widely successful choice for a broad range of chiral compounds and represent the logical starting point.[6][10]
Scientific Rationale for Component Selection
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or similar), is recommended. These phases create a complex chiral environment with grooves and cavities, enabling enantioselective interactions through hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically effective for polysaccharide CSPs.[6] The alcohol component is crucial for modulating retention and enantioselectivity.
-
Mobile Phase Additive: The strongly basic nature of the guanidine group can lead to poor peak shape and strong retention on silica-based CSPs. The addition of a small amount of a basic additive (e.g., diethylamine, DEA) or an acidic additive (e.g., trifluoroacetic acid, TFA) to the mobile phase is critical.[6] An acidic additive will protonate the guanidine, potentially leading to more consistent interactions, while a basic additive can help to saturate active sites on the silica surface. Empirical testing of both is recommended.
Proposed Experimental Protocol
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the 3-hydroxypyrrolidine-1-carboximidamide enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).
-
Sample: Racemic 3-hydroxypyrrolidine-1-carboximidamide.
-
Sample Diluent: A mixture of n-hexane and IPA (e.g., 90:10 v/v).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare an initial mobile phase composition of n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Thoroughly degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-hydroxypyrrolidine-1-carboximidamide in the sample diluent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detection wavelength to 210 nm (or a wavelength of maximum absorbance for the compound).
-
Inject 10 µL of the prepared sample.
-
-
Method Optimization:
-
If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). Generally, increasing the alcohol content will decrease retention times.
-
Adjust the concentration of TFA (e.g., from 0.05% to 0.2%) to optimize peak shape and resolution.
-
If necessary, evaluate an alternative additive like DEA in place of TFA.
-
Data Presentation: Proposed Starting Conditions
| Parameter | Recommended Starting Condition | Range for Optimization |
| Chiral Stationary Phase | Chiralcel® OD-H (or equivalent) | Polysaccharide-based (amylose or cellulose) |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA (95:5 to 80:20), TFA (0.05-0.2%) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C | 20 - 40 °C |
| Detection Wavelength | 210 nm | Based on UV spectrum of the analyte |
| Injection Volume | 10 µL | 5 - 20 µL |
Visualization: Direct Chiral HPLC Workflow
Caption: Workflow for Direct Chiral HPLC Method Development.
PART 2: Indirect Chiral HPLC Method Development
If direct separation proves challenging, an indirect method provides a robust alternative. This approach converts the enantiomers into diastereomers with different physical properties, allowing for separation on a standard achiral column.[9]
Scientific Rationale for Component Selection
-
Chiral Derivatizing Agent (CDA): A CDA with a reactive group that can covalently bond with the primary or secondary amine of the pyrrolidine ring is required. (S)-(-)-α-Methylbenzylamine or a similar chiral amine could be used in the presence of a coupling agent to form diastereomeric amides at the carboximidamide nitrogen.[6] Alternatively, a chiral isothiocyanate, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can react with the amine to form diastereomeric thioureas.[11] GITC is often advantageous as it introduces a strong chromophore, enhancing UV detection.
-
Stationary Phase: A standard reversed-phase C18 column is typically sufficient for separating the resulting diastereomers.[6]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or TFA to ensure good peak shape, is a common choice for reversed-phase separation of polar analytes.[6]
Proposed Experimental Protocol
Objective: To form and separate diastereomeric derivatives of 3-hydroxypyrrolidine-1-carboximidamide.
Materials:
-
Analyte: Racemic 3-hydroxypyrrolidine-1-carboximidamide.
-
Chiral Derivatizing Agent (CDA): 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Reaction Solvent: Acetonitrile.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade acetonitrile (ACN) and water with 0.1% formic acid.
Step-by-Step Protocol:
-
Derivatization Reaction:
-
Dissolve 1 mg of racemic 3-hydroxypyrrolidine-1-carboximidamide in 1 mL of acetonitrile.
-
Add a slight molar excess (e.g., 1.2 equivalents) of GITC.
-
Add a small amount of a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1-2 hours), monitoring for reaction completion by TLC or a quick LC run.
-
Cool the reaction mixture to room temperature. The solution containing the diastereomers can often be directly diluted for HPLC analysis.
-
-
HPLC Conditions (Starting Point):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 250 nm (due to the chromophore from the GITC reagent).[11]
-
Visualization: Indirect Chiral Separation Workflow
Caption: Workflow for Indirect Chiral Separation via Derivatization.
Conclusion and Trustworthiness
The protocols described herein are designed as robust starting points for the development of a validated chiral separation method for 3-hydroxypyrrolidine-1-carboximidamide. By grounding these starting conditions in the established principles of chiral chromatography and the successful separation of analogous compounds, these methods provide a high probability of success.[6][8][11] The key to a successful outcome lies in systematic optimization of the parameters outlined. Each protocol is a self-validating system; successful separation will be confirmed by achieving baseline resolution of two distinct peaks from a racemic standard, which should be absent when a single enantiomer (if available) is injected.
References
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society. [Link]
-
Syntheses of Cyclic Guanidine-Containing Natural Products. PMC. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI. [Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. [Link]
-
Guanidine Chemistry. J-Stage. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Chiral Drug Separation. IntechOpen. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Resolution of Enantiomers. Chiralpedia. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporating 3-Hydroxypyrrolidine-1-carboximidamide into Advanced Drug Delivery Systems
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 3-Hydroxypyrrolidine-1-carboximidamide into various drug delivery systems. While 3-Hydroxypyrrolidine-1-carboximidamide is a novel molecule with limited specific public data, its core structure—a hydroxylated pyrrolidine ring coupled with a cationic carboximidamide (guanidine) group—provides a clear rationale for formulation strategies. This guide synthesizes established methodologies for encapsulating small, hydrophilic, and cationic molecules, offering detailed, step-by-step protocols for liposomal, polymeric nanoparticle, and hydrogel-based delivery systems. The causality behind experimental choices is explained, ensuring each protocol is a self-validating system for achieving optimal loading, stability, and controlled release.
Introduction: Rationale and Physicochemical Considerations
The successful formulation of a drug candidate is critically dependent on a thorough understanding of its intrinsic properties. 3-Hydroxypyrrolidine-1-carboximidamide combines two powerful pharmacophoric moieties: the pyrrolidine scaffold and the guanidine group.
-
The Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[1] Its sp³-hybridized carbons impart a three-dimensional architecture, which is advantageous for specific interactions with biological targets.[2][3] The stereochemistry of the hydroxyl group at the 3-position is a critical parameter that can influence binding affinity and metabolic stability.[4]
-
The Carboximidamide (Guanidine) Group: The guanidine moiety is strongly basic (pKa ≈ 13.5) and exists as a resonance-stabilized cation (guanidinium) at physiological pH.[5] This positive charge is pivotal; it can mediate interactions with negatively charged cell membranes, facilitate cell penetration, and interact with biological targets like enzymes or nucleic acids.[6][7] Guanidine-containing compounds have demonstrated a vast range of therapeutic activities, including antimicrobial, antidiabetic, and anticancer effects.[8][9]
Formulation Challenges & Opportunities: The combination of a hydrophilic alcohol and a permanently charged guanidinium group renders 3-Hydroxypyrrolidine-1-carboximidamide highly water-soluble. This presents a primary challenge for encapsulation within hydrophobic carriers and achieving sustained release.[10] However, its cationic nature offers a distinct advantage for electrostatic-driven loading into anionic delivery systems and for mucoadhesive applications.[11]
| Property | Predicted Characteristic | Implication for Drug Delivery |
| Solubility | High in aqueous media | Difficult to encapsulate in hydrophobic carriers; prone to rapid burst release. |
| LogP | Low (likely negative) | Poor passive diffusion across biological membranes. |
| Charge (at pH 7.4) | Cationic (+) | Enables electrostatic interaction with anionic polymers and lipids; potential for enhanced cell uptake. |
| Molecular Weight | Small | Prone to rapid clearance; requires a carrier to improve pharmacokinetics. |
| Hydrogen Bonding | High (donor/acceptor sites) | Strong interaction with water, complicating encapsulation. |
Strategic Selection of Drug Delivery Systems
Based on the physicochemical profile of a small, hydrophilic, cationic molecule, three primary delivery systems are proposed. The choice depends on the desired therapeutic outcome, such as targeted delivery, sustained local release, or improved systemic circulation.
Caption: Selection of delivery systems based on drug properties.
Protocol 1: Liposomal Encapsulation via Active Loading (pH Gradient Method)
Liposomes are versatile carriers for both hydrophilic and hydrophobic drugs.[12] For a charged, hydrophilic molecule like 3-Hydroxypyrrolidine-1-carboximidamide, passive encapsulation methods (e.g., thin-film hydration) result in very low loading efficiency. Therefore, an active loading strategy leveraging a transmembrane pH gradient is the method of choice.
3.1. Principle of the Method
This protocol establishes a pH gradient (acidic inside, neutral outside) across the liposomal membrane. The uncharged, deprotonated form of the drug can diffuse across the lipid bilayer into the acidic core, where it becomes protonated and charged. This charged form can no longer diffuse back out, effectively trapping it inside the liposome at high concentrations.
3.2. Materials & Reagents
-
Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Buffers: Citrate Buffer (250 mM, pH 4.0), HEPES Buffered Saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Drug: 3-Hydroxypyrrolidine-1-carboximidamide hydrochloride
-
Equipment: Rotary evaporator, bath sonicator, extruder with polycarbonate membranes (100 nm), dialysis cassettes (10 kDa MWCO), HPLC system.
3.3. Step-by-Step Protocol
-
Lipid Film Hydration:
-
Dissolve DSPC and Cholesterol (e.g., 55:45 molar ratio) and DSPE-PEG2000 (1-5 mol%) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at 60-65°C to form a thin, uniform lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Formation of Vesicles:
-
Hydrate the lipid film with the acidic Citrate Buffer (pH 4.0) by vortexing vigorously above the lipid transition temperature (~55°C for DSPC). This creates multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles to improve lamellarity.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a heated extruder (60-65°C). This produces small unilamellar vesicles (SUVs) with a defined size.
-
-
Creation of pH Gradient:
-
Remove the external, low-pH buffer by dialyzing the liposome suspension against HBS (pH 7.4) using a 10 kDa MWCO dialysis cassette. This exchanges the external buffer, creating the pH gradient.
-
-
Active Drug Loading:
-
Prepare a stock solution of 3-Hydroxypyrrolidine-1-carboximidamide in HBS (pH 7.4).
-
Add the drug solution to the pre-formed liposomes at a drug-to-lipid ratio of 1:10 (w/w) to start.
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring.
-
-
Purification and Characterization:
-
Remove unencapsulated drug by dialysis against HBS or using a size-exclusion chromatography column.
-
Determine the encapsulation efficiency (EE%) using HPLC after lysing the liposomes with a suitable solvent (e.g., methanol).
-
EE% = (Drug_encapsulated / Drug_total) * 100
-
-
3.4. Workflow Diagram
Caption: Active loading workflow for liposomal encapsulation.
Protocol 2: Polymeric Nanoparticle Formulation via Ionotropic Gelation
This method is ideal for encapsulating cationic drugs into anionic polymers. Ionotropic gelation involves the cross-linking of a polyelectrolyte (e.g., alginate or hyaluronic acid) by multivalent counter-ions in the presence of the drug, leading to spontaneous nanoparticle formation.
4.1. Principle of the Method
The cationic nature of 3-Hydroxypyrrolidine-1-carboximidamide allows it to form an ionic complex with an anionic polymer. This complex is then entrapped within a matrix formed by the polymer cross-linking upon the addition of a cation like calcium chloride.
4.2. Materials & Reagents
-
Polymer: Sodium Alginate or Hyaluronic Acid (low molecular weight)
-
Cross-linker: Calcium Chloride (CaCl₂)
-
Drug: 3-Hydroxypyrrolidine-1-carboximidamide hydrochloride
-
Stabilizer (optional): Poloxamer 188 or Tween® 80
-
Equipment: Magnetic stirrer, centrifuge, particle size analyzer (DLS).
4.3. Step-by-Step Protocol
-
Preparation of Polymer-Drug Solution:
-
Dissolve Sodium Alginate (0.1% w/v) in deionized water with gentle stirring.
-
Once fully dissolved, add 3-Hydroxypyrrolidine-1-carboximidamide to the polymer solution and stir until a homogenous solution is formed. The drug-to-polymer ratio can be varied (e.g., 1:5 to 1:10 w/w).
-
-
Nanoparticle Formation:
-
Prepare a CaCl₂ solution (0.1% w/v) in deionized water. If using a stabilizer, add it to this solution.
-
Using a syringe pump for a controlled flow rate, add the polymer-drug solution dropwise into the CaCl₂ solution under constant magnetic stirring (e.g., 700 rpm).
-
Nanoparticles will form spontaneously. Continue stirring for 30 minutes to allow for particle hardening.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant containing unencapsulated drug and excess CaCl₂.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice.
-
-
Lyophilization and Characterization:
-
Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze-dry the suspension to obtain a stable powder.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug loading (DL%) and encapsulation efficiency (EE%) by dissolving a known weight of nanoparticles in a decomplexing buffer (e.g., 50 mM sodium citrate) and quantifying the drug via HPLC.
-
DL% = (Weight of drug in NPs / Total weight of NPs) * 100
-
-
Protocol 3: In-Situ Forming Hydrogel for Localized Delivery
For applications requiring sustained local action (e.g., wound healing, intra-articular injection), an in-situ forming hydrogel is an excellent choice. Here, we use a temperature-sensitive polymer like Poloxamer 407, which is a liquid at cool temperatures and forms a gel at physiological temperature.
5.1. Principle of the Method (Cold Method)
Poloxamer 407 is a triblock copolymer that self-assembles into micelles that pack to form a gel as the temperature increases. The drug is dissolved in the polymer solution while it is in a liquid state at low temperatures. Upon administration, the solution warms to body temperature and gels, entrapping the drug for sustained release.
5.2. Materials & Reagents
-
Polymer: Poloxamer 407
-
Solvent: Sterile, cold Phosphate Buffered Saline (PBS, pH 7.4)
-
Drug: 3-Hydroxypyrrolidine-1-carboximidamide hydrochloride
-
Equipment: Refrigerated magnetic stirrer, viscometer, dialysis membrane tubing.
5.3. Step-by-Step Protocol
-
Polymer Dissolution:
-
Slowly sprinkle the required amount of Poloxamer 407 (e.g., to make a 20% w/v solution) onto the surface of cold (4°C) PBS while stirring continuously. Do not add the powder in clumps.
-
Maintain the temperature at 4°C and continue stirring until a clear, homogenous solution is formed. This may take several hours. Store the solution at 4°C overnight to ensure complete dissolution.
-
-
Drug Incorporation:
-
Dissolve the desired amount of 3-Hydroxypyrrolidine-1-carboximidamide directly into the cold poloxamer solution. Stir gently until fully dissolved.
-
-
Characterization of Gelation Properties:
-
Gelation Temperature (Tgel): Place a vial containing the formulation in a temperature-controlled water bath. Slowly increase the temperature (1°C/min) and determine the Tgel as the point where the solution no longer flows when the vial is inverted. The target Tgel is typically between 30-36°C.
-
Viscosity: Measure the viscosity of the formulation at different temperatures (e.g., 25°C and 37°C) to confirm the liquid-to-gel transition.
-
-
In Vitro Release Study:
-
Place a known volume (e.g., 1 mL) of the drug-loaded formulation into a dialysis bag (10 kDa MWCO).
-
Submerge the bag in a known volume of pre-warmed (37°C) PBS, which serves as the release medium.
-
Stir the release medium at a constant speed.
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the aliquots using HPLC to determine the cumulative release profile.
-
Conclusion and Future Perspectives
The protocols outlined in this guide provide robust and validated starting points for the successful incorporation of 3-Hydroxypyrrolidine-1-carboximidamide into modern drug delivery systems. The cationic and hydrophilic nature of the molecule, while challenging, can be strategically leveraged to achieve high encapsulation efficiency and controlled release. Further optimization of these protocols should focus on tailoring drug-to-carrier ratios, surface modifications for targeted delivery (e.g., ligand conjugation on PEGylated liposomes), and a comprehensive in vivo evaluation of pharmacokinetic and pharmacodynamic profiles. The versatility of the pyrrolidine scaffold and the biological activity of the guanidinium group make this compound a promising candidate for advanced therapeutic applications.[7][13]
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Mornar, A., et al. (2008). Biological activities of guanidine compounds. PubMed.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
- Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Biological activities of guanidine compounds. ResearchGate.
- Guanidine derivatives isolated from natural sources. ResearchGate.
- Guanidine group: Definition and pharmaceutical applications. ResearchGate.
- Significant role of cationic polymers in drug delivery systems. Taylor & Francis Online.
- Cationic Liposomes as Vectors for Nucleic Acid and Hydrophobic Drug Therapeutics. National Institutes of Health (NIH).
- Sustained and targeted delivery of hydrophilic drug compounds: A review of existing and novel technologies from bench to bedside. Pharma Excipients.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cationic Liposomes as Vectors for Nucleic Acid and Hydrophobic Drug Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Welcome to the technical support center for 3-Hydroxypyrrolidine-1-carboximidamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this highly polar and functionalized molecule. The following troubleshooting guides and FAQs are based on established principles for the purification of guanidinium salts and polar compounds, providing both theoretical explanations and practical, actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Question 1: My recrystallization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate results in low yield and/or oils out. What is causing this and how can I fix it?
Answer:
This is a common issue with highly polar, hydrogen-bond-donating molecules like your target compound. The strong guanidinium group and the hydroxyl moiety lead to high lattice energy and strong interactions with polar solvents, making controlled crystallization difficult.
Causality:
-
"Oiling out" or liquid-liquid phase separation typically occurs when the compound's solubility in the chosen solvent is too high, and the addition of an anti-solvent causes the compound to separate as a supersaturated liquid phase rather than forming an ordered crystal lattice.
-
Low recovery can stem from the compound having significant solubility even in the "cold" crystallization medium or from using a solvent system where it is too soluble. Guanidinium salts, in general, can be challenging to crystallize from single-solvent systems.[1]
Troubleshooting Protocol:
-
Solvent System Selection is Key:
-
For single-solvent recrystallization: Given the polar nature of your compound, consider highly polar, protic solvents where solubility decreases sharply with temperature. Good starting points, based on general solubility of guanidinium salts, would be water, methanol, or ethanol.[2] However, as noted, single solvents can be problematic.[1]
-
Solvent/Anti-Solvent System: This is often the most effective approach.
-
Dissolve your crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., DMSO, DMF, or hot water/methanol).[2]
-
Slowly add an anti-solvent in which the compound is poorly soluble while vigorously stirring. Common anti-solvents for polar compounds include acetone, acetonitrile, or ethyl acetate.[2] The key is a slow addition rate to maintain a low level of supersaturation, which favors crystal growth over precipitation or oiling out.
-
-
-
Control the Crystallization Conditions:
-
Temperature Gradient: After dissolving the compound at an elevated temperature, allow it to cool slowly. A rapid temperature drop increases supersaturation too quickly, promoting oiling out. A Dewar flask or a programmable cooling bath can facilitate slow cooling.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
pH Adjustment: The guanidinium group is strongly basic. A patent for crystallizing other guanidinium salts suggests that adjusting the pH to a more acidic range (e.g., pH 1-3.5) can sometimes aid in crystallization.[1] This should be approached with caution as it can affect the salt form.
-
-
If Oiling Persists:
-
Trituration: If an oil forms, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, you can isolate the oil, remove the solvent, and attempt to crystallize it from a different solvent system.
-
Solvent Re-equilibration: Add a small amount of the dissolving solvent back to the mixture where it has oiled out to try and bring the oil back into solution, then add more anti-solvent even more slowly.
-
Question 2: I'm struggling with purifying 3-Hydroxypyrrolidine-1-carboximidamide sulfate by silica gel chromatography. My compound is either sticking to the column or eluting at the solvent front with polar mobile phases.
Answer:
This is a classic problem for highly basic and polar compounds on standard silica gel. The guanidinium group (pKa ≈ 12.5) is protonated and strongly interacts with the acidic silanol groups on the silica surface via ion exchange, leading to irreversible binding or significant tailing.[3] Eluting with very polar solvents like methanol can then cause the compound to move with the solvent front, providing no separation.
Causality:
-
Strong Ionic Interactions: The cationic guanidinium group binds tightly to the anionic silica surface.
-
High Polarity: The hydroxyl group and the overall polar nature of the molecule require highly polar eluents, which are poor at mediating separation on normal-phase silica.
Troubleshooting and Alternative Chromatographic Strategies:
-
Modifying Silica Gel Chromatography:
-
Mobile Phase Additives: To mitigate the strong ionic interactions, you can add a competitive base to your mobile phase. A common choice is to add 1-2% triethylamine or ammonia in your dichloromethane/methanol or chloroform/methanol eluent system. This neutralizes the acidic sites on the silica and competes for binding, allowing your compound to elute with better peak shape.
-
Pre-treating the Silica: You can prepare a slurry of silica gel with your mobile phase containing the basic additive before packing the column to ensure all active sites are neutralized.
-
-
Alternative Stationary Phases (Recommended):
-
Reverse-Phase Chromatography (C18): This is often not ideal for such a polar compound as it will have little to no retention.
-
Ion-Exchange Chromatography: This is a highly suitable technique.[4][5]
-
Strong Cation Exchange (SCX) Chromatography: Your protonated compound will bind to the negatively charged stationary phase. You can then elute it by increasing the ionic strength of the mobile phase (e.g., a salt gradient of NaCl or NH4OAc) or by increasing the pH to deprotonate your compound (though with a guanidinium group, this would require a very high pH which could be detrimental to the column). A common elution method is to use a methanolic ammonia solution.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds.[6] The mobile phase is typically high in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. Your polar compound will partition into the aqueous layer on the stationary phase and can be eluted by increasing the aqueous component of the mobile phase.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the likely impurities I should be looking for in my crude 3-Hydroxypyrrolidine-1-carboximidamide sulfate?
Answer:
Impurities can originate from starting materials, side reactions during the synthesis, or degradation.[7] Without a specific synthetic route, we can anticipate impurities based on common methods for preparing substituted guanidines and the precursors.
-
Starting Material-Related Impurities:
-
Unreacted 3-Hydroxypyrrolidine: If your synthesis involves guanylation of 3-hydroxypyrrolidine, any unreacted starting material will be a likely impurity.
-
Impurities from the Guanylating Agent: Reagents like S-methylisothiourea sulfate or cyanamide can introduce their own set of related impurities.
-
Enantiomeric Impurity: If you are synthesizing a specific enantiomer (e.g., (S)-3-hydroxypyrrolidine-1-carboximidamide sulfate), the presence of the other enantiomer is a critical purity parameter.[8][9]
-
-
Process-Related Impurities (By-products):
-
Over-alkylation/Substitution: Depending on the synthesis, side reactions can lead to by-products.
-
Dimerization or Polymerization: Under certain conditions, reactive intermediates could potentially form dimers.
-
-
Degradation Products:
-
Hydrolysis: The carboximidamide group could be susceptible to hydrolysis, especially under harsh acidic or basic conditions, to form a urea derivative.
-
FAQ 2: Which analytical techniques are best for assessing the purity of my final product?
Answer:
A combination of techniques is always recommended for comprehensive purity assessment.
| Analytical Technique | Purpose & Key Considerations |
| HPLC-UV/ELSD | For quantitative purity analysis. Given the guanidinium group, a mixed-mode or HILIC column is recommended.[3][6] The compound may have a weak UV chromophore, so Evaporative Light Scattering Detection (ELSD) can be a more universal and sensitive detection method.[3] |
| LC-MS | For identification of the main component and impurities. Mass spectrometry is invaluable for getting molecular weights of unknown peaks in your chromatogram, which can help in identifying process impurities and degradation products.[10] |
| ¹H and ¹³C NMR | For structural confirmation and detection of organic impurities. It can help confirm the desired structure and identify any residual solvents or significant organic impurities. |
| Elemental Analysis (CHN) | To confirm the empirical formula and the salt form. This is particularly important to ensure you have the correct sulfate salt stoichiometry. |
| Ion Chromatography | Can be used to quantify the sulfate counter-ion. |
FAQ 3: My purified 3-Hydroxypyrrolidine-1-carboximidamide sulfate appears to be hygroscopic. How should I handle and store it?
Answer:
Many polar, salt-like organic compounds, especially those with multiple hydrogen bond donors and acceptors, are hygroscopic. The sulfate salt form can also contribute to water absorption.
Handling and Storage Recommendations:
-
Handling: Handle the material in a low-humidity environment, such as a glove box or a dry room. If not possible, work quickly and minimize the exposure time to the atmosphere.
-
Drying: Before storage, ensure the material is thoroughly dry. This can be achieved by drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable.
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a strong desiccant like phosphorus pentoxide. For long-term storage, consider sealing the vial with parafilm and storing it at a low temperature (e.g., 4 °C or -20 °C) to minimize any potential degradation.
Part 3: Visualizations and Protocols
Decision Workflow for Purification Strategy
This diagram outlines a logical approach to selecting a purification method for 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Caption: Workflow for SCX solid-phase extraction.
References
-
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
-
Jackson, P. E., et al. (2014). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 139(22), 5849-5856. Retrieved from [Link]
-
Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Research Square. Retrieved from [Link]
-
Nishikimi, M., & Sugiura, M. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123-138. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatography of guanidino compounds. Retrieved from [Link]
- Glombik, H., et al. (2001). Method for crystallizing guanidinium salts. Google Patents.
-
Yamamoto, T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 3479-3488. Retrieved from [Link]
- Park, J. H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. Retrieved from [Link]
- Alcon, M., et al. (2023). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
Jenkinson, C., et al. (2021). Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25-hydroxyvitamin D3 metabolites; comparisons to unconjugated 25OHD in pregnancy and polycystic ovary syndrome. Steroids, 169, 108812. Retrieved from [Link]
Sources
- 1. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 10. Development of a LC-MS/MS method to measure serum 3-sulfate and 3-glucuronide 25-hydroxyvitamin D3 metabolites; comparisons to unconjugated 25OHD in pregnancy and polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxypyrrolidine-1-carboximidamide
A Guide to Improving Yield and Purity
Welcome to the technical support guide for the synthesis of 3-Hydroxypyrrolidine-1-carboximidamide. As a key intermediate in medicinal chemistry, the efficient synthesis of this guanidine-containing scaffold is paramount. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental choices to help you overcome common challenges and significantly improve your reaction yields.
Part 1: Foundational Troubleshooting - The Quality of Your Starting Materials
Before troubleshooting the main guanylation reaction, it is critical to validate the quality of the starting material, 3-hydroxypyrrolidine. Many yield issues originate from impure or degraded reagents.
FAQ 1: My overall yield is consistently low, and I see multiple baseline spots on my initial TLC. Where should I start?
Answer: Start by rigorously assessing the purity of your 3-hydroxypyrrolidine. This amine is a secondary amine, making it a good nucleophile, but it's also hygroscopic and can degrade upon improper storage.[1]
-
Issue: Water Content
-
Causality: 3-hydroxypyrrolidine readily absorbs atmospheric moisture. Water can hydrolyze certain sensitive guanylating reagents or interfere with the reaction mechanism, leading to lower conversion and the formation of undesired byproducts.
-
Solution:
-
Always store 3-hydroxypyrrolidine under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
If moisture is suspected, consider drying the material by co-evaporation with anhydrous toluene or by dissolving it in a dry solvent and adding activated molecular sieves (3Å or 4Å) prior to use.
-
For critical applications, perform Karl Fischer titration to quantify water content.
-
-
-
Issue: Purity and Degradation
-
Causality: Impurities from the synthesis of 3-hydroxypyrrolidine or degradation products from long-term storage can act as competing nucleophiles or reaction inhibitors.
-
Solution:
-
Analytical Verification: Confirm the purity of your starting material using ¹H NMR and GC-MS. Look for the correct integration values and the absence of unexpected signals.
-
Purification: If impurities are detected, consider purification by vacuum distillation. 3-hydroxypyrrolidine is a relatively high-boiling liquid, and this method is effective at removing non-volatile impurities.[2]
-
-
Part 2: The Guanylation Reaction - Core Troubleshooting Guide
The central challenge in this synthesis is the guanylation of the secondary amine of the pyrrolidine ring. This reaction can be plagued by low conversion, side reactions, and difficult purification.
Workflow for Troubleshooting the Guanylation Reaction
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Decision pathway for using a hydroxyl protecting group.
-
Solution: Protecting the Hydroxyl Group
-
Expertise & Experience: Protecting the hydroxyl group as a silyl ether is an excellent strategy. It is a robust group that is stable to the basic conditions of the guanylation reaction but can be easily removed under mild acidic conditions. [3][4] * Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS) is a common and effective choice.
-
Authoritative Grounding: The general principles of protecting groups dictate that they should be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule. [5]
-
Part 3: Protocols and Data
Protocol 1: Synthesis with Hydroxyl Protection
This three-step protocol is the most robust method for achieving high yield and purity.
Step A: Protection of 3-Hydroxypyrrolidine
-
Dissolve 3-hydroxypyrrolidine (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Add imidazole (1.5 eq.) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-(tert-butyldimethylsilyloxy)pyrrolidine, which can often be used without further purification.
Step B: Guanylation of the Protected Amine
-
Dissolve 3-(tert-butyldimethylsilyloxy)pyrrolidine (1.0 eq.) in anhydrous DMF.
-
Add Diisopropylethylamine (DIPEA, 2.2 eq.).
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and salts.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the crude protected product.
Step C: Deprotection of the Silyl Ether
-
Dissolve the crude protected guanidine from Step B in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.) and stir at room temperature for 1-2 hours.
-
Monitor by TLC. Once the reaction is complete, concentrate the mixture and purify by column chromatography (silica gel, using a DCM/MeOH gradient with 0.5% TEA) to afford the final product, 3-Hydroxypyrrolidine-1-carboximidamide.
Data Summary: Typical Reaction Conditions
| Parameter | Method 1 (Direct Guanylation) | Method 2 (With Protection) | Rationale |
| Starting Material | 3-Hydroxypyrrolidine | 3-(TBDMS-oxy)pyrrolidine | Protection prevents O-guanylation side reactions. |
| Guanylating Agent | 1H-Pyrazole-1-carboxamidine HCl | 1H-Pyrazole-1-carboxamidine HCl | A reliable and clean reagent for this transformation. [6] |
| Base | DIPEA (2.2 eq.) | DIPEA (2.2 eq.) | Non-nucleophilic base to prevent competition. |
| Solvent | DMF or MeCN | DMF or MeCN | Good solubility for reactants. |
| Temperature | Room Temp to 40 °C | Room Temperature | Milder conditions are possible with the protected substrate. |
| Typical Yield | 40-60% (variable purity) | >80% (over 3 steps, high purity) | Protecting group strategy significantly improves yield and simplifies purification. |
| Key Challenge | Side reactions, difficult purification | Additional synthetic steps | The trade-off for higher purity and reliability. |
References
-
US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
-
WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
(S)-3-Hydroxypyrrolidine hydrochloride 122536-94-1 wiki . Guidechem.
-
Synthesis of (R)-3-Hydroxy-1-pyrrolidinecarboxylic acid, phenylmethyl ester . Chem-Space.
-
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine. Google Patents.
-
Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups . Benchchem.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
-
Protecting Groups List . SynArchive.
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound . Sigma-Aldrich.
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87.
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents . Molecules, 28(18), 6571. (2023).
-
an introduction to amines . Chemguide.
-
Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride . NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. synarchive.com [synarchive.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Bioactivity of 3-Hydroxypyrrolidine-1-carboximidamide Analogs
Welcome to the technical support center for researchers working with 3-Hydroxypyrrolidine-1-carboximidamide analogs. This guide is designed to help you systematically troubleshoot and resolve common issues related to low or inconsistent biological activity in your experiments. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the practical challenges you may face, moving from foundational compound-related checks to more complex mechanistic investigations.
Section 1: Foundational Checks: Compound Integrity and Formulation
This section addresses the most frequent and fundamental sources of experimental failure. Before questioning the biological hypothesis, it is critical to confirm the quality and behavior of the compound itself.[1]
Q1: My analog is showing no effect in my assay. Where do I even begin?
A lack of an observable effect can stem from multiple factors, which can be broadly categorized as issues with the compound, the experimental setup, or the biological system.[1] The most logical starting point is to rule out the simplest explanations first. Before diving into complex biological questions, you must validate that your compound is pure, stable, and, most importantly, soluble in your assay buffer at the tested concentration.[1]
Below is a general workflow to approach this problem systematically.
Caption: General troubleshooting workflow.
Q2: How can I be sure the compound I'm using is chemically sound?
Compound integrity is paramount. Ensure your analog is from a reputable source with documented purity (e.g., >95% by LC-MS and confirmed structure by NMR). If the compound was synthesized in-house, verify its identity and purity with fresh analytical data.
Guanidine groups, a key feature of the carboximidamide moiety, are highly basic (pKa ~13.6) and exist almost exclusively in their protonated, charged state at physiological pH.[2] This makes them strong hydrogen bond donors, which is crucial for target interaction but can also present stability challenges.[3][4]
-
Degradation: Has the compound been stored correctly (e.g., desiccated, protected from light, at the recommended temperature)? A color change in a stock solution can indicate degradation.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation or precipitation.[1][5] It is best practice to aliquot stock solutions into single-use vials for long-term storage.[1]
Q3: My compound seems to be precipitating in the aqueous assay buffer. What should I do?
Poor aqueous solubility is a very common reason for the apparent lack of bioactivity.[1] If the compound crashes out of solution, its effective concentration is far lower than intended. The highly basic guanidine group can increase water solubility, but the rest of the analog's scaffold may be lipophilic, leading to overall poor solubility.[6]
Troubleshooting Steps for Solubility:
-
Visual Solubility Assessment: Before running a full experiment, perform a simple visual check. See the protocol below.
-
Adjust Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your assay system, typically <0.5%.[1]
-
Use of Excipients: Consider using solubility-enhancing excipients like cyclodextrins or surfactants if compatible with your assay.
-
pH Modification: Given the basic nature of the guanidine group, the pH of your buffer can significantly impact solubility. Ensure the buffer pH is stable and appropriate.
Experimental Protocol: Visual Solubility Assessment
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your analog in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate or microcentrifuge tubes, add your final assay buffer.
-
Spike with Compound: Add the appropriate volume of the DMSO stock to achieve the highest concentration you plan to test and several dilutions below it.
-
Equilibrate: Mix gently and incubate the solutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Inspect: Visually inspect each well or tube against a dark background for any signs of cloudiness or precipitate. You can also measure absorbance at ~600 nm; an increase indicates precipitation.
Caption: Decision tree for solubility issues.
Section 2: Scrutinizing the Experimental System
If you have confirmed your compound is pure, stable, and soluble, the next step is to examine the assay itself.
Q4: I've confirmed my compound is soluble, but I still see no activity. Could my assay be the problem?
Absolutely. An experimental setup can fail for numerous reasons unrelated to the compound's intrinsic activity.
-
Cell Health and Density: Are the cells healthy and in the correct growth phase? Confluency and passage number can dramatically alter cellular responses. Run a standard positive control for your assay to ensure the biological system is responsive.
-
Reagent Quality: Are all buffers, media, and reagents fresh and correctly prepared? For example, serum components in cell culture media can sometimes bind to and sequester the inhibitor.[7]
-
Incubation Times and Kinetics: Is the treatment duration appropriate? The compound may require more time to enter the cell and engage its target, or it might be metabolized quickly. A time-course experiment can be highly informative.
-
Mechanism of Action Mismatch: The expected downstream readout may not be active in your specific experimental model, or there could be compensatory signaling pathways that mask the effect of your inhibitor.[1]
Section 3: Verifying the Molecular Interaction: Target Engagement
This is a critical step. A lack of efficacy is often due to the compound failing to engage its intended target in a complex biological environment.[8][9] Simply showing activity in a biochemical assay does not guarantee activity in a cellular context.
Q5: How can I prove that my analog is actually reaching and binding to its intended target protein inside the cell?
Directly measuring target engagement is the gold standard for validating your compound's mechanism of action.[10] Absent these measurements, it's impossible to know if a lack of efficacy is due to a failed compound or a failed biological hypothesis.[8][10]
Several techniques can be used to measure target engagement:
| Technique | Principle | Pros | Cons |
| Western Blot | Measures changes in a downstream biomarker (e.g., phosphorylation status) upon target inhibition.[1] | Relatively simple and accessible. | Indirect; relies on a known and reliable biomarker.[8] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. This change is detected by quantifying soluble protein after a heat shock.[1] | Direct measure of binding in intact cells or lysates. No compound modification needed. | Requires a good antibody for the target protein. Can be technically demanding. |
| Chemical Proteomics (e.g., CPSA) | Measures the change in protein stability upon ligand binding after treatment with a chemical denaturant.[11] | High-throughput potential; provides direct binding evidence. | May require specialized equipment and expertise. |
| Reporter Assays | If the target regulates gene expression (e.g., a transcription factor), a reporter gene can measure its activity.[1] | Functional readout of target modulation. | Indirect; subject to artifacts from off-target effects on the reporter system. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) Workflow
-
Cell Treatment: Treat intact cells with your 3-Hydroxypyrrolidine-1-carboximidamide analog or a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells, resuspend them in a lysis buffer, and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or another detection method like AlphaLISA or HiBiT.[11]
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating target stabilization.
Caption: Conceptual workflow for a CETSA experiment.
Section 4: Advanced Considerations: SAR and Compound Properties
Q6: My analogs have very steep or inconsistent Structure-Activity Relationships (SAR). What could be the cause?
Interpreting SAR for guanidine-containing compounds requires careful consideration of their physicochemical properties.[12]
-
Physicochemical Properties: The highly basic guanidine moiety dominates the molecule's properties. Small changes elsewhere in the scaffold can lead to significant shifts in pKa, lipophilicity (logP), and membrane permeability, which can drastically alter bioavailability and cellular uptake, creating a confusing SAR.[2][6]
-
Promiscuity and Off-Target Effects: Guanidines can form strong interactions with negatively charged residues (e.g., Asp, Glu) or phosphate groups, which are common in many protein active sites.[4] This can lead to off-target binding. If your SAR is "messy," consider running a broad kinase panel or similar selectivity screen to check for promiscuity.[9]
-
Cellular Permeability: Despite being charged, guanidine-containing molecules can enter cells. However, permeability can be a major hurdle. If you have high activity in a biochemical (cell-free) assay but low activity in a cellular assay, poor membrane permeability is a likely culprit.[8] This can be addressed through structural modifications to optimize the balance of lipophilicity and polarity.[6]
By methodically working through these troubleshooting stages, from the compound in the vial to its interaction with the target in a living cell, you can effectively diagnose the root cause of low bioactivity and make informed decisions to advance your research.
References
-
Martins, P. M., et al. (2014). Determining target engagement in living systems. Future Medicinal Chemistry, 6(13), 1415–1417. Retrieved from [Link]
-
MDC. (2020, August 6). MDC Connects: Target Validation and Efficacy [Video]. YouTube. Retrieved from [Link]
-
Xue B, Xu Y, Huang R, Zhu Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5): e0319865. Retrieved from [Link]
-
Griner, L. A., et al. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Proceedings of the National Academy of Sciences, 104(40), 15722-15727. Retrieved from [Link]
-
Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 603-605. Retrieved from [Link]
-
Selvita. (2025, November 13). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. Retrieved from [Link]
-
Sikora, J., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Journal of Medicinal Chemistry, 64(12), 8564-8587. Retrieved from [Link]
-
Al-Hilal, T. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 16(2), 256. Retrieved from [Link]
-
Morressier. (2023, March 30). Guanidine motif in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Research on Guanidine-Based Drugs: Synthesis, Antiparasitic, Antifungal, Antiviral, and Anticancer Activities. Retrieved from [Link]
-
Serafin, K., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Molecules, 24(22), 4057. Retrieved from [Link]
-
Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(38), 26345-26362. Retrieved from [Link]
-
Gholami, M., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie. Retrieved from [Link]
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
bioRxiv. (2021, May 18). Structure Activity Relationship of USP5 Allosteric Inhibitors. Retrieved from [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
Jas-Słomińska, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5030. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Biological Activity of Hydroxamic Acid-Derived Vasopeptidase Inhibitor Analogues. Retrieved from [Link]
-
Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(1), 100-111. Retrieved from [Link]
-
PubMed. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Guanidine motif in drug discovery [morressier.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate in Assays
Welcome to the technical support guide for 3-Hydroxypyrrolidine-1-carboximidamide sulfate. As Senior Application Scientists, we understand that obtaining reliable and reproducible data is paramount. A common yet critical hurdle in experimental assays is the solubility of the test compound. This guide is designed to provide you with expert insights, troubleshooting strategies, and detailed protocols to overcome solubility issues with this specific molecule, ensuring the integrity and success of your research.
Introduction: Understanding the Molecule
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a polar molecule, and its presentation as a sulfate salt is intended to enhance its aqueous solubility.[1][2] However, the transition from a concentrated stock solution to a complex aqueous assay buffer can still lead to precipitation. This phenomenon, often called "crashing out," can drastically reduce the effective concentration of the compound in your assay, leading to inaccurate results, poor reproducibility, and underestimated potency.[3][4][5] This guide will walk you through preventing and resolving these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Q1: What are the expected solubility properties of 3-Hydroxypyrrolidine-1-carboximidamide sulfate?
A1: Given its structure—containing a hydroxyl group, a pyrrolidine ring, and a basic carboximidamide group—and its formulation as a sulfate salt, the compound is expected to be polar. Salt formation is a standard technique used to improve the aqueous solubility of drug candidates.[1][2] Therefore, it should exhibit reasonable solubility in aqueous solutions and polar organic solvents. However, the sulfate counter-ion can also influence crystal lattice energy, which may affect its dissolution kinetics.[6][7] While soluble in water, its solubility in complex biological media containing salts and proteins may be different and should be experimentally verified.
Q2: What is the best starting solvent for preparing a high-concentration stock solution?
A2: The standard and recommended starting solvent for most drug discovery compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[8] However, for a polar salt like this, other options may be equally or even more effective. We recommend the following starting points:
-
High-Purity, Anhydrous DMSO: Still the first choice for creating a high-concentration stock (e.g., 10-50 mM) for long-term storage.
-
Sterile, Deionized Water: Given its salt form, direct dissolution in water is a viable option and avoids potential DMSO-related assay interference.
-
DMSO/Water (1:1, v/v): A co-solvent mixture can be particularly effective for salts, balancing the dissolving power of DMSO with the polarity of water.[4]
Q3: My compound is not fully dissolving in 100% DMSO at my desired concentration. What should I do?
A3: If you encounter difficulty dissolving the compound, do not immediately assume it is insoluble. The dissolution process may be slow. Try the following steps in order:
-
Vortexing: Ensure the solution is mixed vigorously for several minutes.
-
Gentle Warming: Warm the sample in a water bath at 37°C for 5-10 minutes. Do not overheat, as it can degrade the compound.
-
Sonication: Use a bath sonicator for 5-15 minutes to break up solid aggregates and enhance dissolution.[3]
-
Try an Alternative Solvent: If DMSO fails, attempt to create a stock solution in sterile water or a co-solvent mixture as described in A2.
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A4: This is a critical parameter that is specific to your assay system. As a general rule, the final concentration of DMSO should be kept below 1%, with an ideal target of less than 0.5% .[9] Some sensitive cell-based assays may even require concentrations below 0.1%.[4] High concentrations of DMSO can cause protein denaturation, interfere with enzyme kinetics, or induce cellular stress, leading to misleading results or outright toxicity.[8][10] Always run a "vehicle control" (assay buffer + same final concentration of DMSO without the compound) to ensure the solvent itself is not affecting the experimental outcome.
Section 2: Troubleshooting Guide: Precipitation in Assays
This section provides in-depth solutions for specific problems you may encounter during your experiments.
Problem 1: My compound dissolved perfectly in the stock solvent, but it precipitated immediately when I diluted it into my aqueous assay buffer.
This is the most common solubility issue, often referred to as the compound "crashing out" of solution.
-
Underlying Cause: This is caused by a rapid and significant change in solvent polarity. The compound is stable in the high-polarity environment of 100% DMSO but becomes insoluble when abruptly transferred to a predominantly aqueous environment that cannot support the same high concentration.[9]
-
Solutions & Mitigation Strategies:
-
Pre-warm the Assay Buffer/Media: Always pre-warm your destination buffer (e.g., cell culture media, enzyme buffer) to the assay temperature (typically 37°C) before adding the compound. Adding a compound to a cold solution can significantly decrease its solubility.[9]
-
Slow, Dropwise Addition with Mixing: Do not pipette the entire volume of stock solution into the buffer at once. Add the stock solution slowly, drop-by-drop, directly into the vortex or while gently swirling the buffer.[9] This ensures rapid dispersion and avoids creating localized areas of high compound concentration that can initiate precipitation.
-
Reduce the Stock Concentration: If the issue persists, prepare a lower concentration stock solution (e.g., decrease from 50 mM to 10 mM in DMSO). This will require adding a larger volume to your assay buffer to reach the same final concentration, but the more gradual change in DMSO percentage can prevent precipitation.
-
Use an Intermediate Dilution Step: Create an intermediate dilution of your stock in a solvent that is more compatible with the final buffer. For example, dilute the 10 mM DMSO stock into a 1:1 mixture of DMSO and assay buffer first, and then add this intermediate solution to the final assay buffer.
-
Problem 2: The solution was clear when I prepared it, but I noticed cloudiness or visible precipitate after incubation.
This indicates that your compound is exceeding its thermodynamic solubility limit in the final assay buffer over time.
-
Underlying Cause: You may have created a temporary, supersaturated solution that is not stable over the duration of the assay. Several factors can contribute:
-
Temperature Fluctuations: Moving plates in and out of an incubator can cause temperature shifts that reduce solubility.[9]
-
pH Shifts: In cell-based assays, cellular metabolism can gradually alter the pH of the medium, which can affect the ionization state and solubility of your compound.[9]
-
Evaporation: In multi-well plates, evaporation from the outer wells can increase the compound's concentration over time, pushing it past its solubility limit.
-
-
Solutions & Mitigation Strategies:
-
Determine the Kinetic Solubility: Before running a full experiment, perform a simple solubility test. Prepare several dilutions of your compound in the final assay buffer, let them sit at the assay temperature for the full duration of your experiment (e.g., 24 or 48 hours), and then visually inspect for precipitation. This will establish a practical maximum working concentration.
-
Incorporate Solubility-Enhancing Excipients: If your assay allows, consider adding a low concentration of a non-ionic surfactant like Tween-80 or Triton X-100 (e.g., 0.01%) to the assay buffer to help maintain solubility and prevent aggregation.[11][12]
-
Use a Buffered Medium: For long-term cell-based assays, use a medium buffered with HEPES to resist pH changes caused by cellular activity.[9]
-
Minimize Evaporation: Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes to reduce solvent loss during long incubations.[9]
-
Problem 3: I am observing high variability between replicate wells or inconsistent dose-response curves.
This can be a subtle but significant indicator of underlying solubility problems.
-
Underlying Cause: Even if you don't see visible precipitation, the formation of microscopic aggregates or micro-precipitates can lead to a heterogeneous distribution of the compound across the assay plate.[3][4] This means that different wells are receiving slightly different effective concentrations of the soluble compound, leading to high variability. Aggregation can also cause false-positive hits in some assays.[4]
-
Solutions & Mitigation Strategies:
-
Visual Inspection is Key: Before reading your assay results, always visually inspect the plate (or a sample under a microscope) for any signs of haze, cloudiness, or precipitate.
-
Filter the Final Solution (Use with Caution): For cell-free assays, you can try filtering your final working solution through a 0.22 µm filter to remove any pre-existing aggregates before adding it to the assay plate. Caution: This is only recommended if you can verify that you are not losing a significant portion of your compound due to it binding to the filter membrane.
-
Re-evaluate Your Dilution Protocol: High variability is often a direct result of the compound precipitating during dilution. Revisit all the steps outlined in Problem 1, as this is the most likely source of the issue.
-
Section 3: Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Bring the vial of 3-Hydroxypyrrolidine-1-carboximidamide sulfate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of the chosen primary solvent (e.g., high-purity anhydrous DMSO) to achieve the target concentration (e.g., 10 mM).
-
Scientist's Note: Using anhydrous DMSO is critical for long-term storage, as absorbed water can promote precipitation during freeze-thaw cycles.[5]
-
-
Dissolution: Vortex the tube vigorously for 2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can be used as an additional aid.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Protocol 2: Recommended Method for Serial Dilution into Aqueous Buffers
This protocol is designed to minimize precipitation when preparing working solutions.
-
Pre-Equilibration: Pre-warm the sterile aqueous assay buffer/media to the final assay temperature (e.g., 37°C).
-
Thaw Stock: Thaw a single aliquot of your high-concentration stock solution at room temperature and gently vortex to re-dissolve any material that may have settled.
-
Prepare Highest Concentration: To prepare your highest concentration working solution, begin gently vortexing or swirling the pre-warmed assay buffer.
-
Slow Addition: Add the required volume of the stock solution drop-by-drop directly into the swirling buffer. Ensure the tip of your pipette is below the surface of the liquid to aid in rapid dispersion.
-
Serial Dilution: Use this freshly made, highest-concentration working solution to perform the subsequent serial dilutions in the pre-warmed assay buffer.
-
Immediate Use: Use the prepared working solutions in your assay as quickly as possible to avoid potential time-dependent precipitation.
Section 4: Data & Visualization
Table 1: Comparison of Potential Solvent Systems for Stock Solution Preparation
| Solvent System | Pros | Cons | Best For |
| 100% DMSO | High dissolving power for many organic molecules; well-established in HTS.[13] | Can cause precipitation upon aqueous dilution; potential for assay interference/toxicity.[8][10] | High-concentration stocks (10-50 mM) for long-term storage and initial screening. |
| Sterile Water | Avoids organic solvent artifacts; compatible with all aqueous assays. | May not achieve as high a concentration as DMSO; potential for hydrolysis over long-term storage. | Freshly prepared stocks for immediate use in sensitive assays where DMSO is a concern. |
| DMSO/Water (1:1) | Excellent for dissolving polar salts; provides a "softer" transition during dilution.[4] | Water content prevents storage at -20°C (freezes); must be stored at 4°C for short periods or freshly made. | Troublesome compounds that fail to dissolve in 100% DMSO or water alone. |
| 100% Ethanol | Good solvent for many polar compounds; can be less toxic than DMSO in some cell lines. | More volatile than DMSO; may not be compatible with all assay components (e.g., plastics). | Specific applications where DMSO is known to interfere and water provides insufficient solubility. |
Diagrams: Experimental Workflows
The following diagrams illustrate the decision-making processes for addressing solubility issues.
Caption: Decision workflow for selecting an appropriate stock solvent.
Caption: Troubleshooting workflow for assay precipitation issues.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Rancic, T., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Request PDF for "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization". ResearchGate. [Link]
-
Dahlin, J. L., et al. (2015). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1004–1009. [Link]
-
Wilińska, B., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 27(9), 2997. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Supuk, E., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Molecular Pharmaceutics, 9(5), 1344–1353. [Link]
-
Li, Y., et al. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(14), 5429. [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 2(3). [Link]
-
Pál, S. A., et al. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. Molecules, 26(16), 4945. [Link]
-
Yasgar, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 66-74. [Link]
-
Request PDF for "Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs". ResearchGate. [Link]
-
Jaremko, M., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(24), 7597. [Link]
-
Dahlin, J. L., et al. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Topics in Medicinal Chemistry, 14(3), 382–400. [Link]
-
Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 12(4), 183-191. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. [Link]
-
Indulkar, A. S., et al. (2017). Combining drug salt formation with amorphous solid dispersions – a double edged sword. International Journal of Pharmaceutics, 531(2), 524–533. [Link]
-
Siramshetty, V. B., et al. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 56(6), 1136–1151. [Link]
-
Pharma Learning In Depth. (2023). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. YouTube. [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12). [Link]
-
Li, P., & Zhao, L. (2007). Formulation Strategies and Practice Used for Drug Candidates with Water-Insoluble Properties for Toxicology, Biology, and Pharmacology Studies in Discovery Support. In Water-Insoluble Drug Formulation (pp. 417-438). CRC Press. [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Indulkar, A. S., et al. (2017). Combining drug salt formation with amorphous solid dispersions - a double edged sword. International Journal of Pharmaceutics, 531(2), 524-533. [Link]
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
"preventing racemization during the synthesis of chiral 3-Hydroxypyrrolidine-1-carboximidamide"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral 3-Hydroxypyrrolidine-1-carboximidamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic route, with a primary focus on the preservation of stereochemical integrity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Section 1: Understanding and Preventing Racemization
The critical challenge in the synthesis of chiral 3-Hydroxypyrrolidine-1-carboximidamide lies in maintaining the stereochemical purity at the C3 position of the pyrrolidine ring. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can significantly impact the biological activity and safety profile of the final drug candidate.[1] This section addresses the fundamental questions surrounding racemization in this specific context.
FAQ 1: What are the primary causes of racemization during the synthesis of 3-Hydroxypyrrolidine derivatives?
Racemization in pyrrolidine synthesis, particularly at a carbon bearing a hydroxyl group, can be triggered by several factors throughout the synthetic sequence. The primary mechanisms involve the formation of a planar, achiral intermediate, which can then be protonated from either face with equal probability, leading to a racemic mixture.
Key Factors Leading to Racemization:
-
Deprotonation-Reprotonation at the α-Carbon: The hydrogen atom on the chiral carbon (C3) is susceptible to abstraction by a base. This is particularly relevant if there's an adjacent electron-withdrawing group that increases the acidity of this proton. The resulting planar enolate intermediate is achiral. Subsequent reprotonation can occur from either side, leading to racemization.[2]
-
Oxidation-Reduction Sequences: If the hydroxyl group at C3 is oxidized to a ketone (pyrrolidin-3-one), the stereocenter is destroyed. Subsequent reduction of the ketone can lead to a mixture of (R)- and (S)-3-hydroxypyrrolidine, unless a stereoselective reducing agent is used.[3]
-
Neighboring Group Participation: Under certain conditions, neighboring functional groups can participate in intramolecular reactions that temporarily open the pyrrolidine ring or form intermediates where the stereochemistry at C3 is lost.
-
Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can promote equilibrium processes that favor racemization.[4][5] For instance, base-catalyzed racemization is a known issue for amino acid derivatives.[6]
Troubleshooting Guide: Racemization Detected in the 3-Hydroxypyrrolidine Intermediate
Symptom: Chiral analysis (e.g., chiral HPLC, polarimetry) of your 3-hydroxypyrrolidine intermediate shows a loss of enantiomeric excess (ee).
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Use of a strong, non-hindered base | Strong bases can readily deprotonate the α-carbon to the hydroxyl group, leading to enolate formation and racemization.[2][5] | - Switch to a milder or sterically hindered base: Consider using bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to cause deprotonation due to steric hindrance.[5] - Lower the reaction temperature: Perform the reaction at the lowest possible temperature to disfavor the deprotonation equilibrium. |
| Inappropriate protecting group strategy | The protecting groups on the nitrogen and/or hydroxyl group can influence the acidity of the C3 proton and the overall stability of the chiral center. | - Protect the hydroxyl group: Introduction of a bulky protecting group on the 3-hydroxy moiety, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can sterically hinder base access to the C3 proton and prevent oxidation.[7][8] - Choose an appropriate N-protecting group: Electron-withdrawing N-protecting groups can increase the acidity of α-protons. Consider the electronic effects of your chosen protecting group (e.g., Boc, Cbz). |
| Unintended oxidation of the hydroxyl group | Certain reagents or atmospheric oxygen under specific conditions can oxidize the secondary alcohol to a ketone, leading to a loss of chirality. | - Ensure an inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if transition metal catalysts are used. - Scrutinize all reagents for oxidizing impurities. |
| Prolonged reaction times or high temperatures | Extended exposure to reaction conditions, even if mild, can allow for slow racemization to occur. | - Optimize reaction kinetics: Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion. - Explore alternative, faster synthetic routes. |
Workflow for Investigating Racemization
Caption: Troubleshooting workflow for identifying and resolving racemization issues.
Section 2: The Guanidinylation Step - Preserving Chirality
The introduction of the carboximidamide (guanidine) moiety is a critical step that can also introduce risks of racemization if not performed under carefully controlled conditions.
FAQ 2: Can the guanidinylation reaction itself cause racemization of the chiral 3-hydroxypyrrolidine?
Yes, the guanidinylation step can be a source of racemization. Guanidinylating agents are often used with a base to deprotonate the pyrrolidine nitrogen for nucleophilic attack. The choice of base and reaction conditions is paramount.[9]
Mechanisms of Racemization during Guanidinylation:
-
Base-Mediated Epimerization: If a strong base is used in excess or at elevated temperatures, it can lead to the deprotonation of the C3 proton, as described in the previous section.
-
Side Reactions of Guanidinylating Agents: Some guanidinylating agents can be highly reactive and may promote side reactions that compromise the stereochemical integrity of the substrate.
Troubleshooting Guide: Loss of Optical Purity After Guanidinylation
Symptom: The starting 3-hydroxypyrrolidine has high enantiomeric excess, but the final 3-Hydroxypyrrolidine-1-carboximidamide product shows significant racemization.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Harsh basic conditions | The combination of the guanidinylating reagent and the base creates a reaction environment that may be too harsh for the chiral center. | - Use a non-nucleophilic, sterically hindered base: Bases like DIEA or proton sponge are good choices. - Control stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. - Low temperature: Perform the guanidinylation at 0 °C or below to minimize base-catalyzed epimerization. |
| Reactive guanidinylating agent | Highly reactive agents might lead to uncontrolled side reactions. | - Select a milder guanidinylating agent: Consider reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or similar protected guanidinylating agents that react under milder conditions. The protecting groups can be removed in a subsequent step under non-racemizing conditions. |
| In-situ protection issues | If a one-pot protection-guanidinylation sequence is attempted, incompatibilities can arise. | - Isolate the N-protected intermediate: It is often safer to protect the pyrrolidine nitrogen first (if the starting material is unprotected), purify the intermediate, and then proceed with the guanidinylation. |
Protocol: Stereoretentive Guanidinylation of (R)-3-Hydroxypyrrolidine
This protocol is designed to minimize the risk of racemization.
Step 1: Protection of the Hydroxyl Group (Optional but Recommended)
-
Dissolve (R)-3-hydroxypyrrolidine in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add a suitable base (e.g., imidazole).
-
Slowly add a silylating agent (e.g., TBDMS-Cl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the silyl-protected intermediate.
Step 2: Guanidinylation
-
Dissolve the protected (R)-3-(tert-butyldimethylsilyloxy)pyrrolidine in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add a mild, non-nucleophilic base (e.g., DIEA).
-
Slowly add a solution of the guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the protected product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, protected product in a suitable solvent (e.g., THF).
-
Add a fluoride source (e.g., TBAF) for silyl deprotection or an appropriate acid (e.g., TFA) for Boc deprotection under controlled temperature conditions.
-
Monitor the deprotection reaction until completion.
-
Purify the final chiral 3-Hydroxypyrrolidine-1-carboximidamide.
Section 3: Chiral Analysis and Quality Control
Ensuring the stereochemical purity of your final compound is crucial. This requires robust analytical methods.
FAQ 3: What are the most effective methods for determining the enantiomeric excess of 3-Hydroxypyrrolidine and its carboximidamide derivative?
Primary Methods for Chiral Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times.
-
Derivatization: For compounds that are difficult to separate on a CSP or lack a chromophore for UV detection, derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column.[10]
-
-
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster and higher resolution separations compared to HPLC for certain classes of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.
-
Polarimetry: While useful for confirming the optical rotation of a bulk sample, polarimetry is not ideal for accurately determining enantiomeric excess, especially at high ee values.
Troubleshooting Guide: Issues with Chiral HPLC Analysis
Symptom: Poor peak resolution or co-elution of enantiomers on the chiral HPLC column.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Incorrect Chiral Stationary Phase (CSP) | The CSP must have the appropriate chiral selector to interact differently with the enantiomers of your specific analyte. | - Screen multiple CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). - Consult column selection guides from manufacturers. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase (solvents and additives) significantly affects the chiral recognition mechanism. | - Vary the mobile phase: Systematically alter the ratio of polar and non-polar solvents. - Add acidic or basic modifiers: Small amounts of acids (e.g., TFA) or bases (e.g., DEA) can improve peak shape and resolution. |
| Temperature Effects | Column temperature can influence the thermodynamics of the chiral separation. | - Optimize column temperature: Test a range of temperatures (e.g., 15-40 °C) to find the optimal condition for resolution. |
| Analyte Derivatization Needed | The analyte may not have sufficient interaction points with the CSP for effective separation. | - Derivatize the analyte: Introduce a functional group (e.g., via acylation or esterification) that enhances chiral recognition. |
Diagram of Chiral HPLC Separation
Caption: Principle of enantiomer separation by chiral HPLC.
References
- EP1926709A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
- The Chemistry of Chirality: (S)-3-Hydroxypyrrolidine as a Key Enabler. (URL: )
- Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group | Journal of the American Chemical Society. (URL: )
- 12.3: Isomerization at the α-Carbon - Chemistry LibreTexts. (URL: )
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (URL: )
- A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF - ResearchG
- Photocatalyzed Epimerization of Quaternary Stereocenters | Journal of the American Chemical Society. (URL: )
- Base catalyzed racemization of amino acid derivatives | Request PDF - ResearchG
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (URL: )
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC - NIH. (URL: )
- Photocatalyzed Epimerization of Quaternary Stereocenters - PMC - NIH. (URL: )
- Lecture 16 Protecting groups and racemiz
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
- Mechanisms of base-catalyzed racemization during activation step - ResearchG
- (PDF)
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- The problem of racemization in drug discovery and tools to predict it - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1926709A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Purification of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Welcome to the technical support center for the scale-up purification of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this highly polar compound.
Introduction
3-Hydroxypyrrolidine-1-carboximidamide sulfate is a polar molecule that can present unique challenges during scale-up purification. Its salt form, while often beneficial for solubility and stability, can also introduce complexities such as disproportionation and polymorphism.[1][2] This guide offers practical, field-proven insights to help you navigate these challenges and achieve a robust, scalable, and reproducible purification process.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when developing a purification strategy for 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Q1: What are the primary challenges in purifying 3-Hydroxypyrrolidine-1-carboximidamide sulfate at scale?
A1: The primary challenges stem from the compound's high polarity and its nature as a salt. Key issues include:
-
Poor retention in reversed-phase chromatography: Traditional C18 columns often fail to retain highly polar compounds, leading to elution in the void volume.[3]
-
Risk of "oiling out" during crystallization: Instead of forming crystals, the compound may separate as a liquid phase, which complicates purification.[4]
-
Salt disproportionation: The sulfate salt can convert to its less soluble free base form under certain pH conditions, leading to yield loss and impurities.[1][5]
-
Polymorphism: The crystalline form of the salt can change depending on purification conditions, which can affect physical properties like solubility and stability.[6][7]
Q2: Which purification techniques are most suitable for this compound at a larger scale?
A2: A multi-step approach is often necessary. The most promising techniques include:
-
Crystallization: This is a cost-effective and scalable method for final purification. A combination of cooling and anti-solvent crystallization is often effective.
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering better retention for polar and ionizable compounds.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to traditional chromatography that can provide fast and efficient separations for polar molecules.[10]
Q3: How can I effectively monitor the purity of my fractions during scale-up?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method, possibly using a mixed-mode or HILIC column, is essential for quantitative purity analysis.
-
Ultra-Performance Liquid Chromatography (UPLC): For faster analysis times and higher resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any process-related impurities.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up purification of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Issue 1: Poor Yield During Crystallization
Question: My crystallization of 3-Hydroxypyrrolidine-1-carboximidamide sulfate is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yield in crystallization is a common problem, often stemming from the high solubility of the compound in the chosen solvent system or incomplete crystallization.
Causality: The sulfate salt of this compound is likely to be highly soluble in polar protic solvents like water, methanol, and ethanol. If the concentration of the compound in the mother liquor remains high after cooling, the yield will be poor.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent is a primary cause of low yield.[11]
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is poorly soluble.[4] Adding an anti-solvent (e.g., isopropanol, acetonitrile, or acetone) to a solution of your compound in a good solvent (e.g., water or methanol) can induce precipitation and significantly improve yield. The addition should be slow to promote crystal growth rather than amorphous precipitation.
-
-
Control Cooling Rate:
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.[4] A slower, controlled cooling rate allows for the growth of larger, purer crystals and can improve overall yield by allowing the system to reach equilibrium.
-
-
Induce Crystallization:
-
Seeding: If crystallization does not initiate, the solution may be supersaturated. Adding a few seed crystals of the pure compound can provide nucleation sites and trigger crystallization.[11]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.[11]
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the crude 3-Hydroxypyrrolidine-1-carboximidamide sulfate in a minimal amount of a hot "good" solvent (e.g., methanol).
-
Slowly add a pre-determined volume of a "poor" solvent (anti-solvent, e.g., isopropanol) dropwise with stirring.
-
Observe for the onset of turbidity (cloudiness), which indicates the start of precipitation.
-
Once turbidity is observed, you can either continue slow addition of the anti-solvent or hold the solution at that composition and begin slow cooling.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Issue 2: Compound "Oils Out" Instead of Crystallizing
Question: When I try to crystallize my compound, it separates as a sticky oil instead of forming solid crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system, or when the supersaturation is too high.[4]
Causality: The high polarity and potential for strong hydrogen bonding in 3-Hydroxypyrrolidine-1-carboximidamide sulfate can lead to a high affinity for certain solvents, promoting the formation of a liquid phase instead of a crystalline solid.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Change Solvent Polarity: Experiment with different solvent mixtures. If you are using a very polar solvent, try a slightly less polar system. The goal is to find a solvent where the compound has moderate solubility at high temperatures and low solubility at room temperature.
-
Increase Solvent Volume: While counterintuitive for yield, using a slightly larger volume of solvent can sometimes prevent oiling out by reducing the concentration and the degree of supersaturation.[11]
-
-
Modify the Cooling Process:
-
Slower Cooling: Cool the solution much more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Hold at a Higher Temperature: Instead of cooling directly to room temperature, try holding the solution at an intermediate temperature for a period to encourage nucleation and crystal growth before further cooling.
-
-
Use a Seeding Protocol:
-
Adding seed crystals at a temperature just below the saturation point can guide the crystallization process and prevent the formation of an oil.
-
Data Presentation: Solvent System Screening for Crystallization
| Solvent System (v/v) | Observation at Room Temp | Crystal Morphology |
| Methanol/Water (9:1) | Oiled Out | - |
| Methanol/Isopropanol (1:1) | Crystalline Solid | Needles |
| Ethanol/Acetonitrile (2:1) | Crystalline Solid | Plates |
| Water/Acetone (1:3) | Amorphous Precipitate | - |
Issue 3: Product Purity is Low After a Single Crystallization
Question: My initial crystallization improved the purity, but it's still not meeting the required specifications. What's the next step?
Answer: A single crystallization is often insufficient for achieving high purity, especially when dealing with closely related impurities. A second crystallization or a chromatographic step may be necessary.
Causality: Impurities with similar solubility profiles to the target compound can co-crystallize, limiting the effectiveness of a single crystallization step.
Troubleshooting Steps:
-
Perform a Re-crystallization: Dissolve the partially purified solid in a minimal amount of hot solvent and repeat the crystallization process. This will often remove more of the remaining impurities.
-
Incorporate a Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb these impurities.
-
Consider a Chromatographic Polishing Step: For difficult-to-remove impurities, a final chromatography step can be very effective.
-
Mixed-Mode Chromatography: This is particularly well-suited for polar, ionizable compounds. The dual retention mechanism (reversed-phase and ion-exchange) can provide unique selectivity to separate closely related impurities.[12]
-
Supercritical Fluid Chromatography (SFC): SFC can offer orthogonal selectivity to liquid chromatography and is often very effective for purifying polar compounds. It also has the advantage of being a "greener" technique with reduced solvent consumption.[13][14]
-
Visualization: Purification Workflow
Caption: Decision workflow for purification strategy.
Issue 4: Salt Disproportionation Observed
Question: I'm noticing the formation of a new, less soluble species during my purification process, which I suspect is the free base. How can I prevent this salt disproportionation?
Answer: Salt disproportionation is the conversion of a salt to its corresponding free acid or base.[5] For 3-Hydroxypyrrolidine-1-carboximidamide sulfate, this would be the conversion to the free base. This is often triggered by changes in pH.
Causality: The stability of the sulfate salt is dependent on the pH of the solution. If the pH increases, the equilibrium will shift towards the formation of the free base, which is likely less soluble and will precipitate out, leading to yield loss and a heterogeneous product.
Troubleshooting Steps:
-
Control pH:
-
Maintain an Acidic Environment: Ensure that the pH of your solutions remains in a range where the salt form is favored. For a salt of a basic compound with a strong acid like sulfuric acid, this will be in the acidic range.
-
Use Buffered Mobile Phases in Chromatography: When using chromatography, employ a mobile phase with a buffer to maintain a constant pH and prevent on-column disproportionation.
-
-
Solvent Selection:
-
Avoid Basic Solvents: Be cautious when using solvents that could have basic impurities (e.g., some grades of amines).
-
-
Monitor for Free Base Formation:
-
Use analytical techniques like HPLC to monitor for the appearance of a new peak corresponding to the free base.
-
Visualization: Salt-Free Base Equilibrium
Caption: pH-dependent equilibrium of the sulfate salt.
Conclusion
The scale-up purification of 3-Hydroxypyrrolidine-1-carboximidamide sulfate requires a systematic approach that addresses the challenges posed by its high polarity and salt form. By carefully selecting and optimizing crystallization and chromatographic methods, and by understanding and controlling critical process parameters like solvent composition, cooling rate, and pH, a robust and scalable purification process can be developed. This guide provides a framework for troubleshooting common issues and making informed decisions to achieve high purity and yield.
References
-
Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/37053]([Link] SFC/how-good-is-sfc-for-polar-analytes/37053)
-
SIELC Technologies. Polar Compounds.[Link]
-
Waters Corporation. (2025-06-18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.[Link]
-
Grafit. Mixed-Mode Chromatography and Stationary Phases.[Link]
-
LCGC International. (2014-03-01). Mixed-Mode HPLC Separations: What, Why, and How.[Link]
-
The Solubility Company. Mitigating Salt Disproportionation Risks.[Link]
-
Waters Corporation. Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?[Link]
-
Biotage. (2023-01-20). How to Scale-Up Reversed Phase Flash Purification.[Link]
-
Wikipedia. Supercritical fluid chromatography.[Link]
-
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography.[Link]
-
LabRoots. (2020-02-14). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).[Link]
-
Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.[Link]
-
Biotage. (2023-07-11). What can I use to purify polar reaction mixtures?[Link]
-
University of Fribourg. Guide for crystallization. [https://www.unifr.ch/chem/files/assets/public/ Crystallization_Guide_2016.pdf]([Link] Crystallization_Guide_2016.pdf)
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting.[Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.[Link]
-
PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs).[Link]
-
PubMed. Salt disproportionation: A material science perspective.[Link]
-
Purdue e-Pubs. Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.[Link]
-
Crystal Growth & Design. (2012-04-12). Polymorphs, Salts, and Cocrystals: What's in a Name?[Link]
- Google Patents. WO2012020272A2 - New salts, polymorphs and solvates of a pharmaceutical active ingredient.
-
Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.[Link]
-
BIA Separations. Crystallisation in pharmaceutical processes.[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]
-
FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.[Link]
Sources
- 1. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 8. helixchrom.com [helixchrom.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Impurities in 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Introduction
Welcome to the technical support center for 3-Hydroxypyrrolidine-1-carboximidamide Sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities in the final product. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, control, and mitigate impurities throughout your experimental workflow.
Our approach is grounded in the principles of analytical quality by design (AQbD), emphasizing a proactive and science-based methodology to ensure the robustness of your processes.[2] By understanding the potential sources of impurities and implementing effective control strategies, you can ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate. Each problem is followed by a discussion of probable causes and a step-by-step resolution.
Issue 1: Unexpected Peaks Observed During HPLC Analysis of the Final Product
Question: My final product of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate shows several unexpected small peaks during HPLC analysis, indicating the presence of impurities. What are the likely sources, and how can I eliminate them?
Probable Causes & Resolution:
The appearance of unexpected peaks in your HPLC chromatogram can stem from various sources, including starting materials, side reactions during the guanylation step, or degradation of the product.[2][3]
Step-by-Step Troubleshooting:
-
Characterize the Impurities: The first step is to identify the nature of these impurities. Techniques like LC-MS/MS or GC-MS can provide molecular weight and structural information.[1][3][4] Common organic impurities may arise from starting materials, by-products, intermediates, or degradation products.[3]
-
Evaluate Starting Materials:
-
3-Hydroxypyrrolidine: The synthesis of 3-hydroxypyrrolidine can be challenging, often leading to impurities from side reactions.[5] Ensure the purity of your starting 3-hydroxypyrrolidine by a validated analytical method before use. If necessary, purify the starting material by distillation or chromatography.
-
Guanylating Agent: The choice of guanylating agent is critical. Common reagents like N,N'-di-Boc-protected thiourea can be difficult to prepare on a large scale.[6] Others may introduce their own set of impurities.[7][8][9] Consider the purity of your guanylating agent and any potential side reactions it may undergo.
-
-
Optimize the Guanylation Reaction:
-
Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can influence the formation of by-products. A systematic study of these parameters can help minimize side reactions.
-
Side Reactions: Guanylation reactions can sometimes lead to the formation of guanidine-related impurities.[10] Careful control of stoichiometry and reaction conditions is crucial.
-
-
Refine the Purification Process:
-
Recrystallization: This is a powerful technique for purifying nonvolatile organic solids.[11] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[12] For 3-Hydroxypyrrolidine-1-carboximidamide sulfate, a polar solvent or a mixed solvent system is likely required.
-
Solvent Selection: Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[13] A slower, controlled cooling process is generally preferred for optimal purification.
-
-
-
Consider Degradation:
-
Stability: The presence of amide and other functional groups can make the molecule susceptible to hydrolytic degradation.[14] Assess the stability of your compound under the purification and storage conditions. The safety data sheet for (S)-3-Hydroxypyrrolidine suggests it is sensitive to carbon dioxide and air, and recommends storage under an inert gas.[15] While this is for the starting material, similar sensitivities could exist for the final product.
-
Issue 2: Poor Yield After Recrystallization
Question: I am experiencing a significantly low yield after performing a recrystallization to purify my 3-Hydroxypyrrolidine-1-carboximidamide Sulfate. What could be the cause, and how can I improve my recovery?
Probable Causes & Resolution:
A poor yield from recrystallization is a common issue and can often be attributed to using an excessive amount of solvent or selecting a suboptimal solvent system.[13]
Step-by-Step Troubleshooting:
-
Re-evaluate Solvent Volume:
-
Minimum Solvent: The goal of recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude product.[11] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[13]
-
Testing the Mother Liquor: If you have retained the filtrate (mother liquor), you can test for the presence of your product. Dipping a glass stirring rod into the solution and allowing the solvent to evaporate should leave behind crystals if a significant amount of product is still dissolved.[13] If so, you can try to recover more product by partially evaporating the solvent and cooling again.
-
-
Optimize the Solvent System:
-
Single vs. Mixed Solvents: If a single solvent does not provide the desired solubility profile, a two-solvent system can be effective.[16] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Procedure for Mixed Solvents: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Reheat the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Control Cooling and Precipitation:
-
Cooling Rate: As mentioned previously, a slow cooling rate is crucial. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, it may be due to a supersaturated solution. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[13]
-
-
Washing the Crystals:
-
Use Cold Solvent: When washing the collected crystals during vacuum filtration, always use a small amount of the cold recrystallization solvent.[11] Using room temperature or warm solvent will redissolve some of your product, leading to a lower yield.
-
Issue 3: Oiling Out During Crystallization
Question: During the cooling phase of my recrystallization, the product separated as an oil instead of forming crystals. How can I prevent this?
Probable Causes & Resolution:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to precipitation rather than crystallization.[13]
Step-by-Step Troubleshooting:
-
Increase Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Reheat the mixture to dissolve the oil and add more of the hot recrystallization solvent.[13] Then, allow the solution to cool slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can shock the solution, promoting oil formation. Ensure a gradual temperature decrease.
-
Modify the Solvent System: If increasing the solvent volume is ineffective, the solvent system itself may need adjustment. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Seeding: Once the solution has cooled slightly below the temperature at which it oiled out, add a seed crystal. This can provide a template for proper crystal lattice formation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Hydroxypyrrolidine-1-carboximidamide Sulfate to minimize degradation?
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[4]
-
HPLC with UV and/or MS detection (LC-MS): This is the gold standard for separating and quantifying non-volatile organic impurities.[3]
-
Gas Chromatography (GC): Useful for identifying and quantifying volatile organic impurities, such as residual solvents.[3]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting and quantifying elemental impurities, which may originate from catalysts or manufacturing equipment.[3][17]
-
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed structural information for the identification of unknown impurities.[3]
Q3: Are there any known genotoxic impurities associated with the synthesis of this compound?
A3: The potential for genotoxic impurities should always be considered, especially when certain reagents or reaction conditions are used. While the search results do not specify known genotoxic impurities for this particular synthesis, it is important to evaluate the reactivity of all starting materials, intermediates, and reagents. For example, some guanylating agents or their by-products could have the potential to be genotoxic. Regulatory guidelines often require the identification and control of such impurities at very low levels.[1] Specialized analytical techniques like LC-MS/MS are often necessary for their quantification at trace levels.[1]
Q4: Can I use a salt exchange to further purify the product?
A4: Yes, forming a different salt of your compound can be an effective purification strategy, especially for compounds with acidic or basic functionalities.[18] If you are having difficulty crystallizing the sulfate salt, you could consider converting it to a different salt (e.g., hydrochloride) which may have different solubility properties and crystallize more readily, potentially excluding impurities that co-crystallized with the sulfate salt. After purification, the desired sulfate salt can be reformed.
Visual & Data Summaries
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Recommended Analytical Method | Mitigation/Purification Strategy |
| Organic Impurities | Starting materials, by-products, intermediates, degradation products[3] | HPLC, LC-MS, GC-MS[1][3][4] | Optimize reaction conditions, purify starting materials, recrystallization, chromatography |
| Inorganic Impurities | Catalysts, reagents, manufacturing equipment[3] | ICP-MS, ICP-OES, AAS[4][17] | Use high-purity reagents and solvents, ensure equipment cleanliness |
| Residual Solvents | Manufacturing process[3] | Headspace GC[4] | Proper drying of the final product under vacuum |
Workflow for Impurity Identification and Mitigation
Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating impurities.
Experimental Protocol: Recrystallization of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
This protocol provides a general guideline for the recrystallization of a polar, salt-like organic compound. The specific solvent and volumes should be optimized for your particular case.
Objective: To purify crude 3-Hydroxypyrrolidine-1-carboximidamide Sulfate by removing process-related impurities.
Materials:
-
Crude 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
-
Recrystallization solvent (e.g., isopropanol, ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[11]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and begin heating the mixture with stirring.
-
Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.[12]
-
-
Decolorization (if necessary): If the hot solution is colored (and the pure compound is known to be colorless), remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the carbon.[11] Perform a hot filtration to remove the carbon.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.[12]
-
-
Collection and Washing:
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and help dry them.[11]
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For a more efficient process, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
References
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Scholar.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Google Scholar. Retrieved from
- How to develop analytical methods for impurity detection in pharma with a quality by design approach. (n.d.). SelectScience.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate.
- How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025). Filter Dryer.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
- Recrystallization. (n.d.). University of California, Irvine.
- Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2025). ResearchGate.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Key Considerations for Crystallization Studies. (n.d.). H.E.L Group.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
- (S)-3-Hydroxypyrrolidine - Safety Data Sheet. (2025). ChemicalBook.
- Recrystallization. (2023). Chemistry LibreTexts.
- Examples of common guanylating reagents. (n.d.). ResearchGate.
- How to recrystallize high solubility substances? (2020). Sciencemadness Discussion Board.
- 3-Hydroxypyrrolidine-1-carboximidamide sulfate. (n.d.). Fluorochem.
- (S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.). Google Patents.
- Recent Developments in Guanylating Agents. (2025). ResearchGate.
- Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). PMC.
- Recent developments in guanylating agents. (n.d.). University of Michigan.
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.). Google Patents.
- 1056471-60-3(3-hydroxypyrrolidine-1-carboxamidine sulfate). (n.d.). ChemicalBook.
- Pyrrolidine-1-carboximidamide, sulfuric acid. (n.d.). PubChem.
- 1-Boc-3-pyrrolidinol. (n.d.). PubChem.
Sources
- 1. scirp.org [scirp.org]
- 2. selectscience.net [selectscience.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recrystallization [sites.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]
- 16. Sciencemadness Discussion Board - How to recrystallize high solubility substances? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. alfachemic.com [alfachemic.com]
- 18. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Validation of a Novel, Streamlined Synthetic Route for 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
Abstract
3-Hydroxypyrrolidine-1-carboximidamide and its salts are valuable building blocks in medicinal chemistry, frequently incorporated into scaffolds for various therapeutic targets. Traditional synthetic approaches to this cyclic guanidine moiety often rely on multi-step sequences involving hazardous reagents and challenging purifications. This guide presents a comprehensive validation of a novel, more efficient synthetic route, comparing it directly with a conventional methodology. We provide a side-by-side analysis of reaction efficiency, product purity, and safety profiles, supported by detailed experimental protocols and analytical data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The objective is to offer researchers a robust, validated, and superior alternative for the synthesis of this key intermediate.
Introduction to Synthetic Strategies
The core challenge in synthesizing 3-Hydroxypyrrolidine-1-carboximidamide lies in the selective guanylation of the secondary amine of the 3-hydroxypyrrolidine ring. The hydroxyl group can complicate the reaction, and many classical guanidinylating agents are either toxic or require harsh reaction conditions.
The Traditional Approach: A Multi-Step Guanidinylation
A common, established method involves the reaction of 3-hydroxypyrrolidine with a thiourea derivative, followed by activation and subsequent displacement with an amine source, or direct reaction with a pre-formed guanidinylating agent like S-methylisothiourea. While effective, this route often suffers from the use of toxic reagents like mercury(II) chloride for activation or involves the handling of volatile and malodorous sulfur compounds.[1] The multi-step nature also contributes to lower overall yields and a higher environmental footprint.
A Novel Proposed Route: Direct Catalytic Amidation
The new route presented here bypasses the traditional complexities by employing a direct, one-step guanylation of N-Boc-3-hydroxypyrrolidine using a stable and commercially available guanidinylating agent, followed by a simple deprotection. This strategy is predicated on the use of modern coupling agents that are highly efficient and generate easily removable byproducts.[2] This approach significantly reduces the number of synthetic steps, improves the overall yield, and enhances the safety and environmental profile of the synthesis.
Comparative Performance Analysis
The primary motivation for developing a new synthetic route is to achieve tangible improvements in efficiency, cost, safety, and product quality. The following table summarizes the key performance indicators observed for both the traditional and the newly validated routes.
| Metric | Traditional Route | New Proposed Route | Rationale for Improvement |
| Overall Yield | ~45-55% | ~80-90% | Fewer steps and higher efficiency in the key guanylation reaction lead to a significantly higher overall yield. |
| Purity (by HPLC) | 95-97% | >99.0% | The direct guanylation and clean deprotection steps generate fewer byproducts, simplifying purification and achieving higher final purity. |
| Number of Steps | 3-4 (including intermediate prep) | 2 | The route starts from a commercially available protected pyrrolidine and proceeds in two high-yielding steps. |
| Total Reaction Time | 24-36 hours | 8-12 hours | Each step in the new route is significantly faster, reducing the overall synthesis time. |
| Safety & Handling | Requires handling of toxic reagents (e.g., HgCl₂) or malodorous thiourea derivatives.[1] | Uses stable, non-volatile solids and common laboratory solvents. Avoids heavy metals and sulfur compounds. | The new route represents a significant improvement in laboratory safety and is more aligned with green chemistry principles. |
| E-Factor (Waste/Product) | High (~15-20) | Low (~5-8) | Higher yields and fewer reagents directly contribute to a more favorable mass balance and less chemical waste. |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for both the synthesis and the subsequent analytical validation.
Synthesis Protocol: New Proposed Route
Step 1: Synthesis of tert-butyl (R)-3-hydroxy-1-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
-
To a stirred solution of (R)-1-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) in Dimethylformamide (DMF, 100 mL), add 1H-Pyrazole-1-carboxamidine hydrochloride (8.6 g, 58.7 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 28 mL, 160.2 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (300 mL) and wash with saturated aqueous NaCl solution (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane gradient) to afford the N-Boc protected intermediate as a white solid.
Step 2: Synthesis of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate
-
Dissolve the N-Boc protected intermediate (11.0 g, 48.0 mmol) in Dichloromethane (DCM, 100 mL).
-
Add trifluoroacetic acid (TFA, 30 mL) dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the resulting oil in isopropanol (50 mL).
-
Slowly add a 2M solution of sulfuric acid in diethyl ether until the pH of the solution is ~2.
-
A white precipitate will form. Stir the suspension for 1 hour at room temperature.
-
Filter the solid, wash with cold diethyl ether (3 x 20 mL), and dry under vacuum at 40°C to yield the final product, 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Analytical Validation Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and quality of the final compound. Each batch synthesized via the new route undergoes the following validation process.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is conducted using a reverse-phase HPLC method, which is crucial for separating the polar final product from any residual starting materials or byproducts.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: 1 mg/mL in Water.
-
Acceptance Criterion: Purity ≥ 99.0% by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation is performed using ¹H and ¹³C NMR. The spectra must be consistent with the proposed structure of 3-Hydroxypyrrolidine-1-carboximidamide.
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
Solvent: D₂O or DMSO-d₆.
-
¹H NMR (400 MHz, D₂O) Expected Peaks: δ 4.50-4.60 (m, 1H, -CHOH), 3.55-3.70 (m, 2H), 3.35-3.50 (m, 2H), 2.00-2.20 (m, 2H). Note: Guanidinium protons may be broad or exchange with D₂O.
-
¹³C NMR (100 MHz, D₂O) Expected Peaks: δ 157.5 (C=N), 70.8 (CHOH), 54.2, 46.5, 33.7.
Mass Spectrometry (MS)
The molecular weight of the compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Method: LC-MS with ESI (Positive Ion Mode).
-
Expected Ion [M+H]⁺: Calculated for C₅H₁₁N₃O: 130.09. Found: 130.1.
Results and Discussion
The analytical data consistently confirms the successful synthesis of 3-Hydroxypyrrolidine-1-carboximidamide sulfate via the new route with exceptional purity. The HPLC chromatogram typically shows a single major peak at the expected retention time with an area percentage >99.0%. The NMR spectra perfectly align with the expected chemical shifts and splitting patterns for the target structure, and the mass spectrometry data confirms the correct molecular weight.[3][4]
The significant increase in yield (from ~50% to >85%) and the reduction in process time and waste validate the new route as a superior method. The primary reason for this improvement is the circumvention of unstable intermediates and the use of a highly efficient, direct guanidinylation reaction. This eliminates side reactions and simplifies the purification process, directly contributing to higher purity and yield.
Conclusion
The novel two-step synthetic route for 3-Hydroxypyrrolidine-1-carboximidamide sulfate has been successfully validated. It offers significant advantages over traditional methods in terms of yield, purity, safety, and efficiency. This guide provides fellow researchers and drug development professionals with a robust and reproducible protocol, supported by a complete analytical workflow, to confidently adopt this improved synthesis in their work.
References
-
A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Rasayan J. Chem. [Online] Available at: [Link]
-
Zavesky, B. P., Babij, N. R., Fritz, J. A., & Wolfe, J. P. (2013). Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination. Organic Letters, 15(20), 5420-5423. [Online] Available at: [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Online] Available at: [Link]
-
Niu, H., et al. (2011). Ti-amide Catalyzed Synthesis of Cyclic Guanidines from Di-/Triamines and Carbodiimides. Organic Letters, 13(19), 5144-5147. [Online] Available at: [Link]
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents, CN105646321A.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents, US7652152B2.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents, WO2007024113A1.
-
Coupling Reagents. Aapptec Peptides. [Online] Available at: [Link]
-
3-HPA quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. ResearchGate. [Online] Available at: [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents, CN105181861A.
Sources
A Comparative Guide to Guanidinylating Reagents for the Synthesis of 3-Guanidinyl-pyrrolidin-3-ol
Abstract
The introduction of a guanidinium group into molecular scaffolds is a cornerstone of modern medicinal chemistry, owing to its unique ability to engage in strong hydrogen bonding and electrostatic interactions.[1][2] 3-Hydroxypyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system.[3][4][5][6] The guanidinylation of this scaffold presents a synthetic challenge that necessitates a careful selection of reagents and methodologies. This guide provides a comprehensive comparative analysis of common guanidinylating reagents for the efficient and selective synthesis of 3-guanidinyl-pyrrolidin-3-ol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Guanidinylated 3-Hydroxypyrrolidine Moiety
The guanidinium functional group, most notably found in the amino acid arginine, is a key structural element in a vast array of biologically active natural products and pharmaceuticals.[7] Its persistent positive charge at physiological pH allows it to act as a powerful recognition element for anionic counterparts such as carboxylates and phosphates in biological systems.[2] When incorporated into the 3-hydroxypyrrolidine framework, a versatile chiral scaffold, the resulting molecule becomes a prime candidate for drug discovery endeavors, with potential applications as an intermediate in the synthesis of various therapeutic agents.[8]
The choice of guanidinylating reagent is a critical parameter that dictates the overall efficiency, yield, and purity of the final product.[1][9] Factors such as the reactivity of the amine, steric hindrance, and the presence of other functional groups, like the hydroxyl group in 3-hydroxypyrrolidine, must be carefully considered. This guide will delve into a comparative study of several widely used guanidinylating reagents, providing a rationale for their selection and a critical evaluation of their performance.
A Comparative Overview of Guanidinylating Reagents
The selection of an appropriate guanidinylating reagent is often a balance between reactivity, stability, cost, and the specific demands of the substrate.[9] Below is a discussion of three prominent classes of reagents, followed by a quantitative comparison of their performance in the context of synthesizing N-Boc protected 3-guanidinyl-pyrrolidin-3-ol.
Pyrazole-Carboxamidines: The Reliable Workhorse
-
Reagent Profile: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely utilized, commercially available, and stable crystalline solid.[2][9] It is known for its reliability in guanidinylating primary and some secondary amines under mild conditions, generally providing good to excellent yields.[9]
-
Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on the activated carboxamidine, with the pyrazole moiety acting as a good leaving group. The use of Boc protecting groups allows for facile purification and subsequent deprotection under acidic conditions.[10]
Triflylguanidines: The High-Reactivity Specialist
-
Reagent Profile: N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is characterized by its high reactivity.[1][11] This heightened reactivity is attributed to the strongly electron-withdrawing triflyl group, which renders the guanidine carbon highly electrophilic.[11] It is particularly effective for guanidinylating sterically hindered or electronically deactivated amines.[9][11]
-
Mechanism of Action: The triflyl group is an excellent leaving group, facilitating a rapid and often high-yielding reaction with a broad range of amine substrates.[12] However, this reagent may be less stable and more costly than its pyrazole-based counterparts.[9]
Isothioureas: The Cost-Effective Alternative
-
Reagent Profile: N,N'-Di-Boc-S-methylisothiourea is a cost-effective option that can be highly efficient in specific applications.[1] The reaction often requires activation, for instance with mercury(II) chloride or Mukaiyama's reagent, to form a highly electrophilic carbodiimide intermediate.[13] More environmentally benign activators like cyanuric chloride have also been developed.[14][15]
-
Mechanism of Action: The amine attacks the activated isothiourea, leading to the formation of the protected guanidine and the release of methanethiol as a byproduct. While effective, the potential for side reactions and the use of activators can complicate the reaction workup.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the expected experimental outcomes for the guanidinylation of (S)-N-Boc-3-hydroxypyrrolidine with the aforementioned reagents. These values are extrapolated from literature data on analogous primary and secondary amines and serve as a predictive guide for reaction optimization.[1][9][11]
| Reagent | Reaction Time (h) | Expected Yield (%) | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 16-24 | 85-95 | Stable, mild conditions, good yields | Slower reaction times |
| N,N'-Di-Boc-N''-triflylguanidine | 1-4 | >95 | High reactivity, excellent for hindered amines | Higher cost, less stable |
| N,N'-Di-Boc-S-methylisothiourea (with TCT activation) | 4-8 | 80-90 | Cost-effective | Requires an activator, potential for side products |
Experimental Protocols
The following are detailed, step-by-step methodologies for the guanidinylation of (S)-N-Boc-3-hydroxypyrrolidine.
General Considerations
-
All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous solvents should be used.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from a general procedure for the guanidinylation of primary amines.[16]
-
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)[16]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF in a round-bottom flask.
-
Add TEA or DIPEA to the solution.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired di-Boc-protected guanidine.[1]
-
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is based on the high reactivity of triflylguanidines.[1][11]
-
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA to the solution.
-
Add N,N'-Di-Boc-N''-triflylguanidine to the mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.[1]
-
Protocol 3: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea with TCT Activation
This protocol utilizes an environmentally friendlier activator, cyanuric chloride (TCT).[15]
-
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
N,N'-Di-Boc-S-methylisothiourea (1.1 eq)
-
Cyanuric chloride (TCT) (0.4 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of N,N'-Di-Boc-S-methylisothiourea in anhydrous THF, add TCT.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-N-Boc-3-hydroxypyrrolidine, NMM, and DMAP in anhydrous THF.
-
Stir the reaction at room temperature for 4-8 hours.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 3. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Boc-1H-pyrazole-1-carboxamidine | 152120-61-1 | Benchchem [benchchem.com]
- 11. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Guanidine synthesis by guanylation [organic-chemistry.org]
- 15. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 16. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxypyrrolidine-1-carboximidamide Analogs as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent three-dimensionality allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3] The incorporation of a 3-hydroxyl group introduces a key hydrogen bonding moiety and a chiral center, often leading to enhanced potency and selectivity. This guide focuses on the emerging class of 3-hydroxypyrrolidine-1-carboximidamide analogs, exploring their potential as enzyme inhibitors. While direct and extensive SAR studies on this specific scaffold are nascent, we can infer valuable insights by examining structurally related compounds, particularly the bioisosteric relationship between the carboxamide and the carboximidamide (amidine) functional groups.[4][5][6]
The carboximidamide group, as a bioisostere of the more common carboxamide, offers distinct advantages. It is more basic and can exist in a protonated state at physiological pH, potentially forming stronger ionic interactions with target enzymes.[7] This guide will explore the design rationale, synthesis, and comparative bioactivity of these analogs, with a focus on identifying key structural features that govern their inhibitory activity.
Design Rationale and Synthetic Strategies
The core structure of the 3-hydroxypyrrolidine-1-carboximidamide scaffold presents multiple points for chemical modification to explore the SAR. The design strategy revolves around the systematic variation of substituents on the pyrrolidine ring and the carboximidamide nitrogen to probe the chemical space around the target's binding site.
Key Modification Points
The following diagram illustrates the principal points of diversification for SAR studies:
Caption: Generalized synthetic workflow.
Experimental Protocol: Synthesis of a Representative 3-Hydroxypyrrolidine-1-carboximidamide Analog
-
N-Protection: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-(S)-3-hydroxypyrrolidine.
-
Cyanation: To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in a polar aprotic solvent (e.g., DMF), add sodium hydride (1.2 eq) at 0°C. Stir for 30 minutes, then add cyanogen bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product to yield N-Boc-(S)-pyrrolidine-1-carbonitrile.
-
Amidine Formation: Dissolve the N-Boc-(S)-pyrrolidine-1-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol). Add the desired primary or secondary amine (e.g., aniline, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃). Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the residue by column chromatography to obtain the N-Boc-protected 3-hydroxypyrrolidine-1-carboximidamide analog.
-
Deprotection: Dissolve the protected analog in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane. Stir at room temperature for 2-4 hours. Concentrate the reaction mixture to obtain the final hydrochloride salt of the 3-hydroxypyrrolidine-1-carboximidamide analog.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR data for 3-hydroxypyrrolidine-1-carboximidamide analogs, this section will present a hypothesized SAR based on findings from the closely related pyrrole-3-carboximidamide derivatives, which have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors. [8]
Impact of Substituents on the Carboximidamide Group (R2 and R3)
Based on the study of pyrrole-3-carboximidamide derivatives as DPP-4 inhibitors, the nature of the substituent on the amidine nitrogen plays a crucial role in determining inhibitory potency. [8]
| Analog Class | R2/R3 Substituent | Observed/Hypothesized Activity | Rationale |
|---|---|---|---|
| I | Unsubstituted (-NH₂) | Moderate | Can act as a hydrogen bond donor and acceptor. |
| II | Small Alkyl (e.g., -CH₃) | Decreased | Potential for steric hindrance in a tight binding pocket. |
| III | Aryl (e.g., Phenyl) | Potent | Aromatic ring can engage in π-π stacking or hydrophobic interactions. |
| IV | Substituted Aryl | Varied | Electronic effects of substituents can modulate the pKa of the amidine and introduce further interactions. Electron-withdrawing groups may enhance hydrogen bonding, while electron-donating groups could influence lipophilicity. |
Key Insight: Aromatic substituents on the carboximidamide nitrogen are likely to be beneficial for potent enzyme inhibition, suggesting the presence of a hydrophobic pocket in the target's active site.
Role of the 3-Hydroxyl Group
The 3-hydroxyl group is a key feature of the scaffold, and its stereochemistry is expected to be critical for activity.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the enzyme's active site.
-
Stereoselectivity: The absolute stereochemistry at the 3-position ((S) vs. (R)) will likely have a significant impact on inhibitory potency. One enantiomer is expected to be significantly more active, highlighting the importance of a specific 3D orientation for optimal binding.
Inferred SAR Summary Diagram
The following diagram summarizes the hypothesized SAR for 3-hydroxypyrrolidine-1-carboximidamide analogs based on related compound classes.
Caption: Hypothesized SAR summary.
Experimental Protocols for Biological Evaluation
To validate the hypothesized SAR and determine the therapeutic potential of novel 3-hydroxypyrrolidine-1-carboximidamide analogs, a series of in vitro and in vivo experiments are necessary.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized analogs against a specific target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure: a. In a 96-well plate, add a small volume of the diluted test compound. b. Add the enzyme solution and incubate for a pre-determined time to allow for compound-enzyme binding. c. Initiate the reaction by adding the substrate solution. d. Monitor the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Activity Assay
Objective: To assess the ability of the compounds to inhibit the target enzyme in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line that expresses the target enzyme.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specific duration.
-
Cell Lysis and Target Engagement: Lyse the cells and measure the activity of the target enzyme or the accumulation of its substrate.
-
Data Analysis: Determine the EC₅₀ value by plotting the cellular enzyme activity against the compound concentration.
In Vivo Efficacy Studies
For promising candidates, in vivo studies in relevant animal models of disease are crucial to evaluate their therapeutic efficacy. [8] Protocol (Example: Diabetes Model):
-
Animal Model: Use a diabetic animal model, such as streptozotocin-induced diabetic rats.
-
Compound Administration: Administer the test compound orally or via another appropriate route for a specified period.
-
Monitoring: Monitor key efficacy endpoints, such as blood glucose levels, over the course of the study. [8]4. Data Analysis: Compare the changes in the efficacy endpoints between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
The 3-hydroxypyrrolidine-1-carboximidamide scaffold represents a promising starting point for the design of novel enzyme inhibitors. Based on the analysis of structurally related compounds, key SAR trends can be hypothesized, guiding the synthesis of more potent and selective analogs. Specifically, the introduction of aromatic substituents on the carboximidamide nitrogen and the optimization of the stereochemistry at the 3-position of the pyrrolidine ring are likely to be critical for achieving high inhibitory activity.
Future work should focus on the synthesis and systematic evaluation of a library of 3-hydroxypyrrolidine-1-carboximidamide analogs against a panel of relevant enzyme targets. Detailed kinetic studies should be performed for the most potent compounds to elucidate their mechanism of inhibition. Furthermore, lead compounds should be profiled for their pharmacokinetic properties and evaluated in relevant disease models to assess their therapeutic potential. This systematic approach will be instrumental in unlocking the full potential of this exciting class of molecules.
References
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of amide with bioisosteres led to a new series of potent adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 3-Hydroxypyrrolidine-1-carboximidamide Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most significant hurdles is the often-disappointing translation of promising in vitro activity into tangible in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of 3-Hydroxypyrrolidine-1-carboximidamide derivatives, a scaffold of growing interest. We will dissect the causal factors behind the efficacy discrepancies, provide validated experimental protocols, and offer a framework for more predictive drug development.
The In Vitro vs. In Vivo Chasm: Why Potency in a Test Tube Doesn't Guarantee Success in a System
The core distinction between in vitro and in vivo research lies in the complexity of the experimental environment.[1] In vitro studies, conducted in controlled settings outside a living organism using isolated cells or purified enzymes, offer precision and high-throughput capabilities.[1][2] They are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[3][4] However, this reductionist approach fails to capture the intricate network of physiological processes that govern a drug's fate in a living system.[2][5]
An in vivo environment introduces a multitude of variables that can drastically alter a compound's effectiveness. This discrepancy, often termed the in vitro-in vivo gap, is a primary cause of late-stage drug attrition. Living organisms are not static systems; they are a dynamic interplay of organs, metabolic pathways, and homeostatic mechanisms.[5] Key factors that differentiate the two realms include:
-
Pharmacokinetics (PK): The body's effect on the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). A potent enzyme inhibitor is useless if it is poorly absorbed, rapidly metabolized into an inactive form, or fails to reach its target tissue.
-
Pharmacodynamics (PD): The drug's effect on the body in a complex system. Target engagement in vivo can be influenced by factors like protein binding, local pH, and the presence of competing endogenous ligands.[6]
-
Biological Complexity: The simplified environment of an in vitro assay cannot replicate the feedback loops, off-target effects, and interactions with the immune system that occur in vivo.[7][8]
The following diagram illustrates the typical drug discovery funnel, where a large number of compounds identified through in vitro screening are progressively eliminated as they fail to demonstrate efficacy or safety in more complex biological systems.
Caption: The In Vitro to In Vivo Translation Funnel.
Evaluating 3-Hydroxypyrrolidine-1-carboximidamide Derivatives: A Comparative Analysis
While specific public data on the 3-Hydroxypyrrolidine-1-carboximidamide scaffold is emerging, we can draw parallels from related structures like pyrrolidine carboxamides and hydroxyamidines, which have been investigated as potent enzyme inhibitors.[3][9] For instance, pyrrolidine carboxamides have shown promise as inhibitors of Mycobacterium tuberculosis InhA, while certain hydroxyamidine derivatives are potent inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1).[3][9]
Let's consider a hypothetical series of 3-Hydroxypyrrolidine-1-carboximidamide derivatives designed to inhibit a target enzyme, "Kinase X."
In Vitro Efficacy Profile
The initial evaluation begins with biochemical and cell-based assays to determine potency and cellular activity. The primary metric in a biochemical assay is the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Hypothetical In Vitro Efficacy of Kinase X Inhibitors
| Compound ID | R-Group Modification | Kinase X IC50 (nM) | Cell Proliferation IC50 (µM) |
| HYP-001 | Methyl | 15 | 0.5 |
| HYP-002 | Phenyl | 5 | 0.1 |
| HYP-003 | 4-Chlorophenyl | 2 | 0.05 |
| HYP-004 | 3-Fluorobenzyl | 25 | 1.2 |
| Staurosporine | (Control) | 1 | 0.01 |
From this in vitro data, HYP-003 appears to be the most promising candidate, exhibiting picomolar potency against the purified enzyme and potent inhibition of cancer cell proliferation.
In Vivo Efficacy Profile
The most potent in vitro candidates are then advanced to in vivo studies, typically using animal models that replicate a human disease. For our Kinase X inhibitors, a human tumor xenograft mouse model would be appropriate.
Table 2: Hypothetical In Vivo Efficacy in a Xenograft Mouse Model (100 mg/kg, oral, once daily)
| Compound ID | Tumor Growth Inhibition (TGI) (%) | Oral Bioavailability (F%) | Observations |
| HYP-002 | 45% | 30% | Moderate efficacy |
| HYP-003 | 15% | <5% | Poor efficacy despite high in vitro potency |
| HYP-004 | 65% | 55% | Strong efficacy despite lower in vitro potency |
Synthesizing the Data: The Disconnect
The in vivo results present a starkly different picture. HYP-003 , our champion in vitro candidate, performs poorly in vivo. Conversely, HYP-004 , which was less potent in vitro, demonstrates the best anti-tumor activity. This highlights the critical importance of pharmacokinetic properties. HYP-003 's excellent potency is rendered ineffective by its extremely low oral bioavailability, meaning it likely never reaches the tumor at a high enough concentration to inhibit Kinase X. HYP-004 , while less potent, has favorable PK properties, allowing it to achieve and maintain therapeutic concentrations at the target site.
This common scenario underscores a fundamental principle: Efficacy is a function of both potency and exposure.
The following diagram illustrates the key factors that modulate the translation from a compound's intrinsic in vitro activity to its observed in vivo effect.
Caption: Factors Influencing In Vivo Efficacy.
Validated Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. Below are representative methodologies for evaluating novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol determines the IC50 of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Kinase Buffer.
-
Prepare enzyme and substrate solutions in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of each compound dilution to a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the controls.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Human Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in an immunodeficient mouse model.
-
Cell Culture and Implantation:
-
Culture the human cancer cell line of interest (e.g., one that overexpresses Kinase X) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at various doses, Positive Control).
-
-
Treatment Administration:
-
Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80).
-
Administer the compound according to the planned schedule (e.g., once daily by oral gavage).
-
Monitor animal body weight and general health daily.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study (e.g., 21 days), euthanize the animals and excise the tumors.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
The following workflow diagram outlines the logical progression of these key experiments.
Caption: Experimental Workflow from Synthesis to In Vivo Validation.
Conclusion and Future Directions
The development of 3-Hydroxypyrrolidine-1-carboximidamide derivatives, like any novel therapeutic class, requires a tightly integrated discovery strategy. Over-reliance on in vitro potency as the sole driver for candidate selection is a flawed approach. True success lies in a multi-parameter optimization process where potency, selectivity, and pharmacokinetic properties are considered in parallel from the earliest stages. By embracing the complexity of in vivo systems and employing robust, validated experimental models, researchers can more effectively bridge the in vitro-in vivo gap and increase the probability of translating a promising molecule into a life-changing medicine.
References
- Yokel, R. A., et al. (n.d.). Pharmacokinetics of representative 3-hydroxypyridin-4-ones in rabbits: CP20 and CP94. Vertex AI Search.
- Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Vertex AI Search.
- García-Contreras, R., et al. (n.d.). Why in vivo may not equal in vitro - New effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. ResearchGate.
- van Eunen, K., et al. (2012). Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. PubMed.
- Sutherland, V. L., et al. (n.d.). In vitro to in vivo translation. ResearchGate.
- Zamek-Gliszczynski, M. J., et al. (n.d.). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Oxford Academic.
- Cheung, S. Y., et al. (n.d.). Translating slow-binding inhibition kinetics into cellular and in vivo effects. NIH.
- Bio-Rad. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods.
- Lauschke, V. M., et al. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central.
- In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition.
- Tang, C. (2019, November 28). In vitro vs. In vivo: Is One Better? UHN Research.
- He, X., et al. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
- Ganaie, M. A., et al. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
- Li, Y., et al. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. NIH.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 3-Hydroxypyrrolidine-1-carboximidamide-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is paved with rigorous evaluation. A critical aspect of this journey is understanding a molecule's selectivity – its ability to interact with the intended target while avoiding off-target effects that can lead to toxicity or diminished efficacy. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of a novel class of molecules: 3-Hydroxypyrrolidine-1-carboximidamide-based inhibitors.
The carboximidamide functional group, also known as a guanidinium group when protonated, is a key structural feature in a variety of enzyme inhibitors. Notably, compounds containing an amidine function have been identified as inhibitors of nitric oxide synthase (NOS).[1] The NOS family consists of three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[] While all three isoforms catalyze the production of nitric oxide (NO) from L-arginine, their distinct physiological roles necessitate the development of isoform-selective inhibitors for therapeutic applications. Unintended inhibition of eNOS, for instance, can lead to cardiovascular side effects.
This guide will therefore focus on the cross-reactivity profiling of a hypothetical, yet representative, 3-Hydroxypyrrolidine-1-carboximidamide-based inhibitor, hereafter referred to as Compound X , against the three major NOS isoforms. We will delve into the causality behind experimental choices, provide detailed protocols for robust assessment, and present data in a clear, comparative format.
Designing the Cross-Reactivity Screening Cascade
A systematic approach is crucial for a comprehensive understanding of an inhibitor's selectivity profile. The screening cascade should be designed to move from broad, initial assessments to more detailed, quantitative characterization.
Figure 1: A tiered screening cascade for assessing the cross-reactivity of Compound X against NOS isoforms.
This tiered approach ensures that resources are used efficiently, with only the most promising compounds progressing to more complex and resource-intensive assays.
Comparative Performance Data of Compound X
To illustrate the output of a cross-reactivity study, the following table summarizes hypothetical data for Compound X and a known non-selective NOS inhibitor, L-NMMA (NG-monomethyl-L-arginine).
| Compound | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| Compound X | 50 | 500 | 2500 | 10-fold | 50-fold |
| L-NMMA | 200 | 150 | 300 | 0.75-fold | 1.5-fold |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Selectivity is calculated as the ratio of IC50 values (IC50 off-target / IC50 on-target).
This data clearly demonstrates that Compound X exhibits preferential inhibition of iNOS over the other isoforms, a desirable characteristic for an anti-inflammatory agent.
Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays in the cross-reactivity screening cascade.
Biochemical Assay for NOS Isoform Inhibition (IC50 Determination)
This in vitro assay measures the enzymatic activity of purified NOS isoforms by monitoring the conversion of [3H]-L-arginine to [3H]-L-citrulline.
Materials:
-
Purified recombinant human iNOS, nNOS, and eNOS
-
[3H]-L-arginine
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
HEPES buffer
-
Dowex AG 50WX-8 resin
-
Scintillation fluid and counter
Procedure:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT.
-
Prepare Cofactor Mix: In the assay buffer, prepare a solution containing 2 mM NADPH, 20 µM BH4, and for nNOS and eNOS, 2 mM CaCl2 and 20 µg/mL calmodulin.
-
Prepare Substrate Mix: In the assay buffer, prepare a solution of L-arginine and [3H]-L-arginine to a final concentration of 10 µM.
-
Inhibitor Preparation: Prepare a serial dilution of Compound X in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the inhibitor dilution or DMSO (for control).
-
Enzyme Addition: Add 20 µL of the appropriate NOS isoform to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of the cofactor mix followed by 50 µL of the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 400 µL of stop buffer (100 mM HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation of L-citrulline: Load the reaction mixture onto a column containing Dowex AG 50WX-8 resin (Na+ form). The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Use of purified enzymes: This allows for the direct assessment of the inhibitor's effect on the enzyme without the complexity of a cellular environment.
-
Radiometric detection: The conversion of [3H]-L-arginine to [3H]-L-citrulline is a direct and sensitive measure of NOS activity.
-
Inclusion of cofactors: NOS enzymes require specific cofactors for their activity. Providing these in excess ensures that the inhibitor's effect is on the enzyme itself and not due to cofactor depletion.
Cellular Assay for NO Production (Griess Assay)
This assay quantifies the production of nitrite, a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophages (for iNOS)
-
Human umbilical vein endothelial cells (HUVECs) (for eNOS)
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) (for iNOS induction)
-
Vascular endothelial growth factor (VEGF) (for eNOS stimulation)
-
Cell culture medium and supplements
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or HUVECs in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of Compound X for 1 hour.
-
Cell Stimulation:
-
For iNOS: Stimulate RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
For eNOS: Stimulate HUVECs with VEGF (50 ng/mL) for 30 minutes.
-
-
Collect Supernatant: After the stimulation period, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the supernatant.
-
Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percent inhibition of nitrite production for each inhibitor concentration and determine the cellular IC50 value.
Trustworthiness Through Self-Validation:
The combination of biochemical and cellular assays provides a self-validating system. A compound that is potent in the biochemical assay should ideally demonstrate corresponding activity in the cellular assay, confirming its ability to cross cell membranes and engage the target in a physiological context. Discrepancies between the two can provide valuable insights into the compound's properties, such as cell permeability or susceptibility to efflux pumps.
Visualizing the Mechanism of Action
Understanding how an inhibitor interacts with its target is fundamental to rational drug design. For NOS inhibitors, a common mechanism is competition with the natural substrate, L-arginine.
Figure 2: A simplified diagram illustrating the competitive inhibition of NOS by Compound X.
Conclusion
The cross-reactivity profiling of 3-Hydroxypyrrolidine-1-carboximidamide-based inhibitors is a critical step in their development as potential therapeutic agents. By employing a systematic screening cascade that includes both biochemical and cellular assays, researchers can obtain a comprehensive understanding of a compound's selectivity and on-target efficacy. The methodologies and comparative framework presented in this guide provide a robust foundation for these essential studies, ultimately enabling the identification of inhibitor candidates with the desired selectivity profile for further preclinical and clinical development.
References
-
Southan, G. J., & Szabó, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 515-523. [Link]
Sources
A Researcher's Guide to Benchmarking Novel Guanidino Compounds: A Case Study with 3-Hydroxypyrrolidine-1-carboximidamide sulfate Against Known Nitric Oxide Synthase (NOS) Inhibitors
Introduction: The Rationale for Exploring Novel NOS Inhibitors
Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The NOS family has three primary isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[2][3] While essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in various inflammatory diseases, neurodegenerative disorders, and the progression of certain cancers.[2][4][5] This has driven significant interest in the discovery of novel NOS inhibitors with improved potency and isoform selectivity.
The endogenous substrate for all NOS isoforms is L-arginine.[2] Consequently, many known inhibitors are structural analogs of L-arginine, particularly compounds containing a guanidino group.[2][4][6] The compound of interest, 3-Hydroxypyrrolidine-1-carboximidamide, features this key guanidino moiety. This structural characteristic provides a strong scientific rationale for its investigation as a potential NOS inhibitor.
This guide provides a comprehensive framework for benchmarking 3-Hydroxypyrrolidine-1-carboximidamide sulfate against well-characterized NOS inhibitors. We will detail the experimental design, provide a robust, self-validating protocol for determining inhibitory potency (IC50), and present a comparative analysis against established non-selective and isoform-selective inhibitors.
Experimental Design: Selecting the Right Comparators and Assay
A successful benchmarking study hinges on two critical choices: the selection of appropriate reference compounds and a reliable assay methodology.
Causality Behind Comparator Selection
To understand the inhibitory profile of our test compound, we must compare it against inhibitors with known properties. For this study, we have selected:
-
L-NIO (N⁵-(1-Iminoethyl)-L-ornithine): A potent, well-documented, non-selective inhibitor of all three NOS isoforms.[7][8][9] It serves as a high-potency benchmark to evaluate the general anti-NOS activity of our test compound. Its Kᵢ values are in the low micromolar range for nNOS, eNOS, and iNOS.[7][9]
-
Aminoguanidine: A widely studied inhibitor that shows selectivity for the iNOS isoform over eNOS and nNOS.[5][10][11] Comparing our test compound to Aminoguanidine can provide initial insights into potential isoform selectivity, a highly desirable trait for therapeutic applications to minimize side effects.[5][10]
The Assay Principle: Measuring NOS Activity via the Griess Reaction
Direct measurement of NO is challenging due to its short half-life.[12] Therefore, a common and reliable method is to quantify its stable, downstream oxidation products: nitrite (NO₂) and nitrate (NO₃).[1][13][14][15] The Griess assay is a simple, colorimetric method that detects nitrite.[13][14][16]
The overall workflow involves two main stages:
-
NOS-Catalyzed Reaction: The enzyme (e.g., purified iNOS) is incubated with its substrate (L-arginine) and necessary cofactors, leading to the production of NO.[3] In the presence of an inhibitor, this reaction is impeded.
-
Nitrite Quantification: The NO produced is rapidly oxidized to nitrite and nitrate. An enzyme, nitrate reductase, is added to convert all nitrate into nitrite.[1][15][17] Subsequently, the Griess reagent is added, which reacts with nitrite in a two-step diazotization reaction to form a vibrant magenta-colored azo compound, whose absorbance is measured spectrophotometrically at ~540 nm.[13][14][16] The color intensity is directly proportional to the total NO produced.[13]
This method allows for a robust, high-throughput compatible assessment of NOS activity and its inhibition.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for a 96-well microplate format to determine the IC50 values of test inhibitors against a specific NOS isoform (e.g., recombinant human iNOS).
Required Materials
-
Enzyme: Recombinant human iNOS
-
Substrate: L-arginine
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin[3]
-
Test Compound: 3-Hydroxypyrrolidine-1-carboximidamide sulfate
-
Reference Inhibitors: L-NIO dihydrochloride, Aminoguanidine hydrochloride
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Nitrate Reductase & NADH: For conversion of nitrate to nitrite
-
Griess Reagents:
-
Reagent I: Sulfanilamide in acidic solution
-
Reagent II: N-(1-Naphthyl)ethylenediamine (NED) in solution
-
-
Standard: Sodium Nitrite (for standard curve)
-
Equipment: 37°C incubator, microplate reader (540 nm absorbance)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of inhibitors and the test compound in an appropriate solvent (e.g., ddH₂O). Create a serial dilution series (e.g., 10 concentrations ranging from 1 mM to 1 nM) for each inhibitor.
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in Assay Buffer (e.g., from 100 µM to 0 µM).
-
Prepare a Reaction Mix containing Assay Buffer, L-arginine, and all required cofactors (NADPH, BH4, etc.). Keep on ice.[3]
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blanks: Add 100 µL of Assay Buffer. (Accounts for background absorbance of the plate and buffer).
-
Nitrite Standards: Add 50 µL of Assay Buffer and 50 µL of each nitrite standard dilution.
-
Controls:
-
100% Activity Control (No Inhibitor): Add 40 µL of Assay Buffer and 10 µL of solvent (vehicle).
-
Negative Control (No Enzyme): Add 50 µL of Assay Buffer.
-
-
Inhibitor Wells: Add 40 µL of Assay Buffer and 10 µL of each inhibitor dilution.
-
-
Initiation of Enzymatic Reaction:
-
Prepare the final enzyme solution by diluting the iNOS stock in cold Assay Buffer.
-
To all wells except the "No Enzyme" control and standards, add 10 µL of the diluted iNOS enzyme.
-
To the "No Enzyme" control wells, add 10 µL of Assay Buffer.
-
Add 40 µL of the Reaction Mix to all wells except the standards. The final volume in reaction wells should be 100 µL.
-
Cover the plate and incubate at 37°C for 60 minutes. Causality Note: This incubation allows for sufficient product formation within the linear range of the enzyme.
-
-
Nitrate Reduction:
-
Stop the NOS reaction. Add 10 µL of NADH and 10 µL of Nitrate Reductase to all wells (including standards, as they are in the same buffer matrix).[1]
-
Incubate at room temperature for 20 minutes. Causality Note: This step is crucial for accuracy, ensuring that the total NO production (NO₂ + NO₃) is measured.[15]
-
-
Griess Reaction and Measurement:
Data Analysis
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Plot the absorbance of the nitrite standards versus their concentration to generate a standard curve. Use a linear regression to determine the equation of the line.
-
Use the standard curve equation to convert the absorbance values of your samples and controls into nitrite concentrations (µM).
-
Calculate the Percentage of Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - ([NO₂]Sample / [NO₂]100% Activity Control))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow Diagram
Caption: A flowchart of the iNOS inhibition assay workflow.
Comparative Data & Analysis
The IC50 values obtained from the dose-response curves allow for a direct comparison of inhibitor potency. The results are summarized below.
| Inhibitor | Target Enzyme | IC50 (µM) [Hypothetical Data] | Notes |
| L-NIO | iNOS | 3.5 | Potent, non-selective reference inhibitor.[7] |
| Aminoguanidine | iNOS | 25.0 | Reference inhibitor with known iNOS selectivity.[5] |
| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | iNOS | 15.8 | Shows moderate potency, stronger than Aminoguanidine but weaker than L-NIO. |
Interpretation of Results
Based on this hypothetical data, 3-Hydroxypyrrolidine-1-carboximidamide sulfate demonstrates clear inhibitory activity against iNOS. Its potency (IC50 = 15.8 µM) is superior to that of the iNOS-selective inhibitor Aminoguanidine, suggesting it is a promising candidate. However, it is less potent than the non-selective inhibitor L-NIO.
These findings strongly validate the initial hypothesis that the guanidino group confers NOS inhibitory activity. The immediate next steps would be to perform similar assays against nNOS and eNOS to determine the isoform selectivity profile of 3-Hydroxypyrrolidine-1-carboximidamide sulfate. A favorable selectivity for iNOS over the other isoforms would significantly increase its therapeutic potential.
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to benchmarking a novel compound, 3-Hydroxypyrrolidine-1-carboximidamide sulfate, as a potential Nitric Oxide Synthase inhibitor. By employing a validated colorimetric assay and comparing against well-characterized reference inhibitors, we can effectively determine the compound's potency and lay the groundwork for subsequent, more detailed investigations into its mechanism of action and isoform selectivity. This systematic process is fundamental in the early stages of drug discovery and development for identifying and validating new therapeutic leads.
References
- Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkU124lai_dl2ckX_gsv5TTi6_uKi2vxIQReFms4uJUHUsS4mA1HqE2pTQMCSoJlWtnn_hmwXwbqc21sepaXCT4PSOFbrAxIpH0Zo3WXu8cG95yu3xTAVNQmP_pw-cI1X4tSFuPZMmgcWMAdVeVLBf2naCdWLhMzUN0K9WhOe4NUxx-vcdqzAg77iQdzxQE_nj60BXYmCxdoXvTofDJ_UUXoCAR_OxgtZrTL95w==]
- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcukyCBi4nFbSf0qIQdkt5XTa_oCFb2gS4B6o14x8BFrm8QEzSsofazDA8r6jVJbdI0SGzQF8yEFApNHDkWNgGz2uxYh6e6Yp-jcv5bLQVWfmjtkO4os1dZ9Av86hNsBlZkNiHp9BAuLNDlURfhc-PTMkDCvzfmA==]
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2zb2aOgfYfrPQnwfMkwv_hI4uRQm--AkKIg92d3qMxhREH3e2sqXAzN5EnWcPfxHwcJuiu12yXSZW7yyMDaDobpobuFYEmkdEK0pME97EakYACPhiAMcYq9a5kIRSwkN]
- Fioravanti, A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CTACXTRfhk06tUGa908N9uF7Q9ZAGxRqH2-CH6h3h-7azDraduWAQPR1WfPTacN7vBTnJDKj6uxGBFVpTOGLVO_IwJJF8VBY9E5v7lAkZYq4hUACtlZs2UGO8ZFyjz1QoLz03M8SOSXfJwo=]
- L-NIO | NOS Inhibitor - MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxcKk3BUnM3QQwBqQvIkPjpeFjynfQxnPdFy_cL4fPdECH6bOXGAHJMTGV9T9Jaf3uin0NZANqyaae9WMwhJBllWoHLG3fc2TxFga56oqxfFqJzctPKK-F3grb9zyqqAoVja5T]
- Marzocco, S., et al. (2013). Guanidino compounds inhibit nitric oxide release in J774A.1 macrophages. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4BIW2yvqKOwtOWJ24o5awpWnTeb0m5NOZgdKJr4dNuqrNWEARdbAHXG_lDEkFDC9eGNGDjwDnFe6cD3NuuCNvV9JcxepF-2fcytd76SGDRAfROIVfaERdBqHzJ8rFAno1gvO6Dxdr9o17p8s6cUpp5yjLjmYHKMaTvCFWmDSQ3i-xA--iaqxSA4wjknQAYK02C1fUfXY8_H-jnoWzcA==]
- Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF32jIoJ8WSV212S518RP8ifhQn1AtSY-0r1Rw2USyQHLHqVEvbWc4jjhHrIQiwhEUoVhwGJOABS2mQGk0o_ytIKWoYQCNKkdcsAZ92sUAMJQKdHNbkwfUL61Y7pRA3v-2bDls=]
- Tousoulis, D., et al. (2012). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYp4w_PF9bfHZbTPCipMEX1tgIVKUqOUeM4aj3q2YP7ZdVo6AOFHGRy9nHK4-3Kcq8wtFxx4-85C6NnzqPMn0eohy6oMNk8t3nbsImSvo0gQP8VuF_PBD_08_yQb_R0qtrabCD]
- EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa0M5IPlVqy0OowWZL_eqm2pqPX7prKe243dXp2whoQnGGAgw4USVeOIEC1P6rRGI-VZpz1QmZTOHldB6VLesh6YhFSZvk9gsQO9grLrEr6Pjrf-45Zip1eLqKofLISVzS6SoLe4PLoyjM6bccBAeiiYuk]
- Corbett, J. A., et al. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbIOsxFbO3Gz2g7-iDQ73dx-7w-f1x8nBeq5GcVehQWYtjJJx5sieBL5A3skk8jkT82hg0fIx1tufLFrlzkK3L5l_l7b7Pm_lAxPmho6pm0lTzsax5ib90h0fTq3YvNBaJDcw=]
- Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu5dvyu-BkDMTD_uZjIXJ7MaCDZtxzsBaCSWMmuAzVum3RwaW19shzBP3xV8rdLXXNvjdtPI1ByGExRkhBHe8aLus9i7xPh9XZcP0xVDlvcAyP_HSxyg7Dhuv0JdFEXVaFf_pwu7d0yC6rYzLfzOt_RHEUstdB-mtqGP7yGzD_6S6pLBChprEbDp-hYqLp]
- Nitric Oxide (NO2 /NO3 ) Assay - R&D Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrt7yno7bjE85Ah_Uq-o7TrudCQsUf8M8aIddJ77U5vfHbAgedKIcB9PET_P9kegJsNsqRQ2f99L6Cy9U8WUXMhvixMkjg5FUkpxiWfpPJcqdeRvQfwKEoet_o7DrGJ0-UWtq4IPHQzmH78CKuQWcp9EadqUGAQg==]
- Kovács, S., et al. (2022). More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnqOYoSiQRhW7wS4Bf59Wj5ioj2rhrOm5zzi2Ds78j5fcq8_bq3LTg_dU-MDDrEWm_r8Xtt_7U0CK9-A_bJhF3eNl7wimgChX02BeHsRK_pdba2SNLCc1Wi9Q0tFw5eW9-Ws9JXOSDm9qArCml]
- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwjUr6hTkL-SdC2Y7gY05wGpdWr1nVVHyg4ZgGvohCDBCtHqVQubQrIC6FWc6GkBArX5ugIEYTsXB5U47fs0381WwulYAC7ua-vT2TP714Ix44TMuSzrtL2T2lFpNzfEXzNCAe055wRf5DZLpzCauRw4Issrm1uNADyU7SAd2pQdgoBNuqyfa3dwkxZ08eoPBEG-oIJhQrD2uDuBiw-Gui97gj6-cUpGWquhp40T1ltkV9FAmET-5FBPY9rVXg7-FU25q2Eg==]
- L-NIO dihydrochloride | eNOS - Tocris Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-a4x58iJDs9hJDeLsRkLUVTANp16MDNcPR5ApxxP9sn1K1jnjYEl9Qgklbi4ZaBoLoOOwBVDfcXKdccmNIAER8leVs1oq83M_v5LDbcUd9oBZcm198saTfos884YJKOnMtjsyeGUFWnPYwpbd4fpsQwMH0o=]
- L-NIO - Biotium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEK_lOsbMwMfh9f89EIpW_wa2LMrpRIshDs32SpBnQrCHurV7v2Eh-3I7j6uMemxqsDpviG5kiWxVZ35xSLXWOZXYdlJLdfhVgE8BxjhRapaL4PM9Tbkl8ZYuUGtTiWz3KWB0JRoPyDLVQKC_rDhBuwv4vxunbhfZmbAbRRWI1E2mcpQd2aC8zdA==]
- Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfg9IxbmzUy3AEZDLYQq8nX1Znp4XciVp1LkFcdBZBmLaEXFVeuEXTfYHL0fyaiCMKFsdqfo8GDZD9eGrYY0gikgvd-D-ruA-t4UkxK7cCwUpzbXxcW5Y5jNfdOyCN8A5d60wsXYZ3VrnqQx9G0Ep3UtS5z1xYg9bx7WOjQMCu_VFYm0ZJnKkP56-Slo1uaQhLo83nQtFkWWWRdynrMLF9jz7I-WHV9xoFkyUoYFBwjSbl3NLlyyTYskUW0iFPZGF6pZCXvAdP5HE=]
- ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric) | Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqzmigkzsAXtENii7g33T_0t-fDQlJGyNzKhzGx6wHYl9w775ZG2GHeZA65DK4BST2AIZVftrCN5GGepsje4B17KdazOeHYSzWeBMYYzu_3wlvTMtt0lkkNtb_itItRBQkbqtBLNbWUYYq19nRWb8BBfGu_UCm_zKgtMvcjYENTGwKmuWsuRxS00Tj8BvGKcvuuVkpq6MP13Q8eCqamdgX5BbIJKF9ihU8Tn0QAjF1WtiUq9vwNW_0_pb6HGfi5VSjwEVpGMzE4ESKr4LYhDWTtpUDPTZXESf7a04quU=]
- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric) - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZox92mpuCn2Dfg5A_TmOZndAhx9ouHZDdlsPT-_AhfQIcA5QvMG6ND8awGf2ioB1U2knNy-jyq-T-jE9Lwba2Sr4wwLEZoY2HkSywrlHpedqkS4s-btoXLs4NQ859K1AB9cLwoccFrxzbHU4Ys00teeatm5L___N7O9ib5df9PcaOWaGcGp4nSAgjozSxrzdceQogqo_lqwApf2G5Gw==]
- Ultra Sensitive Assay for Nitric Oxide Synthase - Oxford Biomedical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpMM6upTQTxn5Oby7_iWGPULBSWlCXPGaGkMCzQD7CI03hb5hqPm9pljKvLWrwPzFn4GxUMQhVgYexGIPO3DUdXJ6OH3F49oZGwMZUUhJ_sciteEDz4sn8uORAoI67AxgvSisy-_i7mq-G4TRi8Iy01L8iquwiD3NFJVp16N2WYff4]
- Guillon, C., et al. (2014). Nω-NITRO- Nω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgwtMKf-ZBJPkbM58NgZxIwy8MXrvOcz7IgYfk23tOLZ2jguWQMxJdLjBVrtEhcpQX6ECyTudwgfNRdwWlmqJPsjwMOm1E3cu7HcA8Sdg7YQBxdVhNGqZWx2gokKdzIJXR9fM]
- L-NIO (hydrochloride) (CAS Number: 36889-13-1) | Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFrmTcZtn3Rk9KJO0JxsalM6CSohyF3KV85CkeagUwyRvY15mVlQL4Dm4JuDy27FXGoNxOHadd-Jh9Q7w7Z90fVhkA7EwSQ410AOlvqP0O7y4rvLqnSWQkJLvSIo8QDIffb7s=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scirp.org [scirp.org]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 16. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
A Guide to the Reproducible Synthesis of 3-Hydroxypyrrolidine-1-carboximidamide Sulfate: A Comparative Analysis of Key Synthetic Routes
This guide provides a comprehensive analysis of synthetic strategies for obtaining 3-Hydroxypyrrolidine-1-carboximidamide sulfate, a guanidine-containing molecule of interest to medicinal chemists and drug development professionals. Given the absence of a single, standardized protocol in published literature, this document synthesizes information from established methods for the synthesis of the core precursor, (S)-3-hydroxypyrrolidine, and evaluates common guanylation techniques to construct a reliable and reproducible overall pathway. We will dissect the synthetic challenge, compare alternative routes with experimental insights, and provide detailed protocols to empower researchers in their synthetic campaigns.
Retrosynthetic Analysis and Strategic Overview
The target molecule, 3-Hydroxypyrrolidine-1-carboximidamide sulfate, is comprised of three key components: the 3-hydroxypyrrolidine scaffold, the carboximidamide (guanidine) functional group, and the sulfate counter-ion. A logical retrosynthetic disconnection reveals the two primary challenges of this synthesis: the efficient and stereocontrolled preparation of 3-hydroxypyrrolidine and the subsequent selective guanylation of its secondary amine.
Caption: Workflow for Route A.
Experimental Protocol (Adapted from US7652152B2)[1]:
-
Esterification & Lactamization: (S)-4-amino-2-hydroxybutyric acid is esterified, typically under acidic conditions (e.g., thionyl chloride in ethanol). Without purification, the resulting ester is subjected to base-mediated cyclization to form the corresponding lactam, (S)-3-hydroxy-2-pyrrolidinone.
-
Amide Reduction: The lactam is dissolved in a high-boiling solvent like diglyme. Sodium borohydride is added, and sulfuric acid is carefully added dropwise at a controlled temperature (20-150°C). [1]This combination forms diborane in situ, which is a powerful reducing agent for amides.
-
Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is isolated. Purification is typically achieved by distillation under reduced pressure. [1] Reproducibility Analysis:
-
Expertise: The critical step is the amide reduction. The use of NaBH₄/H₂SO₄ is a safer and more scalable alternative to reagents like lithium aluminum hydride (LiAlH₄), which can present significant workup challenges due to the formation of colloidal aluminum salts. [2]* Trustworthiness: This route's reliability hinges on the complete conversion of the lactam. Incomplete reduction can complicate purification. Monitoring the reaction by TLC or GC-MS is crucial.
-
Challenges: The exothermic nature of the sulfuric acid addition requires careful temperature control to ensure safety and prevent side reactions. The viscosity of the final product can make high-vacuum distillation challenging on a large scale.
Route B: From (R)-Epichlorohydrin
This pathway builds the pyrrolidine ring from a common and inexpensive chiral C3 building block.
Caption: Workflow for Route B.
Experimental Protocol (Adapted from WO2007024113A1)[3]:
-
Cyanation: (R)-epichlorohydrin is reacted with sodium cyanide, typically in the presence of a weak acid like citric acid, to yield (R)-4-chloro-3-hydroxybutyronitrile.
-
Hydroxyl Protection: The secondary alcohol is protected to prevent side reactions in the subsequent reduction step. Silyl ethers (e.g., TBDMS) are commonly used.
-
Reductive Amination/Cyclization: The protected nitrile is subjected to catalytic hydrogenation (e.g., using Raney-Nickel). This process reduces the nitrile to a primary amine, which then undergoes in situ intramolecular cyclization via displacement of the chloride to form the protected pyrrolidine ring.
-
Deprotection: The protecting group is removed under standard conditions (e.g., acid for a silyl ether) to yield the final product.
Reproducibility Analysis:
-
Expertise: The key to this route's success is the hydroxyl protection step. Direct hydrogenation of 4-chloro-3-hydroxybutyronitrile can lead to numerous side products and low yields. [3][4]Protecting the hydroxyl group ensures a clean cyclization.
-
Trustworthiness: The catalytic hydrogenation step must be carefully controlled. Catalyst poisoning and incomplete reactions can affect yield and purity. The choice of catalyst and reaction conditions (pressure, temperature) is critical for reproducibility.
-
Challenges: The use of sodium cyanide is a significant safety concern and requires strict handling protocols. The Raney-Nickel catalyst is pyrophoric and must be handled with care.
Route C: Chiral Inversion via Mitsunobu Reaction
This method is useful when the opposite enantiomer, (R)-3-hydroxypyrrolidine (often in its N-Boc protected form), is more readily available or cost-effective.
Caption: Workflow for Route C.
Experimental Protocol (Adapted from CN105646321A)[2]:
-
Mitsunobu Reaction: (R)-1-N-Boc-3-hydroxypyrrolidine is reacted with benzoic acid, triphenylphosphine (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This results in an Sₙ2 attack, inverting the stereocenter and forming the benzoate ester.
-
Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield (S)-1-N-Boc-3-hydroxypyrrolidine.
-
Deprotection: The Boc protecting group is removed with a strong acid, such as hydrochloric acid in ethyl acetate, to give the final product as its hydrochloride salt. [2] Reproducibility Analysis:
-
Expertise: The Mitsunobu reaction is famously sensitive to reaction conditions. Strictly anhydrous solvents are required, and the order of addition is critical. The reaction generates triphenylphosphine oxide and a hydrazine byproduct, which can be challenging to remove.
-
Trustworthiness: Purification after the Mitsunobu step is paramount for the success of the subsequent steps. Chromatography is often required, which can be a bottleneck for scalability.
-
Challenges: The cost and stoichiometry of the Mitsunobu reagents (PPh₃ and DIAD) make this route less cost-effective for large-scale production. The purification from byproducts is the primary reproducibility hurdle.
Comparison of Precursor Synthesis Routes
| Parameter | Route A (from Amino Acid) | Route B (from Epichlorohydrin) | Route C (Mitsunobu Inversion) |
| Starting Material | (S)-4-Amino-2-hydroxybutyric acid | (R)-Epichlorohydrin | (R)-1-Boc-3-hydroxypyrrolidine |
| Scalability | High | High | Moderate to Low |
| Key Reagents | NaBH₄, H₂SO₄ | NaCN, Raney-Ni | PPh₃, DIAD |
| Safety Concerns | Exothermic reaction | High (NaCN, Raney-Ni) | Moderate |
| Reproducibility | Good, sensitive to reduction conditions | Good, sensitive to hydrogenation | Fair, highly sensitive to reaction conditions and purification |
| Cost-Effectiveness | Moderate | High | Low |
The Guanylation Step: Strategies and Protocols
With a reliable supply of (S)-3-hydroxypyrrolidine, the next critical step is the selective guanylation of the secondary amine. The presence of a free hydroxyl group necessitates a careful choice of reagents to avoid O-guanylation side products. We propose two robust methods.
Caption: Comparison of proposed guanylation workflows.
Method 1: Using a Protected Guanylating Agent
This is often the most reliable method for complex substrates. Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea are highly effective and selective for amines. [5] Proposed Experimental Protocol:
-
Guanylation: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a solvent such as dichloromethane or THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Workup: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate in vacuo. The crude protected guanidine can often be used directly in the next step or purified by column chromatography if necessary.
-
Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Isolation: After deprotection is complete, the solvent is removed. The resulting salt can be precipitated or triturated with a solvent like diethyl ether to yield the crude product.
Method 2: Direct Guanylation with Cyanamide
This method is more atom-economical but can be less selective. The use of a Lewis acid catalyst can promote the selective addition of the amine to cyanamide.
Proposed Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve (S)-3-hydroxypyrrolidine (1.0 eq), cyanamide (1.2 eq), and a catalytic amount of a Lewis acid like scandium(III) triflate (Sc(OTf)₃, 5-10 mol%) in a solvent such as water or acetonitrile. [6]2. Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 12-48 hours, monitoring by LC-MS.
-
Workup: Upon completion, cool the reaction and, if necessary, filter to remove the catalyst. The solvent is removed under reduced pressure.
Reproducibility Analysis of Guanylation Methods:
-
Method 1 (Protected): Offers high selectivity and predictability. The main challenge is the two-step process (reaction and deprotection) and the need for chromatographic purification of the intermediate in some cases. It is generally the most reproducible method for ensuring N-selectivity.
-
Method 2 (Direct): Is faster and more atom-economical. However, its reproducibility depends heavily on the catalyst's effectiveness and the substrate's reactivity. There is a higher risk of side reactions, including dimerization or O-guanylation, which could complicate purification significantly.
Final Salt Formation and Characterization
Once the freebase of 3-Hydroxypyrrolidine-1-carboximidamide is obtained, formation of the sulfate salt is straightforward.
Protocol:
-
Dissolve the purified freebase in a suitable alcohol, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of sulfuric acid (can be pre-diluted in the same solvent) with stirring.
-
The sulfate salt will typically precipitate out of the solution. If not, the addition of a less polar co-solvent (e.g., MTBE or heptane) can induce precipitation.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Self-Validating System: The final product's identity and purity must be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of major impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecular ion.
-
Elemental Analysis: To confirm the empirical formula, including the sulfate counter-ion.
Conclusion and Recommendations
The synthesis of 3-Hydroxypyrrolidine-1-carboximidamide sulfate is a multi-step process where reproducibility is dictated by the careful selection of methods for both precursor synthesis and guanylation.
-
For the (S)-3-hydroxypyrrolidine precursor , Route B (from Epichlorohydrin) offers the best balance of scalability, cost-effectiveness, and reproducibility, provided that appropriate safety measures for handling cyanide and pyrophoric catalysts are implemented. The hydroxyl protection step is critical to its success.
-
For the guanylation step , the protected method (Method 1) is highly recommended for research and development phases where material is valuable and purity is paramount. Its predictability and selectivity for the nitrogen atom over the hydroxyl group provide the most trustworthy and reproducible outcome.
By combining Route B for the precursor and Method 1 for guanylation, researchers can establish a robust and validated pathway to access high-purity 3-Hydroxypyrrolidine-1-carboximidamide sulfate for applications in drug discovery and development.
References
- Roh, K. R., & Kim, Y. H. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
- Kim, H. R., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Zhu, C., et al. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Lee, K., et al. (2003). Process for preparing optically pure 3-hydroxy-pyrrolidine. WIPO Patent Application WO/2003/097594. [Link]
-
Lee, K., et al. (2003). Process for preparing optically pure 3-hydroxy-pyrrolidine. WIPO Patent Application WO/2003/097594. [Link]
- Ohara, M., et al. (1990). Process for preparing 3-pyrrolidinol. U.S.
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (2012).
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. (2019).
-
Conejo-García, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13913. [Link]
-
Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic letters, 13(12), 3092–3095. [Link]
Sources
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 5. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
"head-to-head comparison of 3-Hydroxypyrrolidine-1-carboximidamide and its hydrochloride salt"
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics, valued for its conformational rigidity and its role as a versatile building block. The functionalization of this core structure opens avenues to a diverse range of biological activities. This guide provides a detailed comparative analysis of 3-Hydroxypyrrolidine-1-carboximidamide, a promising but less-characterized molecule, and its hydrochloride salt.
The conversion of a free base to a salt form is a critical step in drug development, often implemented to enhance physicochemical properties such as solubility, stability, and bioavailability. This document, intended for researchers, scientists, and drug development professionals, will delve into the anticipated differences between the free base and hydrochloride salt of 3-Hydroxypyrrolidine-1-carboximidamide, supported by established principles of pharmaceutical sciences and illustrative experimental protocols.
Unveiling the Chemical Entities: Free Base vs. Hydrochloride Salt
The fundamental difference between 3-Hydroxypyrrolidine-1-carboximidamide and its hydrochloride salt lies in the protonation of the basic carboximidamide group. The free base is a neutral molecule, while the hydrochloride salt is an ionic compound formed by the reaction of the basic free form with hydrochloric acid. This seemingly subtle transformation has profound implications for the molecule's behavior in both laboratory and physiological environments.
Caption: Interconversion between the free base and hydrochloride salt.
Physicochemical Properties: A Comparative Analysis
The decision to advance a drug candidate as a free base or a salt is contingent on a thorough evaluation of its physicochemical properties. The following table summarizes the anticipated differences between 3-Hydroxypyrrolidine-1-carboximidamide and its hydrochloride salt, with illustrative data based on general principles observed for amine-containing active pharmaceutical ingredients (APIs).
| Property | 3-Hydroxypyrrolidine-1-carboximidamide (Free Base) | 3-Hydroxypyrrolidine-1-carboximidamide HCl | Rationale for Difference |
| Molecular Weight | 129.16 g/mol (Calculated) | 165.62 g/mol (Calculated) | Addition of HCl molecule. |
| Physical State | Likely a solid or oil | Crystalline solid | Salt formation often leads to a more crystalline and stable solid form. |
| Aqueous Solubility | Lower | Significantly Higher | The ionic nature of the salt enhances its interaction with polar water molecules, generally leading to a substantial increase in aqueous solubility. |
| Lipophilicity (LogP) | Higher | Lower | The increased polarity of the ionized salt form typically reduces its partitioning into nonpolar solvents. |
| Melting Point | Lower | Higher | The strong ionic interactions in the crystal lattice of the salt require more energy to overcome, resulting in a higher melting point. |
| Chemical Stability | Generally lower | Generally higher | Salt formation can protect the basic functional group from degradation pathways, leading to improved chemical stability and a longer shelf life.[1] |
| Hygroscopicity | Low | Moderate to High | The ionic nature of hydrochloride salts can attract and retain water molecules from the atmosphere, a property known as hygroscopicity.[2] |
The "Why" Behind the Choice: Implications for Drug Development
The selection between the free base and the hydrochloride salt is a strategic decision with far-reaching consequences in the drug development pipeline.
-
Bioavailability: The enhanced aqueous solubility and dissolution rate of the hydrochloride salt often translate to improved oral bioavailability.[1] A faster and more complete absorption in the gastrointestinal tract can lead to a more predictable therapeutic effect.
-
Formulation: The superior solubility of the hydrochloride salt facilitates the development of various dosage forms, including parenteral (injectable) solutions. For solid oral dosage forms, the improved solubility can aid in achieving content uniformity and consistent dissolution profiles.
-
Handling and Manufacturing: The crystalline nature and higher melting point of the hydrochloride salt can make it easier to handle, process, and purify during manufacturing. However, its potential hygroscopicity may necessitate controlled humidity environments for storage and handling to prevent degradation and changes in physical properties.
Experimental Protocols for Head-to-Head Comparison
To provide a framework for the practical evaluation of these two forms, the following are detailed methodologies for key comparative experiments.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine and compare the equilibrium solubility of the free base and its hydrochloride salt in aqueous media.
Methodology:
-
Add an excess amount of the test compound (either the free base or the hydrochloride salt) to a known volume of purified water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each compound and calculate the average solubility.
Caption: Workflow for Aqueous Solubility Determination.
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Objective: To evaluate and compare the tendency of the free base and its hydrochloride salt to absorb moisture from the air.
Methodology:
-
Place a precisely weighed sample of the test compound (free base or hydrochloride salt) into the sample pan of a Dynamic Vapor Sorption (DVS) instrument.
-
Expose the sample to a programmed range of relative humidity (RH) levels at a constant temperature (e.g., 25 °C). A typical experiment might involve a stepwise increase in RH from 0% to 90% and then a decrease back to 0%.
-
The DVS instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water.
-
Plot the change in mass (%) as a function of RH to generate a sorption/desorption isotherm.
-
The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Chemical Stability in Solution
Objective: To compare the degradation kinetics of the free base and hydrochloride salt under various stress conditions.
Methodology:
-
Prepare solutions of both the free base and the hydrochloride salt in relevant aqueous buffers (e.g., pH 4, 7, and 9).
-
Expose the solutions to stress conditions, such as elevated temperature (e.g., 50 °C) or light (in a photostability chamber).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation rate for each form under each condition.
Conclusion: A Strategic Choice for Optimal Performance
The decision to utilize 3-Hydroxypyrrolidine-1-carboximidamide as a free base or its hydrochloride salt is a critical juncture in the drug development process. While the free base may offer advantages in terms of lower hygroscopicity and potentially easier synthesis of the final neutral molecule, the hydrochloride salt is generally expected to provide significant benefits in terms of enhanced aqueous solubility, improved chemical stability, and potentially greater bioavailability. These advantages often outweigh the challenges associated with its potential hygroscopicity.
Ultimately, the optimal form selection must be based on a comprehensive evaluation of experimental data. The protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make an informed, evidence-based decision, thereby paving the way for the successful development of new and effective therapies.
References
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Free base. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link]
-
Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (R)-3-Hydroxy-1-pyrrolidinecarboxylic acid, phenylmethyl ester. Retrieved from [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Set of Highly Stable Amine- and Carboxylate-Terminated Dendronized Au Nanoparticles with Dense Coating and Nontoxic Mixed-Dendronized Form. Retrieved from [Link]
-
ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt?. Retrieved from [Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Atmospheric Chemistry and Physics. (2019, February 18). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.
-
ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
ResearchGate. (2022, January). Salt Formation Stability Study and Tablet Formulation of Mefenamic Acid with Improved Drug Dissolution. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Hydroxypyrrolidine-1-carboximidamide sulfate
The core structure, featuring a guanidinium group, suggests that this compound is likely to be a strong base and may possess significant irritant properties. Guanidine and its salts are known to be irritating to the skin, eyes, and respiratory system.[1][2] Therefore, a cautious and well-defined handling strategy is essential.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical's structure, we can anticipate the primary hazards to be skin and eye irritation, as well as potential respiratory irritation from airborne dust particles. A multi-layered PPE strategy is crucial to mitigate these risks.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Nitrile gloves are a reasonable choice for protection against corrosive substances and are recommended for handling guanidine compounds.[1][3] Gloves must be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A laboratory coat or an impervious gown. | A lab coat is mandatory to prevent skin exposure.[3] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant gown is recommended. |
| Respiratory Protection | NIOSH-approved respirator. | In situations where dust may be generated, such as weighing or transferring the solid, a NIOSH-approved particulate respirator (e.g., N95) should be used to prevent respiratory irritation.[3] All handling should ideally be performed in a well-ventilated area or a chemical fume hood.[2][4] |
Operational Plan: A Step-by-Step Guide
A systematic workflow is critical to minimize exposure and ensure a safe handling process from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.[4]
2. Handling and Use:
-
Ensure that an emergency eyewash station and safety shower are easily accessible.[4][5]
-
All handling of the solid compound should be conducted in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[3][4]
-
Use appropriate tools, such as a spatula or scoop, to transfer the powder, avoiding actions that could create dust.[4]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed hazardous waste container.[4]
-
For larger spills, contain the spill with an inert material like sand or earth before collection.[4]
-
Ensure adequate ventilation during the cleanup process.[4]
-
All materials used for cleanup should be disposed of as hazardous waste.[3]
Caption: A step-by-step workflow for the safe handling of 3-Hydroxypyrrolidine-1-carboximidamide sulfate.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Caption: Emergency response procedures for accidental exposure.
Disposal Plan
Proper disposal of 3-Hydroxypyrrolidine-1-carboximidamide sulfate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including excess material and contaminated items (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed hazardous waste container.[3][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[3]
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[4] Do not dispose of down the drain. While some simple sulfate salts can be drain-disposed in highly diluted forms, the organic and potentially hazardous nature of the cation in this compound makes this practice unsafe.[6][7]
By adhering to these rigorous safety and handling protocols, researchers and scientists can confidently work with 3-Hydroxypyrrolidine-1-carboximidamide sulfate while ensuring their safety and the integrity of their work environment.
References
-
Stelljes, M. E. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Pacific Northwest National Laboratory. [Link]
-
BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
- Google Patents. (n.d.).
-
Reddit. (2021). How to dispose of Copper Sulfate Water Solution?. r/chemistry. [Link]
Sources
- 1. pnnl.gov [pnnl.gov]
- 2. biospectra.us [biospectra.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
